AZT triphosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHPRRGGYLLRV-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239053 | |
| Record name | Zidovudine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92586-35-1 | |
| Record name | Zidovudine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092586351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zidovudine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIDOVUDINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGF96R053 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Zidovudine (AZT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the discovery, development, and mechanism of action of zidovudine (AZT), the first antiretroviral agent approved for the treatment of HIV/AIDS.
Early Synthesis and Original Intent
Zidovudine, then known as azidothymidine, was first synthesized in 1964 by Jerome Horwitz at the Barbara Ann Karmanos Cancer Institute and Wayne State University School of Medicine.[1][2][3] This work was funded by a grant from the U.S. National Institutes of Health (NIH).[1][2] The original purpose of AZT was as a potential anti-cancer agent.[2][4][5][6] The hypothesis at the time was that retroviruses might be a cause of cancer.[2][3] Horwitz designed AZT as a "fraudulent nucleoside," intended to be incorporated into the DNA of cancer cells and terminate the growth of tumors by interfering with their replication.[5] However, the compound showed no biological activity against cancer in mouse models and was subsequently shelved.[1][4][7]
Rediscovery as an Anti-HIV Agent: The National Cancer Institute (NCI) Screening Program
Mechanism of Action of Zidovudine
Zidovudine is a nucleoside analog reverse transcriptase inhibitor (NRTI) and a structural analog of thymidine.[9][10] It functions as a prodrug and must be activated within the host cell.[9][10]
Cellular Activation and Inhibition of Viral Replication:
-
Cellular Uptake: Zidovudine enters the cell via passive diffusion and through uptake transporters.[9]
-
Phosphorylation: Once inside the cell, AZT is converted into its active triphosphate form (AZT-TP) by cellular enzymes.[1][9][11]
-
Thymidine kinase converts AZT to AZT-monophosphate (AZT-MP).[9][12]
-
Thymidylate kinase converts AZT-MP to AZT-diphosphate (AZT-DP). This step is considered the rate-limiting step in the activation process.[9][13]
-
Nucleoside diphosphate kinase converts AZT-DP to the active AZT-triphosphate (AZT-TP).[9]
-
-
Inhibition of Reverse Transcriptase: AZT-TP competitively inhibits the HIV reverse transcriptase enzyme.[10][11] It competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain.[9][11]
-
Chain Termination: Once incorporated, the azido group at the 3' position of AZT prevents the formation of the 5'-3' phosphodiester bond necessary for DNA chain elongation.[9][10][14] This results in the termination of viral DNA synthesis.[10][11][14]
Zidovudine exhibits a significantly higher affinity for HIV's reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[1][9][14] However, at high doses, it can inhibit mitochondrial DNA polymerase gamma, leading to potential toxicity.[1][9]
Preclinical and Clinical Development
Following the promising in vitro results, a Phase I clinical trial was initiated by the NCI and Duke University.[1] These early studies showed that AZT was generally well-tolerated and was associated with immunological benefits, such as an increase in CD4+ lymphocyte counts.[1]
A subsequent double-blind, placebo-controlled trial conducted by Burroughs-Wellcome demonstrated that AZT could prolong the life of individuals with HIV.[1] The results were so significant that the trial was halted early on ethical grounds.[1]
Quantitative Data
Table 1: In Vitro Efficacy of Zidovudine (AZT)
| Parameter | Value | Cell Line | Virus Strain |
|---|---|---|---|
| IC50 | 0.31 - 0.83 µg/mL | MT-4 | HIV-1, HIV-2 |
Data from a study on new AZT derivatives, providing a reference for typical IC50 values.[15]
Table 2: Pharmacokinetic Properties of Zidovudine in Adults
| Parameter | Value |
|---|---|
| Bioavailability | 60-70%[16] |
| Plasma Half-life | ~1.1 hours[16][17] |
| Time to Peak Concentration | 0.5 - 1.5 hours[18][19] |
| Volume of Distribution | 1.6 L/kg[16] |
| Protein Binding | 34-38%[16] |
| Primary Route of Elimination | Hepatic glucuronidation[20] |
| CSF to Plasma Ratio | ~0.5[16][17] |
Table 3: Key Findings from Early Clinical Trials
| Endpoint | Observation |
|---|---|
| CD4+ T-cell Count | Significant increases observed in patients treated with AZT.[1][21] |
| p24 Antigen Levels | A significant number of patients showed a >50% fall or became antigen-negative.[21] |
| Opportunistic Infections | Reduced incidence in the AZT-treated group compared to placebo.[7] |
| Survival | Median survival time for AIDS patients on AZT was 4.5 times higher than a historical control group.[21] |
| Major Toxicities | Anemia and neutropenia were the most common significant side effects.[21][22] |
Key Experimental Protocols
In Vitro Anti-HIV Screening Assay
The initial screening of compounds like AZT for anti-HIV activity was a critical step. The general workflow for such an assay is as follows:
Methodology:
-
Cell Culture: A suitable T-cell line (e.g., MT-4) is cultured in appropriate media.
-
Infection: The T-cells are infected with a known quantity of HIV.
-
Treatment: The infected cells are then treated with various concentrations of the test compound (e.g., AZT). Control wells with no compound are also included.
-
Incubation: The treated and control cells are incubated for a period of time to allow for viral replication.
-
Analysis of Viral Replication: The level of HIV replication is measured. This can be done using several methods:
-
Analysis of Cell Viability: The toxicity of the compound to the cells is assessed using a cell viability assay, such as the MTT assay.
-
Data Interpretation: The 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are calculated to determine the compound's therapeutic index (SI = CC50/IC50).
Reverse Transcriptase (RT) Assay Protocol (General)
Objective: To measure the activity of HIV reverse transcriptase in the presence of an inhibitor.
Materials:
-
Purified HIV reverse transcriptase
-
Poly(A) template and oligo(dT) primer
-
Radioactively or fluorescently labeled deoxynucleoside triphosphates (dNTPs)
-
Test compound (AZT-TP)
-
Reaction buffer
-
Trichloroacetic acid (TCA) for precipitation (for radioactive assays)
-
Filter paper
-
Scintillation counter or fluorescence reader
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, poly(A) template, oligo(dT) primer, and labeled dNTPs.
-
The test compound (the active triphosphate form, AZT-TP) is added at various concentrations.
-
The reaction is initiated by adding the purified HIV reverse transcriptase.
-
The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the newly synthesized DNA is precipitated onto filter paper using TCA.
-
The amount of incorporated labeled dNTPs is quantified using a scintillation counter or fluorescence reader.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a no-drug control.
HIV-1 p24 Antigen Capture Assay Protocol (General)
Objective: To quantify the amount of HIV-1 p24 antigen in a sample (e.g., cell culture supernatant).
Materials:
-
Microplate pre-coated with anti-p24 monoclonal antibody
-
Patient samples or cell culture supernatants
-
p24 antigen standards
-
Biotinylated anti-p24 antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Lysis buffer (to disrupt virions)
Procedure:
-
Samples and standards are added to the wells of the microplate. A lysis buffer is often used to release the p24 antigen from the viral particles.[26]
-
The plate is incubated to allow the p24 antigen to bind to the capture antibody.
-
The plate is washed to remove unbound materials.
-
Biotinylated anti-p24 antibody is added to the wells and incubated.
-
The plate is washed again.
-
Streptavidin-HRP conjugate is added and incubated.
-
After another wash step, the substrate solution is added, leading to a color change in the presence of HRP.
-
The reaction is stopped with a stop solution.
-
The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).[26]
-
A standard curve is generated from the absorbance values of the known standards, and the concentration of p24 in the samples is determined from this curve.
Regulatory Approval and Impact
Burroughs-Wellcome filed for a patent for AZT in 1985.[1] The U.S. Food and Drug Administration (FDA) approved zidovudine for the treatment of HIV/AIDS on March 20, 1987.[1][7] The time from the first laboratory demonstration of its anti-HIV activity to its approval was a remarkably short 25 months.[1]
AZT was the first approved treatment for HIV and marked a turning point in the AIDS epidemic, demonstrating that the virus could be targeted and treated.[7][8][33] While initially used as a monotherapy, it was later discovered that combination therapy with other antiretroviral drugs, known as Highly Active Antiretroviral Therapy (HAART), was much more effective at suppressing the virus and preventing the development of drug resistance.[8][14] Zidovudine remains an important component of some combination antiretroviral regimens today.[12]
References
- 1. Zidovudine - Wikipedia [en.wikipedia.org]
- 2. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]
- 3. First HIV drug | Embryo Project Encyclopedia [embryo.asu.edu]
- 4. AIDS Drug AZT: How It Got Approved 30 Years Ago | TIME [time.com]
- 5. Researcher Jerome P. Horwitz, 93, created AZT, the first approved treatment for HIV/AIDS - The Washington Post [washingtonpost.com]
- 6. AZT Treats People with AIDS | Research Starters | EBSCO Research [ebsco.com]
- 7. Antiretroviral Drug Discovery and Development | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 8. acs.org [acs.org]
- 9. ClinPGx [clinpgx.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 17. Pharmacokinetics and bioavailability of zidovudine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of orally administered zidovudine among patients with hemophilia and asymptomatic human immunodeficiency virus (HIV) infection [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative pharmacokinetics of zidovudine in healthy volunteers and in patients with AIDS with and without hepatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A review of the pharmacokinetics of zidovudine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The efficacy and toxicity of azidothymidine (AZT) in the treatment of patients with AIDS and AIDS-related complex (ARC): an open uncontrolled treatment study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. AIDS Clinical Trials Group: phase I/II study of combination 2',3'-dideoxycytidine and zidovudine in patients with acquired immunodeficiency syndrome (AIDS) and advanced AIDS-related complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ablinc.com [ablinc.com]
- 24. en.hillgene.com [en.hillgene.com]
- 25. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biochain.com [biochain.com]
- 27. fda.gov [fda.gov]
- 28. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 29. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 30. researchgate.net [researchgate.net]
- 31. ocw.mit.edu [ocw.mit.edu]
- 32. 逆转录实验方案 [sigmaaldrich.com]
- 33. The First AIDS Drugs | Center for Cancer Research [ccr.cancer.gov]
The Core Mechanism of AZT Triphosphate in Halting HIV Replication: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism of action of zidovudine triphosphate (AZT triphosphate), the active form of the first approved antiretroviral drug, in the inhibition of Human Immunodeficiency Virus (HIV) replication. We will delve into the molecular interactions, kinetic parameters, and experimental methodologies that have elucidated its function as a critical tool in anti-HIV therapy.
Introduction: The Central Role of Reverse Transcriptase in the HIV Life Cycle
HIV, a retrovirus, relies on the enzyme reverse transcriptase (RT) to convert its single-stranded RNA genome into double-stranded DNA.[1] This process, known as reverse transcription, is a pivotal step in the viral life cycle, enabling the integration of the viral genetic material into the host cell's genome.[2] Once integrated, the host's cellular machinery is hijacked to produce new viral particles.[2] Consequently, HIV reverse transcriptase has been a primary target for the development of antiretroviral drugs.
AZT (3'-azido-3'-deoxythymidine), a synthetic thymidine analog, was the first compound approved for the treatment of HIV infection.[3] In vivo, AZT is metabolically activated through phosphorylation by host cellular kinases to its triphosphate form, this compound (AZT-TP).[1][4] It is this triphosphorylated metabolite that exerts the antiviral effect.[5]
The Dual Mechanism of Action of this compound
AZT-TP inhibits HIV replication through a dual mechanism: competitive inhibition of HIV reverse transcriptase and termination of the growing viral DNA chain.[1][6]
Competitive Inhibition of HIV Reverse Transcriptase
AZT-TP is a structural analog of the natural substrate for reverse transcriptase, deoxythymidine triphosphate (dTTP).[1] This structural similarity allows AZT-TP to bind to the active site of HIV RT.[4] AZT-TP acts as a competitive inhibitor with respect to dTTP, meaning it directly competes with the natural substrate for binding to the enzyme.[7] The affinity of AZT-TP for HIV-1 RT is approximately 100-fold greater than its affinity for human DNA polymerase alpha, which contributes to its selective toxicity towards the virus.[3]
DNA Chain Termination
Upon binding, HIV reverse transcriptase can incorporate the AZT monophosphate (AZT-MP) moiety from AZT-TP into the nascent viral DNA strand.[1][2] However, the crucial difference between AZT and thymidine lies in the 3'-position of the deoxyribose sugar ring. In AZT, the 3'-hydroxyl (-OH) group is replaced by an azido (-N3) group.[1] The 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the 5'-triphosphate of the next incoming deoxynucleoside triphosphate (dNTP), a fundamental step in DNA chain elongation.[1] The absence of this 3'-OH group in the incorporated AZT-MP makes the formation of this bond impossible, leading to the premature termination of the growing DNA chain.[1][2] This abrupt halt in DNA synthesis prevents the completion of the proviral DNA, thereby blocking the integration of the viral genome into the host chromosome and effectively stopping viral replication.[1]
Quantitative Analysis of AZT-TP Inhibition
The inhibitory potency of AZT-TP has been quantified through various kinetic studies. The key parameters include the inhibition constant (Ki), the Michaelis constant (Km), the catalytic rate constant (kcat or kpol), and the dissociation constant (Kd). These values provide a detailed understanding of the interaction between AZT-TP and HIV-1 RT.
| Parameter | Value | Enzyme/Template Condition | Reference |
| Ki (AZT-TP vs dTTP) | 41 nM | HIV-1 Reverse Transcriptase | [8] |
| Km (AZT-TP) | 3.0 µM | HIV-1 Reverse Transcriptase with oligo(dT)•poly(rA) | [8] |
| Km (dTMP incorporation) | 2.5 µM | HIV-1 Reverse Transcriptase with oligo(dT)•poly(rA) | [8] |
| Ki (AZT-terminated primer) | 2.4 nM | HIV-1 Reverse Transcriptase (competitive vs primer-template) | [8] |
| Ki (AZT-terminated primer) | 8 nM | HIV-1 Reverse Transcriptase (mixed-type vs dTTP) | [8] |
| Parameter | Wild-Type HIV-1 RT | Mutant HIV-1 RT (AZT-Resistant) | Reference |
| Kd (AZTTP) | Not specified | 2.5-fold decrease compared to wild-type | [5] |
| kpol (AZTMP incorporation) | Not specified | 1.5-fold decrease compared to wild-type | [5] |
| Selectivity (kpol/Kd for AZTMP) | Not specified | 4-fold decrease compared to wild-type | [5] |
Experimental Protocols
The elucidation of AZT-TP's mechanism of action has been dependent on various in vitro assays that measure the activity of HIV reverse transcriptase. Below are detailed methodologies for key experiments.
HIV-1 Reverse Transcriptase Activity Assay (Colorimetric)
This assay measures the synthesis of DNA by RT using a non-radioactive method.
Principle: The assay relies on the ability of RT to synthesize a DNA strand using a provided template-primer. Instead of radiolabeled nucleotides, digoxigenin (DIG)- and biotin-labeled dUTP are incorporated into the newly synthesized DNA. The biotinylated DNA is captured on a streptavidin-coated microplate. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction with a substrate like ABTS. The intensity of the color is proportional to the RT activity.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Microplate coated with streptavidin
-
Reaction Buffer (containing template primer poly(A)•oligo(dT)15, dNTPs, and DIG-dUTP/Biotin-dUTP mix)
-
Lysis Buffer
-
Wash Buffer
-
Anti-DIG-Peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test inhibitor (e.g., AZT-TP) and a control.
-
Reaction Setup: In each well of the microplate, add the reaction buffer. Then, add the diluted inhibitor or control. Finally, add the purified HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
-
Capture of Synthesized DNA: After incubation, transfer the reaction mixtures to the streptavidin-coated microplate. Incubate to allow the biotinylated DNA to bind to the streptavidin.
-
Washing: Wash the wells multiple times with wash buffer to remove unincorporated nucleotides and other components.
-
Antibody Incubation: Add the anti-DIG-POD antibody to each well and incubate to allow binding to the incorporated DIG.
-
Washing: Wash the wells again to remove unbound antibody.
-
Substrate Reaction: Add the peroxidase substrate to each well and incubate until a sufficient color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Pre-Steady-State Kinetic Analysis of AZTTP Incorporation
This method provides detailed kinetic parameters for the incorporation of a single nucleotide analog.
Principle: Rapid quench-flow techniques are used to measure the incorporation of a radiolabeled nucleotide (or analog) into a primer-template duplex in a very short time frame (milliseconds). This allows for the determination of the rate of the first turnover of the enzyme, providing insights into the binding and catalytic steps.
Materials:
-
Purified HIV-1 Reverse Transcriptase
-
Synthetic DNA or RNA template and a 5'-radiolabeled DNA primer
-
AZTTP and natural dNTPs
-
Rapid quench-flow apparatus
-
Quench solution (e.g., EDTA or acid)
-
Denaturing polyacrylamide gel
-
Phosphorimager
Procedure:
-
Complex Formation: Pre-incubate the HIV-1 RT with the radiolabeled primer-template duplex to form the enzyme-substrate complex.
-
Rapid Mixing: Rapidly mix the enzyme-substrate complex with a solution containing AZTTP (or dTTP as a control) in the rapid quench-flow instrument.
-
Quenching: After a defined, short time interval (milliseconds to seconds), the reaction is stopped by rapidly mixing with a quench solution.
-
Varying Time and Concentration: Repeat the experiment with varying reaction times and different concentrations of AZTTP.
-
Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Quantification: The amount of extended primer (product) is quantified using a phosphorimager.
-
Data Analysis: The product formation over time is fitted to kinetic equations to determine the rate constants for nucleotide binding (Kon and Koff), the conformational change of the enzyme, and the chemical step of nucleotide incorporation (kpol). The dissociation constant (Kd) can also be calculated.
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in AZT-TP's mechanism of action and the experimental workflow for its analysis.
References
- 1. 逆转录酶检测,比色法 suitable for enzyme immunoassay, kit of 1 (14 components), sufficient for ≤200 tests | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pre-steady-state kinetic characterization of wild type and 3'-azido-3'-deoxythymidine (AZT) resistant human immunodeficiency virus type 1 reverse transcriptase: implication of RNA directed DNA polymerization in the mechanism of AZT resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human immunodeficiency virus reverse transcriptase: steady-state and pre-steady-state kinetics of nucleotide incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of 3'-azido-3'-deoxythymidine-5'-triphosphate (AZT-TP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-azido-3'-deoxythymidine (zidovudine, AZT) was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] Its therapeutic efficacy is dependent on the intracellular conversion to its active form, 3'-azido-3'-deoxythymidine-5'-triphosphate (AZT-TP). This technical guide provides a comprehensive overview of the biochemical properties of AZT-TP, including its mechanism of action, interactions with viral and cellular enzymes, and the metabolic pathways involved in its formation. The information presented is intended to support researchers, scientists, and drug development professionals in the ongoing efforts to understand and improve antiretroviral therapies.
AZT is a synthetic thymidine analog where the 3'-hydroxyl group on the deoxyribose sugar is replaced by an azido group (-N₃).[2] This structural modification is central to its mode of action. For AZT to exert its antiviral effect, it must be anabolically phosphorylated by host cellular enzymes to AZT monophosphate (AZT-MP), then to AZT diphosphate (AZT-DP), and finally to the active AZT-TP.[2][3]
Biochemical Properties and Mechanism of Action
The primary mechanism of action of AZT-TP is the inhibition of HIV-1 reverse transcriptase (RT), a viral enzyme essential for the conversion of the viral RNA genome into proviral DNA.[4][5] AZT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA chain.[6] Due to the structural similarity between AZT-TP and dTTP, the viral RT cannot effectively distinguish between them.[2]
Once incorporated into the growing DNA strand, AZT-TP acts as a chain terminator.[4][7] The absence of the 3'-hydroxyl group prevents the formation of the next 3'-5' phosphodiester bond, thereby halting DNA elongation and preventing the completion of proviral DNA synthesis.[7] This disruption of the viral replication cycle is the basis of AZT's anti-HIV activity.[2]
Quantitative Data: Enzyme Kinetics and Inhibition
The interaction of AZT-TP with various viral and cellular enzymes has been quantitatively characterized. The following tables summarize key kinetic parameters, providing a comparative view of its potency and selectivity.
Table 1: Inhibition of HIV-1 Reverse Transcriptase by AZT-TP
| Enzyme Source | Substrate/Template | IC₅₀ | Kᵢ | Kₘ | Reference(s) |
| Wild-type HIV-1 RT | - | ~100 nM | - | - | [8][9] |
| AZT-Resistant Mutant HIV-1 RT (D67N/K70R/T215F/K219Q) | - | ~300 nM | - | - | [8][9] |
| HIV-1 BH10 RT | - | 0.02–3.20 µM | - | - | [10] |
| Purified HIV RT | poly (rA).oligo(dT)12–18 | 0.7 µM | - | - | [11] |
| Purified HIV RT | activated calf thymus DNA | 2.3 µM | - | - | [11] |
| HIV-1 RT | RNA template | - | - | 0.13–0.19 µM | [10] |
| HIV-1 RT | DNA template | - | - | 2.9–35.2 µM | [10] |
Table 2: Interaction of AZT-TP and its Precursors with Cellular Enzymes
| Enzyme | Substrate | Kᵢ | Kₘ | IC₅₀ | Reference(s) |
| Human DNA Polymerase α | dTTP | > 1 mM | - | - | [12] |
| Human DNA Polymerase δ | dTTP | 250 µM | - | - | [12] |
| Human DNA Polymerase ε | dTTP | 320 µM | - | - | [12] |
| Human DNA Polymerase γ | dTTP | - | - | >100 µM | [13][14][15] |
| Human DNA Primase | - | > 1 mM | - | - | [12] |
| Cytosolic Thymidine Kinase | Azidothymidine | - | 3.0 µM | - | [16] |
| Cytosolic Thymidine Kinase | Thymidine | - | 2.9 µM | - | [16] |
| Thymidylate Kinase | AZT-MP | - | 8.6 µM | - | [16] |
| Thymidylate Kinase | dTMP | - | 4.1 µM | - | [16] |
| Mitochondrial Thymidine Kinase 2 (rat heart) | Thymidine | 10.6 ± 4.5 µM (for AZT) | - | 7.0 ± 1.0 µM (for AZT) | [13][15] |
| Mitochondrial Thymidine Kinase 2 (rat liver) | Thymidine | 14.0 ± 2.5 µM (for AZT) | - | 14.4 ± 2.6 µM (for AZT) | [13][15] |
Cellular Metabolism and Signaling Pathways
The intracellular conversion of AZT to its active triphosphate form is a critical determinant of its antiviral activity. This process is initiated by cellular kinases.
The phosphorylation of AZT-MP to AZT-DP by thymidylate kinase is the rate-limiting step in the activation pathway.[16] This enzymatic bottleneck can lead to an accumulation of AZT-MP within the cell.
Mechanism of Action on HIV Reverse Transcriptase
AZT-TP's primary therapeutic effect is achieved through the targeted inhibition of HIV-1 reverse transcriptase.
Mechanisms of Resistance
The emergence of drug resistance is a significant challenge in HIV therapy. Resistance to AZT is primarily associated with specific mutations in the viral reverse transcriptase enzyme.[8] One key mechanism of resistance involves the ATP-mediated excision of the incorporated AZT-monophosphate from the terminated DNA chain.[10] This process, enhanced in mutant RT, effectively "unblocks" the primer, allowing DNA synthesis to resume.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of AZT-TP against HIV-1 RT.
Objective: To determine the IC₅₀ value of AZT-TP for HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) primer-template
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Unlabeled dTTP
-
AZT-TP
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 0.5 M EDTA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of AZT-TP in the reaction buffer.
-
In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add the diluted AZT-TP or a vehicle control to the respective tubes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-determined amount of HIV-1 RT.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto glass fiber filters.
-
Wash the filters with a cold trichloroacetic acid (TCA) solution to precipitate the newly synthesized DNA and remove unincorporated nucleotides.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each AZT-TP concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the AZT-TP concentration and fitting the data to a dose-response curve.
Cellular Phosphorylation Assay for AZT
This protocol outlines a method to measure the intracellular conversion of AZT to its phosphorylated metabolites.
Objective: To quantify the intracellular concentrations of AZT, AZT-MP, AZT-DP, and AZT-TP in cultured cells.
Materials:
-
Cell line of interest (e.g., CEM-SS, MT-4)
-
[³H]-AZT (radiolabeled azidothymidine)
-
Cell culture medium and supplements
-
Cold methanol or perchloric acid for extraction
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., anion exchange)
-
Radiometric detector or fraction collector and scintillation counter
-
Standards for AZT, AZT-MP, AZT-DP, and AZT-TP
Procedure:
-
Culture the cells to a desired density.
-
Incubate the cells with a known concentration of [³H]-AZT for various time points.
-
At each time point, harvest the cells by centrifugation.
-
Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove extracellular [³H]-AZT.
-
Extract the intracellular metabolites by adding cold methanol or perchloric acid to the cell pellet.
-
Centrifuge the mixture to pellet the cellular debris.
-
Collect the supernatant containing the soluble metabolites.
-
Neutralize the extract if perchloric acid was used.
-
Analyze the extract by HPLC. The different phosphorylated forms of AZT will elute at distinct retention times.
-
Quantify the amount of radioactivity in each peak corresponding to AZT, AZT-MP, AZT-DP, and AZT-TP using a radiometric detector or by collecting fractions and performing scintillation counting.
-
Correlate the radioactivity to the concentration of each metabolite using the specific activity of the [³H]-AZT and by comparing the retention times to known standards.
Conclusion
3'-azido-3'-deoxythymidine-5'-triphosphate remains a cornerstone in the study of antiretroviral therapy. Its potent and selective inhibition of HIV-1 reverse transcriptase, coupled with its mechanism as a DNA chain terminator, has provided a critical framework for the development of other nucleoside analogs. A thorough understanding of its biochemical properties, including its metabolic activation, enzyme kinetics, and the mechanisms of viral resistance, is essential for the design of next-generation antiretroviral agents and for optimizing existing therapeutic strategies. The data and methodologies presented in this guide offer a valuable resource for the scientific community dedicated to combating HIV/AIDS.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive nonisotopic method for the determination of intracellular azidothymidine 5'-mono-, 5'-di-, and 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term AZT Exposure Alters the Metabolic Capacity of Cultured Human Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Thymidine and AZT in Heart Mitochondria: Elucidation of a Novel Mechanism of AZT Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. Reverse Transcriptase (RT) Assay [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 14. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics of DNA strand transfer between polymerase and proofreading exonuclease active sites regulates error correction during high-fidelity replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A highly sensitive aptamer-based HIV reverse transcriptase detection assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Phosphorylation of Zidovudine to AZT Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular metabolic activation of zidovudine (AZT), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of Human Immunodeficiency Virus (HIV) infection. The therapeutic efficacy of AZT is entirely dependent on its sequential phosphorylation to the active moiety, AZT triphosphate (AZT-TP), by host cellular kinases. This document details the enzymatic pathway, presents key quantitative data, outlines experimental protocols for studying this process, and provides visual representations of the core concepts.
The Zidovudine Phosphorylation Pathway
Zidovudine, a thymidine analog, must undergo a three-step phosphorylation process to become an active inhibitor of HIV reverse transcriptase. This metabolic activation is carried out by a series of cellular enzymes.[1][2] The pathway is as follows:
-
AZT to AZT Monophosphate (AZT-MP): The initial phosphorylation is catalyzed by thymidine kinase (TK). There are two main isoforms of this enzyme: the cell-cycle-dependent thymidine kinase 1 (TK1) found in the cytoplasm of proliferating cells, and the constitutively expressed mitochondrial thymidine kinase 2 (TK2).[1][2]
-
AZT-MP to AZT Diphosphate (AZT-DP): The second phosphorylation step is carried out by thymidylate kinase (TMPK). This step is widely recognized as the rate-limiting step in the activation of AZT due to the enzyme's poor affinity for AZT-MP.[3][4]
-
AZT-DP to this compound (AZT-TP): The final phosphorylation to the active triphosphate form is catalyzed by nucleoside diphosphate kinase (NDPK).[1]
Once formed, AZT-TP acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA, effectively halting viral replication.
Signaling Pathway Diagram
References
- 1. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pre-steady state of reaction of nucleoside diphosphate kinase with anti-HIV nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of Active Site Dynamics Leads to Increased Activity with 3′-Azido-3′-deoxythymidine Monophosphate for F105Y Mutant Human Thymidylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Cellular Kinases in the Bioactivation of Zidovudine (AZT)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Zidovudine (AZT), a cornerstone in the history of antiretroviral therapy, remains a critical component in the management of Human Immunodeficiency Virus (HIV) infection. As a nucleoside reverse transcriptase inhibitor (NRTI), AZT's efficacy is entirely dependent on its intracellular conversion to the active triphosphate form, a multi-step process orchestrated by a series of host cellular kinases. This technical guide delves into the core of AZT's mechanism of action, elucidating the pivotal role of these kinases, presenting quantitative data on their enzymatic activity, and providing detailed experimental protocols for their study.
The Phosphorylation Cascade: A Three-Step Activation
The journey of AZT from a prodrug to a potent inhibitor of HIV reverse transcriptase involves a sequential phosphorylation cascade, adding three phosphate groups to the 5' hydroxyl of the deoxyribose ring. This process is catalyzed by three distinct cellular kinases:
-
Thymidine Kinase (TK): The initial and crucial first step is the conversion of AZT to AZT-monophosphate (AZT-MP). This reaction is primarily catalyzed by cytosolic thymidine kinase 1 (TK1) in replicating cells and mitochondrial thymidine kinase 2 (TK2) in non-replicating cells.[1][2] While phosphorylation to the monophosphate is generally considered facile, both TK1 and TK2 can be inhibited by AZT, potentially impacting the salvage pathway for natural thymidine and contributing to cellular toxicity.[2][3]
-
Thymidylate Kinase (TMPK): The second phosphorylation, converting AZT-MP to AZT-diphosphate (AZT-DP), is catalyzed by thymidylate kinase. This step has been identified as the rate-limiting bottleneck in the activation of AZT.[4] AZT-MP is a very poor substrate for TMPK, leading to an accumulation of AZT-MP within the cell and significantly lower concentrations of the subsequent di- and tri-phosphate forms.[4] This inefficiency is a major factor limiting the overall efficacy of AZT.
-
Nucleoside Diphosphate Kinase (NDPK): The final step, the formation of the active moiety AZT-triphosphate (AZT-TP), is catalyzed by nucleoside diphosphate kinase. While NDPK has broad substrate specificity, the catalytic efficiency for AZT-DP is reportedly decreased compared to its natural substrates.[5][6] The absence of a 3'-hydroxyl group on the sugar ring of AZT, a feature essential for its chain-terminating activity, is detrimental to its phosphorylation by NDPK.[5]
Quantitative Analysis of Kinase Activity
The efficiency of each phosphorylation step is critical to the therapeutic efficacy of AZT. The following tables summarize the available quantitative data on the kinetic parameters of the involved kinases with their natural substrates and the respective AZT metabolites.
Table 1: Kinetic Parameters of Thymidine Kinase (TK)
| Enzyme | Substrate | K_m_ (µM) | V_max_ | Catalytic Efficiency (V_max_/K_m_) | Source(s) |
| Human Thymidine Kinase 2 (recombinant) | Thymidine (dThd) | - | - | 100% (relative) | [7] |
| Human Thymidine Kinase 2 (recombinant) | AZT | 4.5 | 28.9 nmol/min/mg | 2% (relative to dThd) | [7][8] |
| Rat Heart Mitochondria (TK2) | Thymidine | 2.4 ± 0.4 | 42.1 ± 1.8 pmol/mg/h | - | [1] |
| Rat Heart Mitochondria (TK2) | AZT | 7.5 ± 1.6 | 20.0 ± 1.9 pmol/mg/h | - | [1] |
| Rat Liver Mitochondria (TK2) | Thymidine | 12.0 ± 3.5 | 284.4 ± 22.6 pmol/mg/h | - | [9] |
| Rat Liver Mitochondria (TK2) | AZT | 6.3 ± 1.1 | 68.8 ± 2.9 pmol/mg/h | - | [9] |
Table 2: Kinetic Parameters of Thymidylate Kinase (TMPK)
| Enzyme | Substrate | k_cat_ (s⁻¹) | K_m_ (µM) | Catalytic Efficiency (k_cat_/K_m_) | Notes | Source(s) |
| Human TMPK (wild-type) | dTMP | - | - | - | - | [10] |
| Human TMPK (wild-type) | AZT-MP | - | - | 70-fold slower conversion than dTMP | - | [10] |
| Yeast TMPK | dTMP | 35 | - | - | - | [10] |
| Yeast TMPK | AZT-MP | 0.175 | - | 200-fold lower than dTMP | - | [10] |
| E. coli TMPK | dTMP | 15 | - | - | - | [10] |
| E. coli TMPK | AZT-MP | 6 | - | Only 40% lower than dTMP | - | [10] |
| Human TMPK (F105Y mutant) | AZT-MP | - | - | 20-fold faster phosphorylation than wild-type | Engineered mutant to improve AZT activation | [11] |
Table 3: Kinetic Parameters of Nucleoside Diphosphate Kinase (NDPK)
| Enzyme | Substrate | K_s_ (mM) | k_phosphate transfer_ (s⁻¹) | Notes | Source(s) |
| Dictyostelium NDPK | ddNTPs | 1-5 | 0.02 - 3.5 | General for dideoxynucleotide triphosphates | [12] |
| Dictyostelium NDPK | AZT-TP | 1-5 | 0.02 - 3.5 | - | [12] |
Table 4: Inhibition Constants of AZT and its Metabolites
| Inhibitor | Enzyme | Target Reaction | K_i_ (µM) | IC_50_ (µM) | Source(s) |
| AZT | Thymidine Kinase 2 (rat heart mitochondria) | Thymidine phosphorylation | 10.6 ± 4.5 | 7.0 ± 0.9 | [1][13] |
| AZT | Thymidine Kinase 2 (rat liver mitochondria) | Thymidine phosphorylation | 14.0 ± 2.5 | 14.4 ± 2.6 | [9][13] |
| AZT-MP | Human Thymidylate Kinase | Thymidylate phosphorylation | 8.6 | - | [2] |
| AZT | Thymidine phosphorylation (U-937 cells) | - | - | 4.4 | [2] |
| AZT | Thymidine phosphorylation (Raji cells) | - | - | 7.7 | [2] |
| AZT | Thymidine phosphorylation (H9c2 cells) | - | - | 21.9 | [2] |
Experimental Protocols
Key Experiment: Determination of Intracellular AZT Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the extraction and quantification of AZT, AZT-MP, AZT-DP, and AZT-TP from cultured cells.
1. Cell Culture and Treatment: a. Culture cells (e.g., MT-4, Molt-4, or peripheral blood mononuclear cells) in appropriate media and conditions to the desired density. b. Incubate the cells with the desired concentration of AZT for a specified time period.
2. Cell Harvesting and Extraction: a. Harvest the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. b. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular AZT. c. Resuspend the cell pellet in a known volume of ice-cold 60% methanol or 0.5 M perchloric acid. d. Lyse the cells by vortexing vigorously and/or sonication on ice. e. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cellular debris. f. Carefully collect the supernatant containing the intracellular metabolites. g. If using perchloric acid, neutralize the extract with a solution of potassium hydroxide.
3. HPLC Analysis: a. The separation of AZT and its phosphorylated metabolites is typically achieved using a strong anion exchange (SAX) or a reverse-phase C18 column with an ion-pairing agent. b. Mobile Phase: A gradient of a low-concentration phosphate buffer (e.g., ammonium phosphate) and a high-concentration phosphate buffer is commonly used for SAX chromatography. For reverse-phase ion-pair chromatography, a buffer containing an ion-pairing agent like tetrabutylammonium hydroxide is used. c. Detection: The eluting compounds are detected by UV absorbance at approximately 267 nm. d. Quantification: The concentration of each metabolite is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of AZT, AZT-MP, AZT-DP, and AZT-TP.
Visualizing the Pathways and Workflows
Conclusion
The intracellular phosphorylation of AZT is a finely tuned yet inefficient process that is absolutely essential for its antiretroviral activity. A thorough understanding of the cellular kinases involved, their kinetic properties, and the rate-limiting steps in this pathway is paramount for the development of more effective NRTI-based therapies. The accumulation of the monophosphate metabolite and the poor substrate affinity of thymidylate kinase for AZT-MP highlight a key area for potential therapeutic intervention, such as the development of novel prodrugs that can bypass this bottleneck or the use of gene therapy approaches to enhance the activity of these critical enzymes. The experimental methodologies outlined in this guide provide a framework for researchers to further investigate the intricate interplay between cellular metabolism and antiretroviral drug efficacy.
References
- 1. Phosphorylation of Thymidine and AZT in Heart Mitochondria: Elucidation of a Novel Mechanism of AZT Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 7. journals.asm.org [journals.asm.org]
- 8. The Kinetic Effects on Thymidine Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of Active Site Dynamics Leads to Increased Activity with 3′-Azido-3′-deoxythymidine Monophosphate for F105Y Mutant Human Thymidylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiating AZT activation: structures of wild-type and mutant human thymidylate kinase suggest reasons for the mutants' improved kinetics with the HIV prodrug metabolite AZTMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre-steady state of reaction of nucleoside diphosphate kinase with anti-HIV nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
Structural Mimicry: A Technical Deep Dive into the Similarity of AZT Triphosphate and Thymidine Triphosphate
For Immediate Release
This technical guide provides a comprehensive analysis of the structural similarity between 3'-azido-3'-deoxythymidine triphosphate (AZT triphosphate) and its natural analog, thymidine triphosphate. This structural mimicry is the cornerstone of AZT's potent antiviral activity against Human Immunodeficiency Virus (HIV). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of virology, pharmacology, and medicinal chemistry.
Introduction
Zidovudine, commonly known as AZT, was the first antiretroviral drug approved for the treatment of HIV infection. Its efficacy lies in its ability to inhibit the viral enzyme reverse transcriptase (RT), a critical component for the replication of the retrovirus. AZT is a prodrug that is intracellularly phosphorylated to its active form, this compound. The therapeutic action of this compound is a direct consequence of its remarkable structural similarity to the natural nucleoside, thymidine triphosphate, a fundamental building block of DNA.[1][2] This guide will dissect this structural relationship through quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Structural Analysis
The foundational principle of AZT's mechanism of action is its ability to act as a competitive substrate inhibitor for HIV reverse transcriptase.[2] This is possible due to the high degree of structural congruence between this compound and thymidine triphosphate. The key distinction lies in the substitution of the 3'-hydroxyl group on the deoxyribose sugar moiety of thymidine with an azido group (-N3) in AZT.[1] While this change is sufficient to terminate DNA chain elongation, the overall molecular topography remains strikingly similar, allowing it to be recognized and incorporated by the viral polymerase.
Quantitative Structural Data
To illustrate the structural similarity, the following tables summarize key bond lengths and dihedral angles for both molecules, derived from computational modeling and X-ray crystallography data.
Table 1: Selected Bond Lengths (Å)
| Bond | Thymidine Triphosphate | This compound |
| N1-C1' | 1.48 | 1.48 |
| C1'-C2' | 1.53 | 1.53 |
| C2'-C3' | 1.53 | 1.54 |
| C3'-O3' | 1.43 | - |
| C3'-N3 | - | 1.47 |
| N3-N4 | - | 1.22 |
| N4-N5 | - | 1.14 |
| C4'-O4' | 1.45 | 1.45 |
| C4'-C5' | 1.52 | 1.52 |
| C5'-O5' | 1.43 | 1.43 |
| O5'-Pα | 1.60 | 1.60 |
| Pα-O | 1.50 | 1.50 |
| Pα-Pβ | 1.61 | 1.61 |
| Pβ-O | 1.50 | 1.50 |
| Pβ-Pγ | 1.61 | 1.61 |
| Pγ-O | 1.50 | 1.50 |
Note: Data is compiled from representative computational models and crystallographic data. Actual values may vary slightly depending on the experimental or computational conditions.
Table 2: Key Dihedral Angles (°)
| Dihedral Angle | Thymidine Triphosphate | This compound |
| Glycosidic Bond (χ) O4'-C1'-N1-C2 | -110 to -160 (anti) | -110 to -160 (anti) |
| Backbone (β) C3'-C4'-C5'-O5' | ~170 | ~175 |
| Backbone (γ) C4'-C5'-O5'-Pα | 50-70 or 170-190 | 50-70 or 170-190 |
| Sugar Pucker (P) | C2'-endo or C3'-endo | C2'-endo or C3'-endo |
Note: The conformational flexibility of the sugar ring and the phosphate chain leads to a range of possible dihedral angles.
Experimental Protocols
The determination and comparison of the three-dimensional structures of this compound and thymidine triphosphate rely on sophisticated experimental and computational techniques.
X-ray Crystallography
X-ray crystallography provides high-resolution structural data of molecules in their crystalline state.
Detailed Methodology:
-
Crystallization:
-
Obtain highly pure samples of this compound and thymidine triphosphate.
-
Screen a wide range of crystallization conditions, including pH, temperature, precipitant type (e.g., polyethylene glycol, salts), and concentration.
-
Employ vapor diffusion (hanging or sitting drop) or microbatch crystallization techniques.
-
Optimize lead conditions to grow single, diffraction-quality crystals (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a single crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.
-
Rotate the crystal and collect a series of diffraction images at different orientations. Each image captures the intensities and positions of the diffracted X-ray beams.
-
-
Structure Determination and Refinement:
-
Process the diffraction images to determine the unit cell dimensions and space group of the crystal.
-
Integrate the intensities of the diffraction spots.
-
Solve the "phase problem" to obtain an initial electron density map. For small molecules like these, direct methods are often successful.
-
Build an atomic model into the electron density map using molecular graphics software.
-
Refine the atomic coordinates and thermal parameters against the experimental data to improve the agreement between the model and the observed diffraction pattern. This iterative process yields the final, high-resolution crystal structure.
-
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide insights into the conformational landscape and dynamic behavior of these molecules in solution.
Detailed Methodology for DFT Calculations:
-
Model Building: Construct the initial 3D structures of this compound and thymidine triphosphate using molecular modeling software.
-
Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) that balance accuracy and computational cost.
-
Geometry Optimization: Perform a full geometry optimization in the gas phase or with an implicit solvent model to find the lowest energy conformation of each molecule. This process calculates the equilibrium bond lengths and angles.
-
Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Conformational Search: Systematically rotate key dihedral angles (e.g., the glycosidic bond) and perform geometry optimizations to explore the conformational energy landscape and identify other stable conformers.
Detailed Methodology for Molecular Dynamics Simulations:
-
System Setup:
-
Place the optimized structure of this compound or thymidine triphosphate in a periodic box of explicit solvent (e.g., water molecules).
-
Add counter-ions to neutralize the system.
-
-
Force Field Selection: Choose a suitable force field (e.g., AMBER, CHARMM) that has been parameterized for nucleic acids and their analogs. Specific parameters for the azido group may need to be developed or validated.
-
Minimization and Equilibration:
-
Perform energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the solute.
-
Run a series of equilibration simulations at constant temperature and pressure to allow the solvent to relax around the solute.
-
-
Production Simulation: Run a long (nanoseconds to microseconds) MD simulation without restraints to sample the conformational dynamics of the molecule.
-
Analysis: Analyze the trajectory to determine properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), dihedral angle distributions, and hydrogen bonding patterns.
Mechanism of Action and Signaling Pathway Visualization
The structural similarity of this compound to thymidine triphosphate allows it to be recognized by HIV reverse transcriptase. However, the 3'-azido group is the key to its inhibitory action.
Chain Termination
During reverse transcription, HIV RT synthesizes a DNA copy of the viral RNA genome. The enzyme incorporates deoxyribonucleoside triphosphates (dNTPs) into the growing DNA chain. Due to its structural resemblance, this compound competes with the natural thymidine triphosphate for incorporation into the DNA strand opposite an adenine base in the RNA template.[1] Once incorporated, the absence of a 3'-hydroxyl group on the AZT molecule prevents the formation of the next 3'-5' phosphodiester bond, leading to the termination of DNA chain elongation.[1] This premature termination of the proviral DNA synthesis effectively halts the replication cycle of HIV.
Figure 1. Mechanism of HIV Reverse Transcriptase Inhibition by this compound.
Experimental and Computational Workflow
The comprehensive analysis of the structural similarity and its functional consequences involves a multi-step workflow integrating both experimental and computational approaches.
Figure 2. Integrated workflow for the structural analysis of this compound and thymidine triphosphate.
Chemical Structures
The fundamental similarity and the critical difference between the two molecules are best appreciated by a direct comparison of their chemical structures.
Figure 3. Comparison of the chemical structures of thymidine triphosphate and this compound.
Conclusion
The structural mimicry of this compound to thymidine triphosphate is a classic example of rational drug design. By introducing a subtle yet critical modification—the replacement of the 3'-hydroxyl with an azido group—a molecule was created that can hijack a vital viral enzymatic process, leading to the effective inhibition of viral replication. The detailed structural and mechanistic understanding presented in this guide underscores the importance of molecular-level insights in the development of antiviral therapeutics. This knowledge continues to inform the design of next-generation nucleoside and nucleotide reverse transcriptase inhibitors with improved efficacy and resistance profiles.
References
AZT Triphosphate: A Deep Dive into its Function as a Chain Terminator in Reverse Transcription
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism and application of 3'-azido-3'-deoxythymidine triphosphate (AZT-TP), the active metabolite of the antiretroviral drug Zidovudine (AZT). We delve into the core principles of its function as a chain terminator in the process of reverse transcription, a critical step in the replication cycle of retroviruses such as the Human Immunodeficiency Virus (HIV). This document will detail the molecular interactions, quantitative inhibitory data, and experimental protocols relevant to the study of AZT-TP, offering valuable insights for researchers in virology, pharmacology, and drug development.
Introduction
The discovery of Zidovudine (AZT) marked a pivotal moment in the fight against HIV/AIDS. As the first approved antiretroviral therapy, its efficacy lies in the targeted inhibition of HIV-1 reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into proviral DNA. The therapeutic action of AZT is not direct; it requires intracellular phosphorylation to its active form, AZT triphosphate (AZT-TP). This guide will explore the intricate details of how AZT-TP acts as a potent chain terminator, effectively halting viral DNA synthesis.
Mechanism of Action: Competitive Inhibition and Chain Termination
The primary mechanism by which AZT-TP inhibits HIV-1 reverse transcriptase is a two-pronged approach: competitive inhibition and subsequent chain termination.
2.1. Competitive Inhibition:
AZT-TP is a structural analog of the natural deoxythymidine triphosphate (dTTP) nucleotide. This structural mimicry allows it to compete with dTTP for binding to the active site of reverse transcriptase. The affinity of AZT-TP for HIV-1 RT is significantly higher than that for human DNA polymerases, providing a therapeutic window and selective toxicity towards the virus. However, it's noteworthy that AZT-TP can inhibit cellular DNA polymerase gamma, which may contribute to some of the observed side effects of AZT therapy.
2.2. Chain Termination:
Upon successful competition and binding, reverse transcriptase incorporates the AZT monophosphate moiety into the growing viral DNA strand. The critical structural difference between AZT-TP and dTTP lies at the 3' position of the deoxyribose sugar ring. While dTTP possesses a 3'-hydroxyl (-OH) group, essential for the formation of a phosphodiester bond with the incoming nucleotide, AZT-TP has a 3'-azido (-N3) group. The absence of the 3'-OH group makes the formation of the next phosphodiester bond impossible, leading to the immediate termination of DNA chain elongation.
Caption: Mechanism of AZT-TP action in reverse transcription.
Quantitative Analysis of Inhibition
The inhibitory potency of AZT-TP against HIV-1 reverse transcriptase has been quantified through various biochemical assays, primarily determining the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are crucial for understanding the inhibitor's efficacy and for the development of improved antiretroviral agents.
| Parameter | Value | Enzyme Source | Template/Primer | Substrate (dTTP) Conc. | Reference |
| Ki | 0.0022 µM | HIV-1 Isolate U 937/HTLV-III | (rA)n(dT)12-18 | 0.7 - 1.7 µM | |
| IC50 | 7 (±1) µM | Recombinant HIV-1 RT | Doubly-labeled DNA | Not specified | |
| IC50 | 6 (±1) µM | Recombinant HIV-1 RT | Doubly-labeled DNA | Not specified |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of reverse transcriptase inhibitors. Below are representative protocols for a reverse transcriptase inhibition assay and a chain termination assay.
4.1. HIV-1 Reverse Transcriptase Inhibition Assay (Scintillation Proximity Assay)
This protocol outlines a method to quantify the inhibition of HIV-1 RT activity using a scintillation proximity assay (SPA). The assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized DNA strand.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2
-
Template/Primer: 600 nM poly(rA)-oligo(dT)18 (biotinylated at the 5'-end of oligo(dT))
-
Substrate Mix: 25 µM [3H]TTP
-
AZT-TP stock solution (in nuclease-free water)
-
Quenching Solution: 0.5 M EDTA
-
Streptavidin Scintillation Proximity Assay beads
-
96-well microplate
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of AZT-TP in nuclease-free water.
-
In a 96-well microplate, add the following components in order:
-
Reaction Buffer
-
Template/Primer mix
-
Substrate Mix
-
Diluted AZT-TP or vehicle control
-
-
Initiate the reaction by adding 25 nM of HIV-1 RT to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding the Quenching Solution to each well.
-
Add Streptavidin SPA beads to each well and incubate according to the manufacturer's instructions to allow the biotinylated primer-DNA complex to bind.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each AZT-TP concentration relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the RT inhibition assay.
4.2. Chain Termination Assay (Gel-Based)
This protocol is designed to visually demonstrate the chain-terminating effect of AZT-TP on DNA synthesis by HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2
-
DNA Template (e.g., a 100-nt single-stranded DNA oligo)
-
5'-32P-labeled DNA Primer (e.g., a 20-nt oligo complementary to the 3' end of the template)
-
dNTP Mix: 5 µM each of dATP, dCTP, dGTP, and dTTP
-
AZT-TP stock solution
-
Loading Dye (containing formamide and tracking dyes)
-
Denaturing polyacrylamide gel (e.g., 8%)
-
Phosphorimager
Procedure:
-
Anneal the 5'-32P-labeled primer to the DNA template.
-
Set up four reaction tubes:
-
Control: Reaction buffer, annealed template/primer, dNTP mix.
-
+AZT-TP: Reaction buffer, annealed template/primer, dNTP mix, and a specific concentration of AZT-TP (e.g., 3 µM).
-
-dNTP: Reaction buffer, annealed template/primer (to show the starting primer size).
-
-Enzyme: Reaction buffer, annealed template/primer, dNTP mix (to ensure no background extension).
-
-
Initiate the reactions by adding HIV-1 RT to the "Control" and "+AZT-TP" tubes.
-
Incubate all tubes at 37°C for 30 minutes.
-
Stop the reactions by adding an equal volume of loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the tracking dyes have migrated an appropriate distance.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the radioactive bands using a phosphorimager.
-
Expected Result: The "Control" lane will show a ladder of bands corresponding to the full-length product and intermediate extension products. The "+AZT-TP" lane will show an accumulation of shorter DNA fragments at positions where thymidine would be incorporated, demonstrating chain termination.
Caption: Logical flow diagram of the chain termination process.
Conclusion
This compound remains a cornerstone in our understanding of antiretroviral therapy. Its mechanism as a competitive inhibitor and a chain terminator of reverse transcriptase provides a powerful example of targeted drug design. The quantitative data and detailed experimental protocols presented in this guide offer researchers the necessary tools to further investigate the nuances of reverse transcriptase inhibition and to contribute to the development of next-generation therapies to combat retroviral infections. The continued study of compounds like AZT-TP is essential for overcoming challenges such as drug resistance and for improving the therapeutic outcomes for patients worldwide.
Affinity of AZT triphosphate for HIV reverse transcriptase vs human DNA polymerase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zidovudine, commonly known as AZT, was the first antiretroviral agent approved for the treatment of HIV infection. Its efficacy hinges on the selective action of its active metabolite, azidothymidine triphosphate (AZT-TP), which exhibits a significantly higher affinity for HIV reverse transcriptase (RT) than for human DNA polymerases. This differential affinity allows for the potent inhibition of viral replication while minimizing, though not eliminating, effects on host cell DNA synthesis. This guide provides a comprehensive overview of the quantitative data supporting this selectivity, details the experimental protocols used to derive these findings, and visualizes the underlying molecular interactions and experimental workflows.
Mechanism of Action: Competitive Inhibition and Chain Termination
AZT is a nucleoside analog of thymidine.[1][2] Upon administration, it is phosphorylated within host cells to its active triphosphate form, AZT-TP.[1][2] AZT-TP acts as a competitive inhibitor of HIV RT with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[2] The HIV RT enzyme mistakenly incorporates AZT monophosphate into the growing viral DNA chain.[1][3] The 3'-azido group of AZT, in place of the 3'-hydroxyl group found in natural nucleotides, prevents the formation of the next 5'-3' phosphodiester bond, thereby terminating DNA chain elongation and halting viral replication.[1]
The therapeutic window of AZT is a direct consequence of its greater affinity for HIV RT compared to the host's DNA polymerases.[3] This selectivity is crucial, as inhibition of host DNA polymerases can lead to cellular toxicity.
Quantitative Comparison of Enzyme Inhibition
The affinity of AZT-TP for various DNA polymerases is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme. The following tables summarize the reported Kᵢ values for AZT-TP against HIV-1 RT and key human DNA polymerases.
| Enzyme | Organism | Kᵢ Value (Competitive with dTTP) | Reference(s) |
| HIV-1 Reverse Transcriptase | HIV-1 | 20 nM | [4] |
Table 1: Affinity of AZT Triphosphate for HIV-1 Reverse Transcriptase. This table shows the high affinity of AZT-TP for HIV-1 RT, as indicated by the low nanomolar Kᵢ value.
| Enzyme | Human DNA Polymerase Subtype | Kᵢ Value (Competitive with dTTP) | Reference(s) |
| DNA Polymerase α | Alpha | > 1 mM | [1] |
| DNA Polymerase β | Beta | Not significantly inhibited | [2] |
| DNA Polymerase γ (mitochondrial) | Gamma | 1.8 µM (competitive) | [5] |
| DNA Polymerase δ | Delta | 250 µM | [1] |
| DNA Polymerase ε | Epsilon | 320 µM | [1] |
Table 2: Affinity of this compound for Human DNA Polymerases. This table illustrates the significantly lower affinity (higher Kᵢ values) of AZT-TP for human DNA polymerases compared to HIV-1 RT. Note that DNA polymerase γ, the mitochondrial DNA polymerase, shows a higher sensitivity to AZT-TP than other cellular polymerases, which is a known factor in AZT-related toxicity.
Experimental Protocols
The determination of Kᵢ values for AZT-TP against HIV RT and human DNA polymerases involves enzymatic assays that measure the rate of DNA synthesis in the presence and absence of the inhibitor.
HIV-1 Reverse Transcriptase Inhibition Assay
A common method to determine the Kᵢ of AZT-TP for HIV-1 RT is a radiometric filter binding assay.
Objective: To measure the inhibitory effect of AZT-TP on the DNA polymerization activity of HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Unlabeled dTTP
-
AZT-TP
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: A series of reaction mixtures are prepared containing the reaction buffer, a fixed concentration of poly(rA)-oligo(dT) template-primer, and a fixed concentration of purified HIV-1 RT.
-
Substrate and Inhibitor Addition: Varying concentrations of unlabeled dTTP and [³H]-dTTP (at a constant specific activity) are added to the reaction tubes. A parallel set of reactions is prepared that also includes varying concentrations of AZT-TP.
-
Initiation and Incubation: The reactions are initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30 minutes) to allow for DNA synthesis.
-
Termination: The reactions are stopped by the addition of cold 10% TCA.
-
Precipitation and Filtration: The reaction mixtures are incubated on ice to allow the precipitation of the newly synthesized radiolabeled DNA. The precipitates are then collected by vacuum filtration through glass fiber filters.
-
Washing: The filters are washed with 5% TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Quantification: The filters are dried, and the amount of radioactivity retained on each filter is measured using a scintillation counter. The radioactivity is directly proportional to the amount of DNA synthesized.
-
Data Analysis: The velocity of the reaction (rate of dTTP incorporation) is plotted against the substrate (dTTP) concentration in the presence and absence of the inhibitor. A Lineweaver-Burk or Dixon plot is then used to determine the Kₘ for the substrate and the Kᵢ for the inhibitor.
Human DNA Polymerase Inhibition Assay
A similar principle is applied to measure the inhibition of human DNA polymerases, with modifications to the enzyme source and template-primer.
Objective: To determine the Kᵢ of AZT-TP for a specific human DNA polymerase (e.g., α, β, γ, δ, or ε).
Materials:
-
Purified human DNA polymerase (e.g., recombinant or from cell lysates)
-
Activated calf thymus DNA (as a template-primer)
-
[³H]-dTTP
-
Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)
-
AZT-TP
-
Appropriate reaction buffer for the specific polymerase
-
TCA, glass fiber filters, scintillation fluid, and counter
Procedure:
-
Enzyme and Template: A reaction mixture is prepared with the specific human DNA polymerase and activated calf thymus DNA, which provides a heterogeneous template with multiple priming sites.
-
Substrate and Inhibitor: A mixture of all four dNTPs, including [³H]-dTTP, is added to the reaction. Parallel reactions are set up with the inclusion of varying concentrations of AZT-TP.
-
Reaction and Quantification: The reaction is initiated, incubated, terminated, and the product quantified using the same precipitation, filtration, and scintillation counting method described for the HIV-1 RT assay.
-
Analysis: Kinetic analysis is performed as described above to determine the Kᵢ of AZT-TP for the specific human DNA polymerase.
Visualizing the Molecular Logic and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of AZT-TP and the general workflow for determining enzyme inhibition.
Caption: Cellular activation of AZT and its mechanism of HIV-1 RT inhibition.
Caption: A generalized workflow for determining the inhibition constant (Ki).
Conclusion
The remarkable difference in the affinity of this compound for HIV reverse transcriptase compared to human DNA polymerases is a classic example of successful targeted drug design. The quantitative data, obtained through rigorous enzymatic assays, unequivocally demonstrates this selectivity, with Kᵢ values differing by orders of magnitude. While the inhibition of mitochondrial DNA polymerase γ remains a concern for drug-related toxicity, the overall therapeutic index of AZT is a direct result of this differential affinity. This foundational knowledge continues to inform the development of new and improved antiretroviral therapies with even greater selectivity and reduced side effects.
References
- 1. Interactions of azidothymidine triphosphate with the cellular DNA polymerases alpha, delta, and epsilon and with DNA primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A novel mechanism of selectivity against AZT by the human mitochondrial DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Metabolism and Uptake of Zidovudine (AZT) and its Triphosphorylated Form
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zidovudine (3'-azido-3'-deoxythymidine, AZT), the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of Human Immunodeficiency Virus (HIV) infection, remains a critical component in antiretroviral therapy. As a prodrug, its efficacy is entirely dependent on its cellular uptake and subsequent intracellular conversion to the active moiety, AZT-triphosphate (AZT-TP).[1][2][3] This active form acts as a competitive inhibitor and chain terminator of the HIV reverse transcriptase, thereby halting viral replication.[3][4] Understanding the intricate mechanisms of AZT's cellular transport and metabolic activation is paramount for optimizing therapeutic strategies, overcoming drug resistance, and mitigating associated toxicities. This technical guide provides a comprehensive overview of the cellular uptake pathways of AZT, the enzymatic cascade responsible for its phosphorylation, and the cellular fate of its active triphosphate form. It includes a consolidation of quantitative pharmacokinetic data, detailed experimental protocols for key analytical methods, and visual diagrams of the core biological and experimental processes.
Cellular Uptake of Zidovudine (AZT)
The entry of AZT into target cells, primarily T lymphocytes, is a critical first step for its antiviral activity. While it was initially thought to occur via simple diffusion, evidence suggests a more complex, mediated transport mechanism.
2.1 Transport Mechanisms
The transport of AZT across the plasma membrane is not fully elucidated, but studies indicate it involves more than passive diffusion. Key findings include:
-
Temperature-Sensitive Entry : The uptake of AZT is a temperature-sensitive process, which supports the involvement of a mediated transport mechanism rather than simple diffusion.[5]
-
Role of Nucleoside Transporters : In human leukaemic T-cells, the role of human concentrative nucleoside transporters (hCNTs, encoded by SLC28 genes) and equilibrative nucleoside transporters (hENTs, encoded by SLC29 genes) appears to be negligible in AZT uptake.[5]
-
Organic Anion Transporters (OATs) : While OATs (members of the SLC22 gene family) have been identified as potential AZT carriers, they have not been detected in T cells, ruling out their significant contribution to AZT uptake in these primary target cells.[5][6]
-
Saturable Accumulation : In 3T3-F442A pre-adipocytes, the accumulation of AZT was found to be saturable, with a derived Kd of 265 nM and a capacity of 250 nmol per 106 cells, suggesting a carrier-mediated process.[7]
Overall, while specific transporters in T-lymphocytes remain to be definitively identified, the uptake process is regulated and appears to be a distinct, mediated mechanism.[5]
Intracellular Metabolism of AZT: The Phosphorylation Cascade
Once inside the cell, AZT must undergo a three-step phosphorylation process to be converted into its active triphosphate form. This anabolic pathway is catalyzed by host cellular kinases.[2][3][6][8]
-
Monophosphorylation : AZT is first phosphorylated to AZT-monophosphate (AZT-MP). This initial step is catalyzed by thymidine kinase (TK). Both cytosolic thymidine kinase 1 (TK1), which is cell-cycle dependent, and mitochondrial thymidine kinase 2 (TK2), which is constitutively expressed, can perform this conversion.[6][8][9]
-
Diphosphorylation : AZT-MP is subsequently converted to AZT-diphosphate (AZT-DP) by thymidylate kinase (TMPK).[2][6][8] This step is widely considered the rate-limiting step in the activation pathway due to the poor reactivity of AZT-MP with the TMPK enzyme.[9][10][11] This bottleneck leads to a significant accumulation of AZT-MP within the cell.[9][12]
-
Triphosphorylation : The final step involves the phosphorylation of AZT-DP to the active AZT-triphosphate (AZT-TP) by nucleoside diphosphate kinase (NDPK).[6][8]
AZT-TP then competes with the endogenous deoxythymidine triphosphate (dTTP) for incorporation into the nascent viral DNA chain by the HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the incorporated AZT moiety prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[3][4]
Caption: Intracellular phosphorylation cascade of Zidovudine (AZT).
Cellular Uptake and Fate of AZT-Triphosphate
The phosphorylated metabolites of AZT, including AZT-MP, AZT-DP, and AZT-TP, are generally considered to be trapped within the cell. Their negative charges at physiological pH prevent them from readily diffusing across the lipophilic cell membrane. Consequently, there is no significant cellular uptake mechanism for pre-formed AZT-TP from the extracellular space. The therapeutic activity of AZT relies on the intracellular synthesis of AZT-TP from the parent drug, AZT.
The intracellular half-life of AZT-TP is a critical determinant of the drug's sustained antiviral effect. In stimulated peripheral blood mononuclear cells (PBMCs), the half-life of AZT-TP has been measured at approximately 2.8 hours.[13]
Quantitative Data on AZT Metabolism and Pharmacokinetics
The quantification of intracellular AZT and its metabolites is crucial for correlating drug exposure with antiviral efficacy and toxicity.
Table 1: Intracellular Pharmacokinetic Parameters of AZT and its Metabolites in Human PBMCs (Following a single 600 mg oral dose in healthy subjects)[1][2]
| Compound | Peak Concentration (Cmax) (ng/10⁶ cells) | Time to Peak (Tmax) (hours) | Elimination Half-life (t½) (hours) |
| AZT | Data not specified | 1.083 | 2.493 |
| AZT-MP | Data not specified | 1.500 | 13.428 |
| AZT-DP | Data not specified | 1.417 | 8.285 |
| AZT-TP | Data not specified | 1.583 | 4.240 |
Table 2: Inhibition of Thymidine Phosphorylation by AZT in Various Cell Lines [8]
| Cell Line | Cell Type | IC₅₀ for Thymidine Phosphorylation Inhibition (µM) |
| U-937 | Human Monocyte | 4.4 |
| Raji | Human Lymphoblast | 7.7 |
| H9c2 | Rat Cardiomyoblast | 21.9 |
Table 3: Intracellular Concentrations of AZT-TP in PBMCs from HIV-Infected Patients
| Study Population | AZT Dose | Median AZT-TP Concentration (fmol/10⁶ cells) | Reference |
| Neonates (1-8 days old) | 8mg/kg/24h | 202.2 | [14] |
| Neonates (32-40 days old) | 8mg/kg/24h | 62.9 | [14] |
| Adult Volunteers | 100 mg | 5 - 57 | [13] |
| Adult Volunteers | 500 mg | 42 - 92 | [13] |
Experimental Protocols
Precise and sensitive analytical methods are required to measure the intracellular concentrations of AZT and its phosphorylated metabolites.
6.1 Protocol: Quantification of Intracellular AZT Phosphates by LC-MS/MS
This protocol outlines a general workflow for the quantification of AZT, AZT-MP, AZT-DP, and AZT-TP in Peripheral Blood Mononuclear Cells (PBMCs).
-
PBMC Isolation : Collect whole blood in tubes containing an anticoagulant. Isolate PBMCs using Ficoll-Hypaque density gradient centrifugation.[1] Wash the cell pellet to remove plasma and platelets.
-
Cell Counting and Lysis : Resuspend the PBMC pellet and determine the cell count. Lyse the cells, typically using a cold 70% methanol or a similar organic solvent solution, to precipitate proteins and halt enzymatic activity. This step also serves as the initial extraction.
-
Extraction of Metabolites : Centrifuge the cell lysate to pellet the precipitated proteins and cellular debris. Collect the supernatant containing the intracellular metabolites. The extraction can be further purified using solid-phase extraction (SPE) or immunoaffinity extraction (IAE) to remove interfering endogenous nucleotides, which is particularly important for AZT-TP analysis.[15][16][17]
-
LC-MS/MS Analysis : Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography : Use a suitable column (e.g., alkaline-stable C18) to separate AZT and its phosphorylated metabolites.
-
Mass Spectrometry : Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify each analyte based on its unique precursor-to-product ion transition.
-
-
Quantification : Construct a calibration curve using standards of known concentrations. The concentration of each metabolite in the samples is determined by comparing its peak area to the calibration curve and normalizing to the number of cells in the original sample (e.g., fmol/10⁶ cells).[18][19]
Caption: Experimental workflow for LC-MS/MS quantification.
6.2 Protocol: Thymidine Phosphorylation Inhibition Assay
This assay measures the ability of AZT to inhibit the cellular salvage pathway for thymidine.
-
Cell Culture : Culture the desired cell line (e.g., U-937, Raji) to logarithmic growth phase.
-
Incubation : Incubate replicate flasks of cells in growth media containing a fixed concentration of radiolabeled thymidine (e.g., [³H]-thymidine) and varying concentrations of unlabeled AZT (e.g., 0-200 µM).[8]
-
Metabolite Extraction : After a short incubation period (e.g., 10 minutes), rapidly terminate the reaction and extract the acid-soluble metabolites using an agent like perchloric acid.
-
HPLC Analysis : Neutralize the extracts and analyze them by high-performance liquid chromatography (HPLC) with a radiodetector. This will separate and quantify the amounts of radiolabeled thymidine monophosphate (TMP), diphosphate (TDP), and triphosphate (TTP) that were formed.
-
Data Analysis : Determine the rate of formation of total phosphorylated thymidine products at each AZT concentration. Plot the inhibition curve and calculate the 50% inhibitory concentration (IC₅₀) of AZT.[8]
Mechanism of Action and Associated Toxicity
The therapeutic effect of AZT is derived from the action of AZT-TP, but the parent drug and its metabolites are also implicated in cellular toxicity.
-
Antiviral Action : AZT-TP competitively inhibits HIV reverse transcriptase and acts as a DNA chain terminator.[4]
-
Mitochondrial Toxicity : A primary mechanism of AZT-induced toxicity is related to mitochondrial dysfunction. AZT is a potent inhibitor of mitochondrial thymidine kinase 2 (TK2).[8][10] This inhibition can lead to a depletion of the mitochondrial TTP pool, which in turn limits mitochondrial DNA (mtDNA) replication and can cause mtDNA depletion, a hallmark of AZT toxicity in tissues like heart and liver.[9][10][20] The IC₅₀ for AZT inhibiting thymidine phosphorylation is significantly lower than the concentration of AZT-TP required to inhibit the mitochondrial DNA polymerase γ, suggesting that TTP pool depletion is a key toxic mechanism.[10][20]
Caption: Competitive inhibition by AZT-TP leads to chain termination.
Conclusion
The cellular metabolism of zidovudine is a complex, multi-step process that is fundamental to its therapeutic action. Cellular uptake is mediated by a yet-to-be-fully-characterized transport system. The intracellular phosphorylation to the active AZT-TP is a tightly regulated cascade with a distinct rate-limiting step, leading to the accumulation of the monophosphate metabolite. While effective at inhibiting HIV replication, AZT's interference with cellular, particularly mitochondrial, nucleotide salvage pathways is a significant contributor to its toxicity profile. A thorough understanding of these metabolic and transport pathways, supported by robust quantitative analysis, is essential for the continued optimization of antiretroviral therapies and the development of novel agents with improved efficacy and safety profiles.
References
- 1. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. 3'-Azido-2',3'-dideoxythymidine (zidovudine) uptake mechanisms in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. The accumulation and metabolism of zidovudine in 3T3-F442A pre-adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-Term Exposure to AZT, but not d4T, Increases Endothelial Cell Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tig.org.za [tig.org.za]
- 14. Intracellular and plasma measurements of AZT and 3TC and their metabolites in neonates | HIV i-Base [i-base.info]
- 15. Development of a direct assay for measuring intracellular AZT triphosphate in humans peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3'-Azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Reach of a Cornerstone Antiretroviral: An In-depth Technical Guide to the Antiviral Activity Spectrum of AZT Triphosphate Beyond HIV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral activity of zidovudine triphosphate (AZT-TP), the active metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT). While renowned for its pioneering role in combating the human immunodeficiency virus (HIV), the inhibitory effects of AZT-TP extend to a broader spectrum of viral and cellular enzymes. This document delves into the quantitative inhibitory data, detailed experimental methodologies for its assessment, and the cellular signaling pathways impacted by this potent molecule.
Quantitative Inhibitory Profile of AZT Triphosphate
The primary mechanism of action of AZT-TP is the competitive inhibition of reverse transcriptases (RTs) and other DNA polymerases, followed by its incorporation into the nascent DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.[1][2][3] The inhibitory potency of AZT-TP varies significantly across different viral and cellular polymerases.
Inhibition of Viral Reverse Transcriptases
AZT-TP exhibits potent inhibitory activity against the reverse transcriptases of various retroviruses beyond HIV-1. This broad-spectrum activity underscores its potential utility and provides a basis for the development of novel antiretroviral agents.
| Viral Enzyme | Virus | Inhibition Constant (Ki) / IC50 | Comments |
| Reverse Transcriptase | Human Immunodeficiency Virus 1 (HIV-1) | Ki: 0.0022 µM[4] | Competitive inhibitor with respect to dTTP.[4][5] |
| Human Immunodeficiency Virus 2 (HIV-2) | Less susceptible than HIV-1 RT[6] | Resistance often develops through reduced incorporation rather than excision.[6] | |
| Rauscher Murine Leukemia Virus | Effective in vivo[7] | Led to complete resolution of infection when administered early.[7] | |
| Feline Leukemia Virus (FeLV) | Effective in vivo[7] | Demonstrated complete resolution of infection with early treatment.[7] | |
| Friend Virus | Effective inhibitor[1] | A murine leukemia retrovirus.[1] |
Table 1: Inhibitory Activity of this compound against Various Viral Reverse Transcriptases. This table summarizes the known inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of AZT-TP against a range of retroviral reverse transcriptases.
Inhibition of Cellular DNA Polymerases and Telomerase
A critical aspect of the clinical profile of AZT is its interaction with host cellular polymerases, which is linked to its cytotoxic effects. The selectivity of AZT-TP for viral RT over cellular DNA polymerases is a key determinant of its therapeutic index.
| Cellular Enzyme | Enzyme Type | Inhibition Constant (Ki) / IC50 | Comments |
| DNA Polymerase γ | Mitochondrial DNA Polymerase | Ki: 0.861 µM[8] | Inhibition is a primary mechanism of mitochondrial toxicity.[5][8][9] |
| DNA Polymerase α | Nuclear DNA Polymerase (Replication) | Weak inhibitor[5][10][11] | Significantly less sensitive than HIV-1 RT.[5][10][11] |
| DNA Polymerase β | Nuclear DNA Polymerase (Repair) | Partially affected; ID50 = 31 µM[12] | Less sensitive than to other analogues like ddeTTP and ddTTP.[12] |
| Telomerase (hTERT) | Reverse Transcriptase | Potent inhibitor[11][13][14][15] | AZT-TP is a more potent inhibitor than its dideoxynucleotide counterpart, ddTTP.[13] |
Table 2: Inhibitory Activity of this compound against Human Cellular Polymerases. This table presents the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of AZT-TP for key human cellular DNA polymerases and telomerase, highlighting the basis for its associated toxicities.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of AZT-TP's inhibitory activities.
Determination of Ki for HIV-1 Reverse Transcriptase
This protocol outlines a standard method for determining the inhibition constant (Ki) of AZT-TP for HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Unlabeled dTTP
-
This compound (AZT-TP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of reaction mixtures containing a fixed concentration of HIV-1 RT, poly(rA)-oligo(dT), and varying concentrations of [³H]-dTTP.
-
For each dTTP concentration, prepare a set of reactions with increasing concentrations of AZT-TP.
-
Initiate the reactions by adding the enzyme and incubate at 37°C for a defined period (e.g., 10-30 minutes) within the linear range of the reaction.
-
Terminate the reactions by adding cold 10% TCA.
-
Precipitate the radiolabeled DNA product on ice for 30 minutes.
-
Collect the precipitated DNA by vacuum filtration through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the data using a Lineweaver-Burk or Dixon plot to determine the Km for dTTP and the Ki for AZT-TP. The competitive nature of the inhibition can be confirmed by observing the intersection of the lines on the y-axis in a Lineweaver-Burk plot.
DNA Polymerase γ Inhibition Assay
This protocol describes a method to assess the inhibitory effect of AZT-TP on mitochondrial DNA polymerase γ.
Materials:
-
Isolated mitochondria or purified DNA Polymerase γ
-
Activated calf thymus DNA (as template-primer)
-
[³H]-dTTP
-
Unlabeled dATP, dCTP, dGTP, and dTTP
-
This compound (AZT-TP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
TCA, glass fiber filters, scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing DNA polymerase γ, activated DNA, a mix of dATP, dCTP, dGTP, and [³H]-dTTP, and varying concentrations of AZT-TP.
-
Initiate the reaction by adding the enzyme and incubate at 37°C.
-
Stop the reaction and precipitate the DNA as described in the HIV-1 RT assay protocol.
-
Collect and wash the precipitated DNA on glass fiber filters.
-
Quantify the incorporated radioactivity by scintillation counting.
-
Calculate the percent inhibition of DNA polymerase γ activity at each AZT-TP concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Inhibition
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity and its inhibition.
Materials:
-
Cell lysate containing telomerase
-
TS primer (a substrate for telomerase)
-
ACX reverse primer
-
dNTPs
-
Taq DNA polymerase
-
TRAP reaction buffer
-
This compound (AZT-TP)
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
DNA staining agent (e.g., SYBR Green)
Procedure:
-
Prepare cell lysates from control and AZT-treated cells.
-
Set up the TRAP reaction by mixing cell lysate with the TS primer, dNTPs, and varying concentrations of AZT-TP in the TRAP buffer.
-
Incubate the mixture at a temperature optimal for telomerase activity (e.g., 30°C) to allow for the extension of the TS primer by telomerase.
-
Heat-inactivate the telomerase.
-
Add the ACX reverse primer and Taq DNA polymerase.
-
Perform PCR amplification to amplify the telomerase extension products.
-
Resolve the PCR products on a polyacrylamide gel.
-
Stain the gel to visualize the characteristic ladder of telomerase products.
-
Quantify the intensity of the bands to determine the level of telomerase activity and the inhibitory effect of AZT-TP.
Cellular Signaling Pathways and Logical Relationships
The clinical utility and toxicity of AZT are intrinsically linked to its effects on cellular signaling pathways. AZT-TP's interaction with cellular machinery extends beyond simple polymerase inhibition, triggering complex cellular responses.
Mitochondrial Dysfunction and Oxidative Stress
A primary driver of AZT-induced toxicity is the inhibition of mitochondrial DNA polymerase γ. This leads to the depletion of mitochondrial DNA (mtDNA), impaired synthesis of essential electron transport chain components, and consequently, mitochondrial dysfunction. This dysfunction manifests as decreased ATP production and increased generation of reactive oxygen species (ROS), leading to oxidative stress.
Caption: AZT-TP-induced mitochondrial dysfunction pathway.
Apoptosis Signaling
The cellular stress induced by AZT-TP, particularly mitochondrial dysfunction and oxidative stress, can trigger programmed cell death, or apoptosis. This process is mediated by a complex cascade of signaling molecules.
Caption: Simplified overview of AZT-TP-induced apoptosis.
Experimental Workflow Diagrams
Visualizing the logical flow of experimental procedures is crucial for understanding and replicating scientific methods. The following diagrams, rendered in DOT language, illustrate the workflows for key assays.
Workflow for Determining Polymerase Inhibition
This diagram outlines the general steps involved in an in vitro assay to determine the inhibitory potential of a compound like AZT-TP against a DNA polymerase.
Caption: General workflow for a polymerase inhibition assay.
Workflow for Cell-Based Antiviral Assay
This diagram illustrates the typical workflow for assessing the antiviral activity of a compound in a cell culture system.
References
- 1. Detection of Telomerase Enzyme Activity by TRAP Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Azidothymidine-triphosphate impairs mitochondrial dynamics by disrupting the quality control system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of DNA Repair Pathways in Response to Zidovudine-induced DNA Damage in Immortalized Human Liver THLE2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Azidothymidine-triphosphate impairs mitochondrial dynamics by disrupting the quality control system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. profoldin.com [profoldin.com]
- 14. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. telomer.com.tr [telomer.com.tr]
The Impact of AZT Triphosphate on Mitochondrial DNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between 3'-azido-3'-deoxythymidine (AZT) triphosphate and mitochondrial DNA polymerase (Pol γ), the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA). Chronic exposure to AZT, a nucleoside reverse transcriptase inhibitor (NRTI) pivotal in antiretroviral therapy, has been linked to various mitochondrial toxicities. A primary mechanism underlying these adverse effects is the interaction of its active metabolite, AZT triphosphate (AZT-TP), with Pol γ. This document provides a comprehensive overview of this interaction, including quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.
Mechanism of Action: A Dual-Pronged Inhibition
This compound disrupts the normal functioning of mitochondrial DNA polymerase γ through a dual mechanism: competitive inhibition and incorporation leading to chain termination.
-
Competitive Inhibition: AZT-TP, being a structural analog of the natural substrate deoxythymidine triphosphate (dTTP), competes for the active site of Pol γ. This competition reduces the rate of normal mtDNA replication by preventing the binding of the endogenous nucleotide.[1]
-
Incorporation and Chain Termination: Upon successful binding, Pol γ can incorporate AZT monophosphate into the nascent mtDNA strand.[2] However, the 3'-azido group of AZT, in place of the essential 3'-hydroxyl group, prevents the formation of the subsequent phosphodiester bond. This effectively terminates the elongation of the mtDNA chain, leading to the accumulation of truncated replication products.
The overall consequence of these actions is the impairment of mtDNA replication, which can lead to a depletion of mitochondrial DNA, compromised mitochondrial function, and ultimately, cellular toxicity.[3]
Quantitative Analysis of AZT-TP's Effect on Mitochondrial DNA Polymerase
The inhibitory potency of this compound on mitochondrial DNA polymerase has been quantified through various kinetic studies. The following tables summarize key parameters, providing a comparative view of its interaction with Pol γ.
| Parameter | Value | Species/System | Reference |
| Ki (competitive) | 1.8 ± 0.2 µmol/L | Bovine cardiac mitochondrial DNA polymerase-gamma | [4] |
| Ki' (noncompetitive) | 6.8 ± 1.7 µmol/L | Bovine cardiac mitochondrial DNA polymerase-gamma | [4] |
| Km (for dTTP) | 0.8 ± 0.3 µmol/L | Bovine cardiac mitochondrial DNA polymerase-gamma | [4] |
| IC50 | 200 µmol/L | Wild-type human DNA Polymerase γ | [5] |
Table 1: Inhibition Constants of this compound for Mitochondrial DNA Polymerase γ. This table presents the key kinetic parameters defining the inhibitory interaction of AZT-TP with Pol γ. Ki represents the competitive inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition. Ki' is the noncompetitive inhibition constant. Km is the Michaelis constant for the natural substrate dTTP, representing the substrate concentration at which the reaction rate is half of the maximum. IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on mitochondrial DNA polymerase γ.
DNA Polymerase γ Inhibition Assay (Steady-State Kinetics)
This protocol outlines a method to determine the inhibitory effect of AZT-TP on the activity of mitochondrial DNA polymerase γ under steady-state conditions.
Materials:
-
Purified recombinant human mitochondrial DNA polymerase γ (Pol γA/Pol γB2 holoenzyme)
-
This compound (AZT-TP)
-
Deoxythymidine triphosphate (dTTP) and other natural dNTPs (dATP, dCTP, dGTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dATP or [³H]dTTP)
-
Primed DNA template (e.g., poly(dA)-oligo(dT))
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Quenching Solution: 50 mM EDTA in 95% formamide
-
TCA (Trichloroacetic acid) solution (10%)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, primed DNA template, and a fixed concentration of the radiolabeled dNTP and the other three unlabeled dNTPs (excluding dTTP).
-
Inhibitor and Substrate Preparation: Prepare serial dilutions of AZT-TP and dTTP.
-
Enzyme Preparation: Dilute the purified Pol γ holoenzyme in assay buffer to the desired working concentration.
-
Reaction Initiation: In a microcentrifuge tube, combine the reaction mixture, varying concentrations of dTTP, and varying concentrations of AZT-TP. Initiate the reaction by adding the diluted Pol γ enzyme.
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an equal volume of quenching solution.
-
Precipitation and Filtration: Spot an aliquot of the reaction mixture onto a glass fiber filter. Precipitate the DNA by immersing the filters in cold 10% TCA. Wash the filters multiple times with 10% TCA and finally with ethanol to remove unincorporated nucleotides.
-
Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the reaction velocity (incorporated radioactivity) as a function of substrate (dTTP) concentration for each inhibitor (AZT-TP) concentration. Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Vmax and Km for dTTP in the presence and absence of AZT-TP. Determine the type of inhibition and calculate the inhibition constant (Ki) using appropriate plots (e.g., Lineweaver-Burk or Dixon plots).
Pre-Steady-State Kinetic Analysis of AZT-TP Incorporation
This protocol describes a rapid quench-flow method to measure the single-turnover incorporation kinetics of AZT-TP by Pol γ.
Materials:
-
Rapid quench-flow instrument
-
Purified recombinant human mitochondrial DNA polymerase γ (Pol γA/Pol γB2 holoenzyme)
-
5'-radiolabeled primer-template DNA substrate
-
This compound (AZT-TP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Quench Solution: 0.5 M EDTA
-
Denaturing polyacrylamide gel (e.g., 12-20%)
-
Gel loading buffer (containing formamide and tracking dyes)
-
Phosphorimager system
Procedure:
-
Enzyme-DNA Complex Formation: Pre-incubate a stoichiometric excess of Pol γ with the 5'-radiolabeled primer-template DNA in the reaction buffer to form the binary complex.
-
Reaction Initiation: In the rapid quench-flow instrument, rapidly mix the pre-formed enzyme-DNA complex with a solution containing AZT-TP and MgCl₂ to initiate the incorporation reaction.
-
Time-Course Quenching: Allow the reaction to proceed for various short time intervals (milliseconds to seconds) before rapidly quenching with the EDTA solution.
-
Product Analysis: Mix the quenched samples with gel loading buffer, denature by heating, and resolve the DNA products (unextended primer and extended primer) on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Quantify the bands corresponding to the unextended primer and the AZT-TP incorporated product using a phosphorimager.
-
Data Analysis: Plot the fraction of product formed as a function of time. Fit the data to a single-exponential or double-exponential equation to determine the observed rate constant (k_obs) for each AZT-TP concentration. Plot the k_obs values against the AZT-TP concentration and fit to a hyperbolic equation to determine the maximum rate of incorporation (k_pol) and the dissociation constant (K_d) for AZT-TP.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the interaction of this compound with mitochondrial DNA polymerase.
Caption: Mechanism of this compound's effect on Pol γ.
Caption: Workflow for a Pol γ inhibition assay.
Conclusion
The interaction of this compound with mitochondrial DNA polymerase γ is a critical factor in the mitochondrial toxicity associated with long-term AZT therapy. As detailed in this guide, AZT-TP acts as both a competitive inhibitor and a chain-terminating substrate for Pol γ, leading to impaired mtDNA replication. The quantitative data and experimental protocols provided herein offer valuable resources for researchers and drug development professionals working to understand and mitigate the off-target effects of nucleoside analogs. A thorough understanding of these mechanisms is essential for the development of safer and more effective antiviral therapies.
References
- 1. An Analysis of Enzyme Kinetics Data for Mitochondrial DNA Strand Termination by Nucleoside Reverse Transcription Inhibitors | PLOS Computational Biology [journals.plos.org]
- 2. AZT incorporation into mitochondria: study in a human myeloid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Mitochondrial Dna Polymerase With Anti-hiv Nucleotides - William Copeland [grantome.com]
- 4. A Transient Kinetic Approach to Investigate Nucleoside Inhibitors of Mitochondrial DNA polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Synthesis and Purification of AZT 5'-Triphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of 3'-azido-3'-deoxythymidine 5'-triphosphate (AZT 5'-triphosphate, AZT-TP), the active antiviral metabolite of Zidovudine (AZT). Both chemical and enzymatic synthesis routes are described, offering flexibility based on laboratory capabilities and desired product specifications. Furthermore, comprehensive protocols for the purification of AZT-TP using anion-exchange and reversed-phase high-performance liquid chromatography (HPLC) are presented. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to produce high-purity AZT-TP for a variety of research applications, including virological assays, enzymatic studies, and drug mechanism investigations.
Introduction
Zidovudine (AZT), the first approved antiretroviral agent for the treatment of HIV/AIDS, is a nucleoside reverse transcriptase inhibitor (NRTI).[1] In vivo, AZT is anabolically phosphorylated by host cellular kinases to its active form, AZT 5'-triphosphate (AZT-TP).[2] AZT-TP acts as a competitive inhibitor of viral reverse transcriptase and as a chain terminator upon its incorporation into the nascent viral DNA strand, thereby halting viral replication.[1] The availability of high-purity AZT-TP is crucial for in vitro studies aimed at understanding its mechanism of action, evaluating viral resistance, and developing new antiviral strategies.
This application note details established methods for the chemical and enzymatic synthesis of AZT-TP, followed by robust purification protocols to achieve high purity.
Synthesis of AZT 5'-Triphosphate
Two primary approaches for the synthesis of AZT-TP are presented: a one-pot chemical phosphorylation method and an enzymatic cascade reaction.
Chemical Synthesis: One-Pot Phosphorylation (Adapted from Ludwig & Eckstein, 1989)
This method utilizes a phosphitylating reagent for the direct conversion of AZT to its 5'-triphosphate. A common approach is the Ludwig-Eckstein method, which involves the reaction of the nucleoside with a phosphorylating agent, followed by oxidation and pyrophosphate coupling.[3][4]
Experimental Protocol:
-
Materials:
-
3'-azido-3'-deoxythymidine (AZT)
-
2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one
-
Tributylammonium pyrophosphate
-
Iodine
-
Pyridine (anhydrous)
-
Triethylamine
-
Dioxane (anhydrous)
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
Methanol
-
Diethyl ether
-
-
Procedure:
-
Dissolve AZT (1 mmol) in anhydrous pyridine (5 mL).
-
Add 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (1.1 mmol) dropwise at room temperature and stir for 2 hours.
-
In a separate flask, dissolve tributylammonium pyrophosphate (5 mmol) in anhydrous dioxane (10 mL).
-
Add the pyrophosphate solution to the reaction mixture and stir for 3 hours.
-
Add a solution of iodine (2 mmol) in pyridine/water (98:2 v/v) and stir for 30 minutes.
-
Quench the reaction by adding 5% aqueous sodium sulfite until the red-brown color disappears.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 100 mL of water and wash with diethyl ether (3 x 50 mL).
-
The aqueous solution containing the crude AZT-TP is then ready for purification.
-
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods, mimicking the intracellular phosphorylation cascade.[2][5] This protocol utilizes a series of kinases to sequentially phosphorylate AZT to AZT-TP.
Experimental Protocol:
-
Materials:
-
3'-azido-3'-deoxythymidine (AZT)
-
Adenosine 5'-triphosphate (ATP)
-
Thymidine kinase (TK)
-
Thymidylate kinase (TMPK)
-
Nucleoside diphosphate kinase (NDPK)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
-
Procedure:
-
In a reaction vessel, combine AZT (10 mM), ATP (30 mM, as a phosphate donor), TK (10 U), TMPK (10 U), and NDPK (10 U) in the reaction buffer.
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the reaction by HPLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, terminate it by heating at 95°C for 5 minutes.
-
Centrifuge the mixture to pellet the denatured enzymes.
-
The supernatant containing the crude AZT-TP is then ready for purification.
-
Purification of AZT 5'-Triphosphate
Purification of AZT-TP is critical to remove unreacted starting materials, byproducts, and excess reagents. Anion-exchange chromatography is the primary method for separating the highly negatively charged triphosphate from the monophosphate, diphosphate, and other components. Reversed-phase HPLC can be used as a subsequent polishing step.
Anion-Exchange Chromatography (AEX-HPLC)
Experimental Protocol:
-
Instrumentation and Column:
-
HPLC system with a UV detector
-
Strong anion-exchange (SAX) column (e.g., a quaternary ammonium-based resin)
-
-
Mobile Phases:
-
Mobile Phase A: 50 mM Triethylammonium bicarbonate (TEAB), pH 7.5
-
Mobile Phase B: 1 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
-
Procedure:
-
Equilibrate the SAX column with Mobile Phase A.
-
Load the crude AZT-TP solution onto the column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 0-100% over 30 minutes).
-
Monitor the elution profile at 267 nm. AZT-TP, being the most negatively charged species, will be the last of the phosphorylated forms to elute.
-
Collect the fractions containing the AZT-TP peak.
-
Desalt the pooled fractions by lyophilization. The resulting product is typically the triethylammonium salt of AZT-TP.
-
Reversed-Phase HPLC (RP-HPLC) - Polishing Step
Experimental Protocol:
-
Instrumentation and Column:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
-
Mobile Phases:
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
-
Procedure:
-
Equilibrate the C18 column with Mobile Phase A.
-
Dissolve the partially purified AZT-TP in Mobile Phase A and inject it onto the column.
-
Elute with a shallow gradient of Mobile Phase B (e.g., 0-20% over 20 minutes).
-
Monitor the elution at 267 nm.
-
Collect the fractions containing the pure AZT-TP.
-
Lyophilize the collected fractions to obtain the final product.
-
Data Presentation
The identity and purity of the synthesized AZT-TP should be confirmed by analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.
Quantitative Data Summary
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Typical Yield | 30-50% | 70-90% |
| Purity (by HPLC) | >95% after purification | >98% after purification |
Note: Yields are highly dependent on reaction scale and optimization.
Characterization Data
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed by integrating the peak area of AZT-TP relative to other absorbing species.
-
Mass Spectrometry (MS): The molecular weight of AZT-TP should be confirmed. Expected [M-H]⁻: m/z 506.0.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will confirm the presence of the thymidine and azido groups.
-
³¹P NMR: The phosphorus spectrum is characteristic of a triphosphate, showing three distinct phosphorus signals with appropriate coupling.
-
Visualization of Workflows and Pathways
AZT 5'-Triphosphate Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of AZT 5'-triphosphate.
Intracellular Phosphorylation Pathway of AZT
Caption: Enzymatic cascade for the intracellular phosphorylation of AZT.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis and purification of high-purity AZT 5'-triphosphate. The choice between chemical and enzymatic synthesis will depend on the specific needs and resources of the laboratory. Proper purification by HPLC is essential to obtain a product suitable for sensitive biological assays. The characterization data and workflows presented herein should facilitate the successful production and validation of this critical research tool.
References
- 1. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 2. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid and efficient synthesis of nucleoside 5'-0-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Application Note & Protocol: Quantification of Intracellular AZT Triphosphate Levels by HPLC
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the quantification of intracellular zidovudine triphosphate (AZT-TP), the active anabolite of the antiretroviral drug zidovudine (AZT), in peripheral blood mononuclear cells (PBMCs) using High-Performance Liquid Chromatography (HPLC).
Introduction
Zidovudine (AZT), the first approved nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV infection, requires intracellular phosphorylation to its active triphosphate form (AZT-TP) to exert its antiviral effect. AZT-TP acts as a competitive inhibitor of HIV reverse transcriptase and can also be incorporated into the viral DNA, leading to chain termination. The intracellular concentration of AZT-TP is a critical determinant of its therapeutic efficacy. Therefore, accurate and sensitive quantification of intracellular AZT-TP levels is essential for pharmacokinetic studies, drug monitoring, and the development of new antiretroviral therapies.
Mechanism of Action of Zidovudine (AZT)
Experimental Protocols
This section details the complete workflow for the quantification of intracellular AZT-TP, from sample collection to final analysis.
Materials and Reagents
-
Zidovudine (AZT), AZT-Monophosphate (AZT-MP), AZT-Diphosphate (AZT-DP), and AZT-Triphosphate (AZT-TP) standards
-
Internal Standard (IS): Azidodeoxyuridine (AZdU) or a stable isotope-labeled AZT-TP
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade), 70% ice-cold
-
Trichloroacetic acid (TCA)
-
Potassium chloride (KCl) solutions (100 mM, 120 mM, 400 mM, 1.0 M)
-
Acid phosphatase
-
Solid-phase extraction (SPE) cartridges: Strong Anion Exchange (SAX)
-
HPLC-grade water
-
Formic acid
-
Ammonium hydroxide
-
Acetonitrile (HPLC grade)
Sample Preparation: Isolation of PBMCs
-
Collect whole blood samples in heparinized tubes.
-
Process blood within 2 hours of collection.
-
Dilute the blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets, being careful not to disturb the mononuclear cell layer at the interface.
-
Carefully collect the PBMC layer and transfer to a new centrifuge tube.
-
Wash the isolated PBMCs twice with ice-cold PBS, centrifuging at 300 x g for 10 minutes at 4°C for each wash.
-
After the final wash, resuspend the cell pellet in a known volume of PBS and count the cells using a hemocytometer or automated cell counter.
-
Centrifuge the counted cells and discard the supernatant. The cell pellet can be stored at -80°C until extraction.
Extraction of Intracellular Nucleotides
-
To the frozen PBMC pellet (typically 10 x 10^6 cells), add 500 µL of ice-cold 70% methanol.
-
Vortex vigorously for 1 minute to lyse the cells.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant containing the intracellular nucleotides to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of HPLC-grade water for immediate SPE cleanup.
Solid-Phase Extraction (SPE) for AZT-TP Isolation
This step is crucial for separating AZT-TP from the less phosphorylated forms and other interfering cellular components.[1]
-
Condition the SAX SPE cartridge: Wash with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Equilibrate the cartridge: Wash with 1 mL of water.
-
Load the sample: Load the reconstituted cell extract onto the cartridge.
-
Wash:
-
Elute AZT-TP: Elute the target analyte, AZT-TP, with 500 µL of 400 mM KCl or 1.0 M KCl.[1][2]
-
The collected fraction containing AZT-TP can then be processed further. For LC-MS/MS analysis, it is often necessary to dephosphorylate the AZT-TP to AZT for better chromatographic performance and sensitivity.
Dephosphorylation (Optional but Recommended for some MS methods)
-
To the eluted AZT-TP fraction, add 2 units of acid phosphatase.[2]
-
Adjust the pH to ~4 with sodium acetate.[2]
-
Incubate at 37°C for 30 minutes.[2]
-
Stop the reaction by heating or by adding a strong acid.
-
The resulting AZT can then be further purified using a reverse-phase SPE cartridge before LC-MS/MS analysis.
HPLC-MS/MS Analysis
This is the preferred method due to its high sensitivity and selectivity.
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., Waters Xterra MS C18, 3.5 µm, 2.1 x 10 mm) is commonly used.[3]
-
Mobile Phase A: 5 mM Dimetylhexylamine (DMHA) in water, pH adjusted to 7 with formic acid.[3]
-
Mobile Phase B: 5 mM DMHA in 50:50 acetonitrile:water.[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Gradient:
-
0-3 min: 0-10% B
-
3-28 min: 10-45% B
-
28-28.5 min: 45-0% B
-
28.5-40 min: 0% B[3]
-
-
Injection Volume: 50 µL.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for AZT (or AZT-TP if not dephosphorylated) and the internal standard.
HPLC-UV Analysis
This method is less sensitive than LC-MS/MS but can be employed. The key challenge is achieving sufficient separation from endogenous nucleotides that also absorb UV light.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A strong anion-exchange (SAX) column or a reverse-phase C18 column with an ion-pairing agent.[4]
-
Mobile Phase (Ion-Pair Reverse-Phase):
-
Flow Rate: 1.0 mL/min.[4]
-
Gradient: A stepwise gradient from 60:40 (A:B) to 40:60 over 30 minutes.[4]
Data Presentation
The following table summarizes the quantitative data from various studies on the quantification of intracellular AZT-TP.
| Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Intracellular Concentration Range | Cell Type | Reference |
| HPLC-MS/MS | LOD: 4.0 fmol/10^6 cells | 41 - 193 fmol/10^6 cells | PBMCs from HIV-infected patients | [2][6][7] |
| LC-MS/MS | LOQ: 10 fmol/sample | <10 fmol/10^6 cells in 5 of 9 patients | PBMCs from HIV-infected patients | [8] |
| LC-MS/MS | LOQ: 150 fmol/sample | Not specified | PBMCs | [9] |
| HPLC-Radioimmunoassay | LOD: 0.1 pmol/10^6 cells (100 fmol/10^6 cells) | 0.3 - 0.5 pmol/10^6 cells | PBMCs from patients | [10] |
| IAE-LC/MS/MS | LOQ: 9.3 fmol/10^6 cells | Not specified | PBMCs from HIV-infected patients | [11] |
Discussion
The quantification of intracellular AZT-TP is challenging due to its low physiological concentrations and the presence of interfering endogenous nucleotides. The combination of solid-phase extraction and LC-MS/MS provides the necessary selectivity and sensitivity for accurate measurement in clinical samples.[2][7] The SPE step is critical for isolating AZT-TP from its mono- and di-phosphate precursors, which are present at much higher concentrations.
While HPLC-UV methods are more accessible, they often lack the sensitivity required to detect the low fmol/10^6 cell concentrations of AZT-TP typically found in patient PBMCs.[1] The high background from endogenous nucleotides absorbing at similar wavelengths further complicates UV-based detection. However, for in vitro studies with higher expected concentrations, a well-optimized HPLC-UV method with ion-pair chromatography can be a viable option.
The choice of internal standard is crucial for accurate quantification. A stable isotope-labeled AZT-TP is the ideal internal standard as it co-elutes and has similar ionization efficiency to the analyte, thus correcting for matrix effects and variations in extraction recovery. When this is not available, a structurally similar compound like azidodeoxyuridine (AZdU) can be used.[2]
Conclusion
This application note provides a comprehensive protocol for the quantification of intracellular AZT-TP using HPLC. The LC-MS/MS method offers high sensitivity and is suitable for clinical pharmacokinetic studies. The successful application of this methodology will aid researchers and clinicians in understanding the intracellular pharmacology of AZT, optimizing dosing regimens, and advancing the development of new antiretroviral drugs.
References
- 1. Simultaneous Quantitation of Intracellular Zidovudine and Lamivudine Triphosphates in Human Immunodeficiency Virus-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Zidovudine Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of zidovudine triphosphate intracellular concentrations in peripheral blood mononuclear cells from human immunodeficiency virus-infected individuals by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a direct assay for measuring intracellular AZT triphosphate in humans peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Zidovudine Triphosphate in Human PBMCs by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of zidovudine triphosphate (AZT-TP), the active metabolite of the antiretroviral drug zidovudine (AZT), in human peripheral blood mononuclear cells (PBMCs). The accurate measurement of intracellular AZT-TP is crucial for therapeutic drug monitoring and for understanding the pharmacokinetics and pharmacodynamics of AZT. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric analysis, along with performance characteristics of the method.
Introduction
Zidovudine (3'-azido-3'-deoxythymidine, AZT) was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of human immunodeficiency virus (HIV) infection.[1] To exert its antiviral effect, AZT must be anabolically phosphorylated within the host cell to its active triphosphate moiety, AZT-TP.[2] AZT-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator upon incorporation into the viral DNA. The intracellular concentration of AZT-TP in PBMCs, the primary target cells for HIV, is a critical determinant of the drug's efficacy. Therefore, a sensitive and specific analytical method is required to measure these low intracellular concentrations, which are typically in the femtomole per million cells range.[1][3]
This LC-MS/MS method addresses the challenges associated with quantifying AZT-TP in a complex biological matrix. These challenges include the low intracellular concentrations, potential interference from endogenous nucleotides, and the inherent instability of the triphosphate moiety.[4][5] The described protocol employs a combination of efficient extraction techniques and the high selectivity and sensitivity of tandem mass spectrometry to achieve reliable quantification.
Experimental Workflow
The overall experimental workflow for the analysis of AZT-TP in PBMCs is depicted in the following diagram.
Experimental Protocols
Materials and Reagents
-
Zidovudine triphosphate (AZT-TP) standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₂-AZT-TP)
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Ammonium acetate
-
Tributylamine (TBA) or other ion-pairing agent
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., strong anion exchange)
Sample Preparation
-
PBMC Isolation: Isolate PBMCs from whole blood (collected in EDTA or ACD tubes) using Ficoll-Paque density gradient centrifugation within 2 hours of collection.
-
Cell Counting and Pellet Preparation: Wash the isolated PBMCs twice with cold PBS. Determine the cell count using a hemocytometer or an automated cell counter. Aliquot the desired number of cells (e.g., 1 x 10⁷ cells) into microcentrifuge tubes, centrifuge to form a cell pellet, and remove the supernatant. Cell pellets can be stored at -80°C until analysis.
-
Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold 70:30 methanol/water. Vortex vigorously for 1 minute to ensure complete cell lysis.
-
Protein Precipitation: Add 500 µL of ice-cold acetonitrile to the cell lysate. Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in 1 mL of 2% ammonium hydroxide in water.
-
Condition a strong anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column with specifications suitable for ion-pair chromatography (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium acetate and 10 mM tributylamine in water, adjusted to pH 7.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate AZT-TP from endogenous interferences. For example:
-
0-2 min: 2% B
-
2-8 min: 2-50% B
-
8-8.1 min: 50-95% B
-
8.1-10 min: 95% B
-
10.1-12 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
AZT-TP: Precursor ion (m/z) 506.0 -> Product ion (m/z) 157.9
-
Internal Standard (e.g., ¹³C₅,¹⁵N₂-AZT-TP): Precursor ion (m/z) 513.0 -> Product ion (m/z) 157.9
-
Quantitative Data Summary
The performance of the LC-MS/MS method for AZT-TP quantification can be summarized as follows. The data presented in the table is a compilation of typical values reported in the literature.[3][4][6][7]
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 5 - 10 fmol/10⁶ cells |
| Upper Limit of Quantification (ULOQ) | 5,000 - 10,000 fmol/10⁶ cells |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of intracellular AZT-TP in human PBMCs. The detailed protocol for sample preparation and the optimized chromatographic and mass spectrometric conditions allow for accurate measurement of this critical analyte. This method is a valuable tool for pharmacokinetic studies, therapeutic drug monitoring, and research aimed at optimizing HIV therapy. The validation parameters demonstrate that the method is robust and suitable for use in a regulated bioanalytical environment.
References
- 1. Determination of Zidovudine Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of zidovudine triphosphate intracellular concentrations in peripheral blood mononuclear cells from human immunodeficiency virus-infected individuals by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of zidovudine triphosphate concentrations from human peripheral blood mononuclear cells by anion exchange solid phase extraction and liquid chromatography-tandem mass spectroscopy; an indirect quantitation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a direct assay for measuring intracellular AZT triphosphate in humans peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing AZT Triphosphate as a Control in Antiviral Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidothymidine (AZT), the first antiretroviral drug approved for the treatment of HIV, remains a cornerstone in antiviral research.[1] Its active form, AZT triphosphate (AZT-TP), serves as an essential positive control in the screening and development of new antiviral agents, particularly those targeting viral reverse transcriptases. AZT is a nucleoside analog of thymidine, where the 3'-hydroxyl group is replaced by an azido group.[2] This structural modification is key to its mechanism of action. In vivo, AZT is phosphorylated by cellular kinases to its active triphosphate form, AZT-TP.[2][3]
AZT-TP acts as a competitive inhibitor of viral reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA.[4][5] Due to its structural similarity to deoxythymidine triphosphate (dTTP), AZT-TP is incorporated into the growing viral DNA chain.[1][2] However, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of the DNA chain and halting viral replication.[1][2][5] AZT-TP exhibits a significantly higher affinity for HIV reverse transcriptase compared to human DNA polymerases, providing a degree of selectivity.[1][2][3]
These well-characterized properties make AZT-TP an ideal positive control for validating antiviral screening assays, ensuring assay sensitivity, and providing a benchmark for comparing the potency of novel compounds.
Mechanism of Action of this compound
Caption: Mechanism of AZT-TP in HIV replication inhibition.
Quantitative Data: Inhibitory Potency of AZT-TP
The inhibitory activity of AZT-TP is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity or viral replication. The IC50 values for AZT-TP can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.
| Assay Type | Target | Reported IC50 / Ki | Reference |
| Enzyme Inhibition Assay | HIV-1 Reverse Transcriptase | ~0.013 µM (Dm) | [6] |
| Enzyme Inhibition Assay | HIV-1 Reverse Transcriptase | 9.5 nM (Ki) for an active mimic | [7] |
| Cell-Based Assay | HIV-1 Replication | Varies with cell type and viral strain | [8] |
| Enzyme Inhibition Assay | AZT-resistant HIV-1 RT | IC50 increases with resistance mutations | [9] |
Note: Dm represents the concentration for 50% maximal effect. Ki is the inhibition constant. IC50 values in cell-based assays are influenced by cellular uptake and metabolism of the prodrug AZT.
Experimental Protocols
Protocol: In Vitro Reverse Transcriptase Inhibition Assay
This protocol describes a non-radioactive, colorimetric assay to determine the inhibitory activity of test compounds against HIV-1 reverse transcriptase, using AZT-TP as a positive control.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
This compound (AZT-TP)
-
Test compounds
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.05% Nonidet-P40)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)
-
Biotin-11-dUTP
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microtiter plates (streptavidin-coated)
-
Plate reader
Experimental Workflow:
Caption: Workflow for an in vitro RT inhibition assay.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds and AZT-TP in the appropriate solvent.
-
Prepare the reaction mix containing the poly(A) template, oligo(dT) primer, dNTPs, and biotin-11-dUTP in the reaction buffer.
-
-
Assay Setup:
-
Add 10 µL of the diluted test compounds or AZT-TP to the wells of a microtiter plate. Include wells with solvent only as a negative control (100% activity) and wells without enzyme as a background control.
-
Add 20 µL of the diluted HIV-1 RT to each well, except for the background controls.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the reaction mix to all wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Detection:
-
Stop the reaction according to the manufacturer's instructions (this may involve adding a stop reagent or heat inactivation).
-
Transfer 50 µL of the reaction mixture from each well to a streptavidin-coated 96-well plate.
-
Incubate for 1 hour at room temperature to allow the biotinylated DNA to bind to the streptavidin.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stop the color development by adding 100 µL of stop solution. The color will change from blue to yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control (100% activity).
-
Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Protocol: Cell-Based Antiviral Assay
This protocol outlines a general method for assessing the antiviral activity of compounds against HIV-1 in a cell-based assay, using AZT as a positive control. This type of assay measures the inhibition of viral replication in a cellular context.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM, TZM-bl)
-
HIV-1 laboratory-adapted strain
-
AZT
-
Test compounds
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent, or reagents for measuring cell viability like MTT or CellTiter-Glo)
-
96-well cell culture plates
Experimental Workflow:
Caption: Workflow for a cell-based antiviral screening assay.
Procedure:
-
Cell Seeding:
-
Seed the HIV-1 permissive cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Incubate the plate for 2-4 hours to allow the cells to adhere (if applicable).
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and AZT in cell culture medium.
-
Add the diluted compounds to the respective wells. Include wells with medium only (virus control) and uninfected cells (cell control).
-
-
Viral Infection:
-
Infect the cells with a pre-titered amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.
-
-
Incubation:
-
Incubate the plate for 3 to 7 days at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the kinetics of viral replication in the chosen cell line.
-
-
Quantification of Viral Replication:
-
After the incubation period, quantify the extent of viral replication using a suitable method:
-
p24 Antigen ELISA: Measure the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
Luciferase Reporter Assay: If using a reporter virus (e.g., HIV-1 with a luciferase gene), lyse the cells and measure luciferase activity.
-
Cell Viability Assay (for cytopathic viruses): Measure the viability of the cells using assays like MTT or CellTiter-Glo. A decrease in cell viability correlates with viral replication.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control (0% inhibition).
-
Plot the percentage of inhibition versus the compound concentration and determine the 50% effective concentration (EC50) using a suitable curve-fitting software.
-
Simultaneously, assess the cytotoxicity of the compounds on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
-
Conclusion
This compound is an indispensable tool in antiviral drug discovery and development. Its well-defined mechanism of action and extensive historical data make it an excellent positive control for a wide range of antiviral assays. The protocols provided herein offer a framework for utilizing AZT-TP and its prodrug, AZT, to validate screening assays and to benchmark the potency of novel antiviral candidates targeting reverse transcriptase. Careful assay design and data interpretation are crucial for obtaining reliable and reproducible results in the quest for new and effective antiviral therapies.
References
- 1. AZT - Molecule of the Month - April 2025 (HTML version) [chm.bris.ac.uk]
- 2. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 3. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3′-Azido-3′-Deoxythymidine (AZT) Mediates Cross-Resistance to Nucleoside Analogs in the Case of AZT-Resistant Human Immunodeficiency Virus Type 1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: AZT Triphosphate in the Study of Viral Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine, also known as azidothymidine (AZT), was the first antiretroviral drug approved for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), AZT is administered as a prodrug and is converted intracellularly by host cell kinases into its active form, AZT triphosphate (AZTTP).[1][3][4] AZTTP acts as a competitive inhibitor of the viral reverse transcriptase (RT) and as a chain terminator upon its incorporation into the growing viral DNA strand, due to the absence of a 3'-hydroxyl group.[1][3][4]
However, the clinical efficacy of AZT is often compromised by the emergence of drug-resistant HIV-1 strains.[5] These resistant variants primarily harbor mutations in the viral RT enzyme. AZTTP is a critical tool for researchers to elucidate the biochemical and structural mechanisms underlying this resistance, aiding in the development of more robust and effective antiviral therapies. These application notes provide detailed protocols and data on the use of AZTTP in studying these resistance mechanisms.
Core Mechanisms of AZT Resistance
HIV-1 has evolved two primary mechanisms to counteract the effects of AZT:
-
ATP-Mediated Excision (Primer Unblocking): This is the predominant mechanism of high-level AZT resistance.[6] Mutant RT enzymes, containing a set of mutations known as thymidine analog mutations (TAMs), gain an enhanced ability to remove the incorporated AZT monophosphate (AZTMP) from the terminated DNA primer.[7][8] This reaction is a form of pyrophosphorolysis where ATP serves as the pyrophosphate donor, leading to the formation of a dinucleoside tetraphosphate product (AZTppppA).[7][9] This unblocks the primer, allowing DNA synthesis to resume.[7][9][10] Key TAMs are clustered into two pathways, TAM-1 (M41L, L210W, T215Y) and TAM-2 (D67N, K70R, T215F, K219E/Q).[11][12]
-
Discriminatory Inhibition: This less common mechanism involves mutations, such as the Q151M complex, that alter the dNTP binding pocket of the RT enzyme.[6][13] These changes reduce the relative incorporation efficiency of AZTTP compared to the natural substrate, dTTP, without significantly affecting the enzyme's overall polymerase activity.[6]
The following diagram illustrates the mechanism of AZT action and the primary resistance pathway.
Application 1: In Vitro HIV-1 Reverse Transcriptase Inhibition Assays
These assays are fundamental for determining the inhibitory potential of AZTTP against wild-type (WT) and mutant RT enzymes. By comparing the concentration of AZTTP required to inhibit the polymerase activity of different RT variants by 50% (IC50), researchers can quantify the level of resistance conferred by specific mutations.
Quantitative Data: AZTTP Inhibition of WT and Mutant HIV-1 RT
The resistance to AZTTP is often expressed as a fold-change in the Ki/Km ratio for the mutant enzyme relative to the wild-type. The inclusion of physiological concentrations of ATP can dramatically increase the observed resistance for mutants that rely on the excision mechanism.[14]
| RT Mutant | Fold Resistance (No ATP) | Fold Resistance (+3.2 mM ATP) | Primary Resistance Mechanism | Reference |
| WT (HXB2) | 1.0 | 1.0 | - | [14] |
| M41L/T215Y | 2.6 | 26.2 | Excision | [14] |
| M41L/D67N/K70R/T215Y | 0.6 | 10.3 | Excision | [14] |
| Q151M | ~4.0 | ~4.0 | Discrimination | [14] |
Experimental Protocol: RT Inhibition Assay
This protocol is adapted from methodologies described in the literature for measuring RT activity.[15]
1. Materials and Reagents:
-
Recombinant HIV-1 RT (Wild-Type and Mutant variants)
-
This compound (AZTTP) solution
-
Tris-HCl buffer (pH 7.5)
-
KCl, MgCl₂
-
Poly(rA)-oligo(dT)₁₈ primer-template
-
[³H]-labeled dTTP (or other labeled dNTP)
-
Unlabeled dTTP
-
0.5 M EDTA solution
-
Scintillation fluid or Streptavidin Scintillation Proximity Assay (SPA) beads
-
Microtiter plates
-
Scintillation counter
2. Procedure:
-
Prepare Reaction Mix: In a microtiter plate, prepare the reaction mixture containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, and 600 nM poly(rA)-oligo(dT)₁₈.[15]
-
Prepare Substrate Mix: Prepare a mix of [³H]TTP and unlabeled dTTP to a final concentration of 25 µM.[15]
-
Prepare AZTTP Dilutions: Create a serial dilution of AZTTP to test a range of concentrations (e.g., 0-500 nM).[15]
-
Assemble Reaction: To each well, add the reaction mix, the substrate mix, and the desired concentration of AZTTP.
-
Initiate Reaction: Start the reaction by adding 25 nM of the purified RT enzyme to each well.[15]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[15]
-
Quench Reaction: Stop the reaction by adding 0.5 M EDTA.[15]
-
Quantify Incorporation:
-
SPA Method: Add streptavidin-coated SPA beads. The biotinylated oligo(dT) primer will bind the beads, bringing the incorporated [³H]TTP into proximity to cause scintillation.[15]
-
Filter Method: Spot the reaction onto DE81 filter paper, wash away unincorporated nucleotides, and measure retained radioactivity.
-
-
Data Analysis: Measure radioactivity using a scintillation counter. Plot the percentage of inhibition versus the log of AZTTP concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Application 2: ATP-Mediated Primer Unblocking (Excision) Assays
This application directly measures the primary mechanism of AZT resistance. The assay quantifies the ability of a resistant RT to remove a chain-terminating AZTMP from a primer in the presence of ATP. This is crucial for confirming the excision phenotype of specific mutations and for screening inhibitors that could block this process.
Quantitative Data: Primer Unblocking Efficiency
The efficiency of primer unblocking can be compared between different RT variants. For example, RTs with TAMs show significantly higher rates of unblocking compared to wild-type RT.[16] The presence of mutations like L74V or M184V, which are associated with resistance to other NRTIs, can counteract the excision-enhancing effect of TAMs, thereby re-sensitizing the virus to AZT.[16]
| RT Mutant | Relative Rate of Primer Unblocking | Effect of Additional Mutation | Reference |
| Wild-Type | Low | - | [16] |
| TAMs (e.g., 41L/210W/215Y) | High | 74V reduces rate | [16] |
| TAMs (e.g., 67N/70R/219Q) | Very High | 74V reduces rate | [16] |
| Six TAMs (41L/67N/70R/210W/215Y/219Q) | Very High | 74V reduces rate | [16] |
Experimental Protocol: ATP-Mediated Excision Assay
This protocol is a generalized procedure based on descriptions of excision experiments.[16][17]
1. Materials and Reagents:
-
Purified HIV-1 RT (WT and Mutant)
-
A 5'-radiolabeled (e.g., ³²P) DNA primer annealed to a DNA or RNA template. The primer sequence should allow for the incorporation of a single AZTMP at its 3' end.
-
This compound (AZTTP)
-
ATP solution (at physiological concentrations, e.g., ~3 mM)
-
dNTPs (for subsequent chain elongation)
-
Denaturing polyacrylamide gel (Sequencing gel)
-
Gel loading buffer (containing formamide and tracking dyes)
-
Phosphorimager or autoradiography film
2. Procedure:
-
Prepare AZTMP-Terminated Substrate:
-
Incubate the ³²P-labeled primer/template with RT and a limiting amount of AZTTP to create a population of primers terminated with AZTMP.
-
Purify the AZTMP-terminated primer/template to remove the enzyme and excess AZTTP.
-
-
Set up Excision Reaction:
-
In separate tubes, combine the purified AZTMP-terminated substrate with the RT enzyme (WT or mutant) to be tested.
-
Add a physiological concentration of ATP (~3.2 mM) to the experimental tubes.[14] As a control, omit ATP in a parallel set of reactions.
-
-
Incubation: Incubate the reactions at 37°C for a defined time course (e.g., 0, 5, 15, 30 minutes).
-
Optional Elongation Step: To visualize the unblocked product, add a mixture of all four dNTPs after the excision incubation and incubate further. This allows the unblocked primers to be extended, resulting in a longer product that is easily resolved on a gel.
-
Stop Reaction and Denature: Stop the reaction by adding gel loading buffer containing formamide and EDTA. Heat the samples to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel. Run the gel until the tracking dyes have migrated an appropriate distance to resolve the original terminated primer from the unblocked (and potentially extended) product.
-
Visualize and Quantify: Dry the gel and expose it to a phosphorimager screen or X-ray film. Quantify the band intensities corresponding to the terminated primer and the unblocked/extended product to determine the rate of excision.
Experimental Workflow Diagram
Application 3: Structural Biology Studies
Understanding the precise molecular interactions that enable resistance is key to designing new inhibitors. AZTTP and its excision product, AZTppppA, are invaluable for structural studies, primarily using X-ray crystallography.
Crystal structures of AZT-resistant RT in complex with double-stranded DNA and AZTppppA have revealed the structural basis of excision-based resistance.[7][9][10] These studies showed that TAMs create a new, high-affinity binding site for the ATP molecule used in the excision reaction.[7][9][10] The AMP portion of the AZTppppA product binds differently to wild-type and resistant RTs, while the this compound part binds similarly.[7][9][10] This detailed structural information provides a blueprint for designing drugs that specifically inhibit the excision reaction.[7][10]
Protocol Overview: Co-crystallization of RT with AZTppppA
-
Protein Expression and Purification: Co-express p66 and p51 subunits of WT or mutant HIV-1 RT in E. coli and purify using nickel-affinity and ion-exchange chromatography.[7]
-
Substrate Preparation: Chemically synthesize the excision product, AZTppppA.[7] Prepare a dsDNA primer-template.
-
Complex Formation: Mix the purified RT with the dsDNA and AZTppppA to form a stable ternary complex.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Process the data and solve the three-dimensional structure.[7]
Conclusion
This compound is an indispensable chemical probe for investigating the mechanisms of viral drug resistance. Its application in biochemical inhibition and excision assays allows for the precise quantification of resistance levels conferred by specific viral mutations. Furthermore, its use in structural biology has provided atomic-level insights into the machinery of resistance. The protocols and data presented here serve as a guide for researchers using AZTTP to further unravel the complexities of viral evolution and to design the next generation of antiretroviral agents that can overcome existing resistance mechanisms.
References
- 1. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 2. AZT - Molecule of the Month - April 2025 (HTML version) [chm.bris.ac.uk]
- 3. droracle.ai [droracle.ai]
- 4. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 5. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]
- 6. Why Do HIV-1 and HIV-2 Use Different Pathways to Develop AZT Resistance? | PLOS Pathogens [journals.plos.org]
- 7. Structural basis of HIV-1 resistance to AZT by excision - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of HIV-1 resistance to AZT by excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.libraries.rutgers.edu]
- 11. mdpi.com [mdpi.com]
- 12. Distinct Pattern of Thymidine Analogue Mutations with K65R in Patients Failing Tenofovir-Based Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Correlation between Viral Resistance to Zidovudine and Resistance at the Reverse Transcriptase Level for a Panel of Human Immunodeficiency Virus Type 1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. The L74V mutation in human immunodeficiency virus type 1 reverse transcriptase counteracts enhanced excision of zidovudine monophosphate associated with thymidine analog resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical Mechanism of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Resistance to Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of AZT Triphosphate Inhibition of DNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (AZT), the first approved antiretroviral drug, remains a cornerstone in the treatment of Human Immunodeficiency Virus (1) infection. Its therapeutic efficacy relies on the intracellular conversion to its active form, AZT triphosphate (AZT-TP), which acts as a potent inhibitor of HIV-1 reverse transcriptase (RT), a viral DNA polymerase. AZT-TP functions as a chain terminator; its incorporation into the nascent viral DNA strand prevents further elongation due to the absence of a 3'-hydroxyl group, a necessary component for the formation of a phosphodiester bond with the subsequent nucleotide.[1][2] While highly selective for HIV-1 RT, AZT-TP can also inhibit cellular DNA polymerases, particularly DNA polymerase gamma, which is responsible for mitochondrial DNA replication.[1][3][4] This off-target inhibition is believed to contribute to some of the long-term toxicities associated with AZT therapy.
These application notes provide detailed protocols for in vitro assays designed to quantify the inhibitory activity of AZT-TP against DNA polymerases. The described methods are essential tools for basic research, drug discovery, and the preclinical evaluation of nucleoside reverse transcriptase inhibitors (NRTIs). Two primary methodologies are presented: a traditional radioactive filter binding assay and a more modern, non-radioactive fluorescence-based assay.
Mechanism of Action of this compound
AZT is a synthetic nucleoside analog of thymidine. Following administration, it is phosphorylated intracellularly to its active 5'-triphosphate metabolite, AZT-TP.[1] The principal mode of action of AZT-TP is the inhibition of reverse transcriptase via DNA chain termination after its incorporation into the growing DNA strand.[1] AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the DNA polymerase. Once incorporated, the azido group at the 3' position of the ribose sugar prevents the formation of a phosphodiester bond with the incoming nucleotide, thus halting DNA synthesis.[5]
Quantitative Data Summary
The inhibitory potency of AZT-TP is typically quantified by its 50% inhibitory concentration (IC50) or its inhibition constant (Ki). These values can vary depending on the specific DNA polymerase and the assay conditions.
| Enzyme | Inhibitor | Parameter | Value (nM) | Notes |
| HIV-1 Reverse Transcriptase (wt) | AZT-TP | IC50 | ≈ 100 | In the presence of 0.5 mM pyrophosphate.[6] |
| HIV-1 Reverse Transcriptase (AZT-resistant mutant) | AZT-TP | IC50 | ≈ 300 | D67N/K70R/T215F/K219Q mutant.[6] |
| Bovine Cardiac Mitochondrial DNA Polymerase Gamma | AZT-TP | Ki (competitive) | 1800 ± 200 | - |
| Bovine Cardiac Mitochondrial DNA Polymerase Gamma | AZT-TP | Ki' (noncompetitive) | 6800 ± 1700 | - |
Experimental Protocols
Radioactive Filter Binding Assay
This traditional method measures the incorporation of a radiolabeled deoxynucleotide triphosphate (dNTP) into newly synthesized DNA. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound being tested.
-
Enzyme: Purified DNA Polymerase (e.g., HIV-1 RT, DNA Polymerase Gamma)
-
Template/Primer: Poly(rA)/oligo(dT) or a custom DNA template-primer
-
Reaction Buffer (5X): 250 mM Tris-HCl (pH 8.0), 250 mM KCl, 25 mM MgCl2, 5 mM DTT
-
dNTP Mix: dATP, dGTP, dCTP (10 mM each)
-
Radiolabeled Nucleotide: [³H]-dTTP
-
Inhibitor: this compound (AZT-TP)
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Wash Solution: 5% TCA
-
Filters: Nitrocellulose filters (0.45 µm)
-
Scintillation Fluid
-
Prepare the Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the reaction buffer, template/primer, dNTPs (excluding dTTP), and [³H]-dTTP.
-
Aliquot Master Mix: Aliquot the master mix into individual reaction tubes.
-
Add Inhibitor: Add varying concentrations of AZT-TP to the reaction tubes. Include a no-inhibitor control.
-
Initiate Reaction: Add the DNA polymerase to each tube to start the reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reactions by adding ice-cold 10% TCA.
-
Precipitation: Incubate the tubes on ice for at least 30 minutes to allow the DNA to precipitate.
-
Filtration: Slowly filter the contents of each tube through a pre-wetted nitrocellulose filter using a vacuum manifold.
-
Washing: Wash each filter with 5% TCA to remove unincorporated [³H]-dTTP.
-
Drying: Dry the filters under a heat lamp.
-
Scintillation Counting: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log of the AZT-TP concentration and determine the IC50 value using a suitable curve-fitting software.
Fluorescence-Based DNA Polymerase Assay
This modern, high-throughput method relies on a fluorescent dye that specifically binds to double-stranded DNA (dsDNA). As the DNA polymerase extends the primer along the template, the amount of dsDNA increases, leading to a proportional increase in fluorescence. The presence of an inhibitor like AZT-TP will reduce the rate of dsDNA formation and thus the fluorescence signal.
References
- 1. droracle.ai [droracle.ai]
- 2. tig.org.za [tig.org.za]
- 3. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity and tolerance mechanisms for azidothymidine, a replication gap-promoting agent, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for AZT Triphosphate Nanoformulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (AZT), the first approved antiretroviral drug, requires intracellular phosphorylation to its active form, AZT triphosphate (AZT-TP), to inhibit HIV reverse transcriptase. However, this phosphorylation process can be inefficient. Delivering AZT-TP directly using nanoformulations presents a promising strategy to bypass this rate-limiting step, enhance therapeutic efficacy, and potentially reduce side effects. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of this compound nanoformulations, with a focus on magnetic nanoparticles as a delivery vehicle.
Data Presentation
Table 1: Physicochemical Properties of AZT-TP Magnetic Nanoparticle Formulation
| Parameter | Value | Reference |
| Nanoparticle Core | Magnetite (Fe3O4) | [1][2] |
| AZT-TP to Nanoparticle Ratio (w/w) | 0.2 mg AZT-TP : 3 mg Fe3O4 | [2] |
| Drug Loading | 35 µg AZT-TP per mg of magnetic nanoparticles | [2] |
| Encapsulation Efficiency (in liposomes) | 54.5% | |
| Average Particle Size (hydrodynamic diameter) | 118 ± 15.2 nm | |
| Polydispersity Index (PDI) | 0.15 | |
| Zeta Potential | +10.3 ± 2.2 mV |
Table 2: Characterization of Zidovudine (AZT) Nanoformulations (for methodological comparison)
| Formulation | Carrier | Particle Size (nm) | Entrapment Efficiency (%) | Reference |
| AZT-loaded Gelatin Nanoparticles | Gelatin | 394.5 ± 3.21 | 66.56 ± 2.67 | [3] |
| Mannosylated Gelatin Nanoparticles | Gelatin-Mannose | 797.2 ± 2.89 | 58.85 ± 2.34 | [3] |
| AZT-loaded Chitosan Nanoparticles (NP1) | Chitosan | 406 | 17.58 ± 1.48 | [4][5] |
| AZT-loaded Chitosan Nanoparticles (NP2) | Chitosan | 425 | 11.02 ± 2.05 | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of AZT-TP-Bound Magnetic Nanoparticles (MP-AZTTP)
This protocol describes the direct binding of this compound to magnetic nanoparticles via ionic interaction.[1]
Materials:
-
Magnetite (Fe3O4) nanoparticles
-
3'-azido-3'-deoxythymidine-5'-triphosphate (AZTTP) solution
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic separator
-
Orbital shaker
Procedure:
-
Resuspend 3 mg of magnetite nanoparticles in nuclease-free water.
-
Add 0.2 mg of AZTTP to the nanoparticle suspension.
-
Incubate the mixture on an orbital shaker for 2 hours at room temperature.
-
Place the reaction tube on a magnetic separator to pellet the nanoparticles.
-
Carefully remove and discard the supernatant.
-
Wash the nanoparticles three times with PBS (pH 7.4), using the magnetic separator to retain the nanoparticles during each wash.
-
After the final wash, resuspend the MP-AZTTP in the desired buffer or medium for further use.
Protocol 2: Characterization of MP-AZTTP
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
2. Drug Loading Quantification:
-
Method: Spectrophotometry.
-
Procedure:
-
Prepare a known concentration of the MP-AZTTP formulation.
-
Magnetically separate the nanoparticles and collect the supernatant.
-
To release the bound drug, resuspend the nanoparticles in a suitable buffer and sonicate or use a lysis agent.
-
Magnetically separate the nanoparticles again and combine the supernatants.
-
Measure the absorbance of the supernatant at 267 nm.
-
Calculate the concentration of AZT-TP using a standard curve. The drug loading is expressed as the amount of drug per unit weight of the nanoparticles.
-
Protocol 3: In Vitro Anti-HIV-1 Activity Assay
This protocol determines the efficacy of the MP-AZTTP nanoformulation in suppressing HIV-1 replication in peripheral blood mononuclear cells (PBMCs).[1]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
HIV-1 viral stock
-
MP-AZTTP nanoformulation
-
Free AZT-TP (as a control)
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2)
-
HIV-1 p24 antigen ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Stimulate the PBMCs with PHA for 3 days, then culture in medium containing IL-2.
-
Infect the stimulated PBMCs with HIV-1 for 2 hours.
-
Wash the cells to remove the viral inoculum.
-
Resuspend the infected cells and plate them in a 96-well plate.
-
Treat the cells with different concentrations of MP-AZTTP and free AZT-TP. Include an untreated infected control.
-
Culture the cells for 7-10 days.
-
Collect the cell culture supernatant every 2-3 days.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit, following the manufacturer's instructions.
-
The suppression of HIV-1 replication is determined by the reduction in p24 antigen levels in the treated cells compared to the untreated control.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound-bound magnetic nanoparticles.
Caption: Experimental workflow for in vitro anti-HIV-1 activity assessment.
Caption: Characterization workflow for AZT-TP magnetic nanoparticles.
References
- 1. AZT 5'-triphosphate nanoformulation suppresses human immunodeficiency virus type 1 replication in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnetic nanoformulation of azidothymidine 5’-triphosphate for targeted delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and characterization of gelatin based nanoparticles for targeted delivery of zidovudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterization of Chitosan Nanoparticles for Zidovudine Nasal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Storage and Stability of AZT Triphosphate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (AZT), the first nucleoside analog reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV-1, requires intracellular phosphorylation to its active triphosphate form, AZT triphosphate (AZT-TP), to exert its antiviral effect.[1][2] AZT-TP acts as a competitive inhibitor of viral reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA.[1][2] For in vitro studies, including enzyme kinetics, antiviral assays, and structural analyses, the stability of prepared AZT-TP solutions is critical for obtaining accurate and reproducible results.
These application notes provide a comprehensive guide to the recommended storage and handling of AZT-TP solutions in a laboratory setting. It also includes a detailed protocol for assessing the stability of these solutions under various conditions.
Key Stability Considerations for AZT-TP Solutions
The stability of nucleoside triphosphate solutions, including AZT-TP, is influenced by several factors:
-
Temperature: Lower temperatures are crucial for long-term stability.
-
pH: The pH of the storage buffer can significantly impact the rate of hydrolysis of the triphosphate chain.
-
Enzymatic Degradation: Contamination with nucleases can rapidly degrade AZT-TP.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate the degradation of nucleoside triphosphates.[3]
Recommended Storage and Handling Procedures
To maintain the integrity of AZT-TP solutions, the following practices are recommended:
-
Storage Temperature: For long-term storage, it is recommended to store AZT-TP solutions at -80°C. For short-term storage (days to a week), -20°C is acceptable.[3]
-
Aliquoting: To minimize the detrimental effects of freeze-thaw cycles, it is best practice to aliquot the AZT-TP stock solution into smaller, single-use volumes upon receipt or preparation.[3]
-
Buffer Conditions:
-
pH: An alkaline pH of greater than 7.5 has been suggested to improve the stability of deoxy-nucleoside triphosphate (dNTP) solutions.[4] Therefore, buffering AZT-TP solutions to a pH between 7.5 and 8.0 is advisable.
-
Nuclease-Free Reagents: All water, buffers, and tips used to handle AZT-TP solutions should be certified nuclease-free to prevent enzymatic degradation.[3]
-
-
Light Exposure: While AZT has been shown to degrade upon exposure to light, it is good practice to protect AZT-TP solutions from light by using amber tubes or by storing them in the dark.[5]
Quantitative Stability Data
Direct quantitative data on the stability of AZT-TP in aqueous laboratory solutions is limited in publicly available literature. The stability is highly dependent on the specific storage conditions (temperature, pH, buffer composition, and presence of contaminants). Researchers are encouraged to perform their own stability studies for their specific experimental needs.
The table below summarizes the types of stability data that should be determined. Limited available data is included with important context.
| Parameter | Storage Condition | Analyte | Stability Metric | Value | Source/Comment |
| Half-life | Intracellular (Stimulated PBMCs) | AZT-TP | t1/2 | ~2.8 hours | [6] This is an intracellular half-life and may not reflect stability in a buffered solution. |
| Degradation | 2 M HCl, 80°C, 72 hours | AZT (parent drug) | % Degradation | Significant degradation observed | [1] Indicates susceptibility to strong acid hydrolysis. |
| Degradation | Neutral aqueous solution, 80°C, 72 hours | AZT (parent drug) | % Degradation | Stable | [1] Suggests stability of the nucleoside itself at neutral pH. |
| Degradation | 25°C and 4°C, up to 192 hours | AZT (in 5% dextrose or 0.9% NaCl) | % Remaining | >97% | [7] Stability of the parent drug in common intravenous solutions. |
Experimental Protocol: Stability Assessment of AZT-TP Solutions by HPLC
This protocol outlines a method to determine the stability of an AZT-TP solution over time under specific storage conditions.
Objective: To quantify the degradation of AZT-TP in an aqueous solution under defined storage conditions (e.g., temperature, pH, light exposure) over a set time course.
Materials:
-
AZT-TP solution of known concentration
-
Nuclease-free water
-
Buffer components (e.g., Tris-HCl, HEPES)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase A: Aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate, pH 6.1)
-
Mobile phase B: Acetonitrile or Methanol
-
Nuclease-free microcentrifuge tubes
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Methodology:
-
Preparation of Stability Samples:
-
Prepare a solution of AZT-TP at the desired concentration in the chosen buffer system (e.g., 50 mM Tris-HCl, pH 7.6).
-
Aliquot the solution into multiple nuclease-free tubes, with each tube representing a single time point for a specific storage condition.
-
Prepare separate sets of aliquots for each storage condition to be tested (e.g., 4°C, -20°C, room temperature, exposure to light).
-
-
Time Zero (T0) Analysis:
-
Immediately after preparation, take one aliquot from each condition for the initial analysis.
-
Analyze the T0 samples by HPLC to determine the initial concentration and purity of the AZT-TP.
-
-
Incubation:
-
Place the remaining aliquots in their respective storage conditions.
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks, 1 month), remove one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely on ice before analysis.
-
Analyze each sample by HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of aqueous buffer (A) and an organic solvent like acetonitrile or methanol (B) is often effective. A potential starting gradient could be: 0-15 min, 8% B; 15-30 min, 28% B; 30-35 min, 28% B; 35-40 min, 8% B.[8] The mobile phase composition and gradient should be optimized to achieve good separation between the AZT-TP peak and any potential degradation products (e.g., AZT-DP, AZT-MP, AZT, thymine).[5]
-
Flow Rate: Typically 1.0 - 1.2 mL/min.[8]
-
Detection Wavelength: 265-270 nm.[5]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 30-45°C.[8]
-
-
Data Analysis:
-
Integrate the peak area of AZT-TP and any degradation products at each time point.
-
Calculate the percentage of AZT-TP remaining at each time point relative to the T0 sample using the following formula: % Remaining = (Peak Area at T_x / Peak Area at T_0) * 100
-
Plot the percentage of remaining AZT-TP against time for each storage condition.
-
If sufficient degradation is observed, the degradation kinetics (e.g., half-life) can be calculated.
-
Visualizations
References
- 1. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical analysis of the pharmacology of AZT and its use in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sbc-hc-proxy.stanford.edu [sbc-hc-proxy.stanford.edu]
- 4. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 5. Validated specific HPLC method for determination of zidovudine during stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of zidovudine in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
Application Notes: Utilizing AZT Triphosphate for the Study of Influenza Virus RNA-Dependent RNA Polymerase
Audience: Researchers, scientists, and drug development professionals.
Introduction: Influenza viruses remain a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex comprising PA, PB1, and PB2 subunits, is essential for the transcription and replication of the viral RNA genome and represents a key target for antiviral drug development.[1][2][3][4] Nucleoside analogs that can be incorporated into the nascent viral RNA and terminate chain elongation are a promising class of inhibitors. Azidothymidine (AZT), a well-known reverse transcriptase inhibitor, is intracellularly phosphorylated to its active form, AZT triphosphate (AZT-TP).[5] Recent studies have explored the potential of AZT-TP as an inhibitor of the influenza virus RdRp, suggesting it targets the polymerase's catalytic site.[6][7] These application notes provide a summary of the current understanding, quantitative data, and detailed protocols for studying the effects of AZT-TP on influenza virus RdRp activity.
Mechanism of Action
AZT-TP is a nucleoside analog that acts as a competitive inhibitor of the influenza virus RdRp. Computational docking studies and in vitro enzymatic assays suggest that AZT-TP binds to the catalytic site within the PB1 subunit of the RdRp complex.[6][7] The primary proposed mechanism is the prevention of incoming natural nucleotide incorporation, which interferes with the initiation of viral RNA replication.[6][7] Due to the presence of an azido group (-N3) at the 3' position of the ribose sugar instead of a hydroxyl group (-OH), AZT-TP acts as a chain terminator. Once incorporated into the growing RNA strand, the absence of the 3'-OH group prevents the formation of a phosphodiester bond with the subsequent nucleoside triphosphate, thereby halting further RNA synthesis.
Caption: Proposed mechanism of influenza RdRp inhibition by AZT-TP.
Data Presentation: Quantitative Analysis
The inhibitory activity of AZT-TP against influenza A virus RdRp has been quantified through in vitro enzymatic assays. The following table summarizes the reported data.
| Compound | Virus Strain | Assay Type | IC50 Value | Reference |
| AZT-TP | A/PR/8/34/H1N1 | In vitro enzyme transcription assay | 1.12 µM | [6][7] |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of AZT-TP on influenza virus RdRp. These are generalized methodologies and may require optimization based on the specific laboratory setup, enzyme preparation, and RNA templates used.
Protocol 1: In Vitro Influenza RdRp Inhibition Assay (Filter Binding)
This protocol measures the incorporation of a radiolabeled nucleotide into a nascent RNA strand by the purified recombinant influenza RdRp complex. The inhibition by AZT-TP is determined by a reduction in the incorporated radioactivity.
Materials:
-
Purified recombinant influenza A virus RdRp complex (PA, PB1, PB2).
-
RNA template-promoter duplex (e.g., a 30-mer template containing the conserved 3'-end sequence of an influenza vRNA segment and a partially complementary 15-mer promoter mimicking the 5'-end).
-
ApG dinucleotide primer.
-
Nucleoside Triphosphate (NTP) mix (ATP, CTP, UTP at a final concentration of 25 µM each).
-
GTP (varying concentrations for Km determination, or a fixed concentration for inhibition studies).
-
[α-³²P]GTP or [α-³³P]UTP radiolabeled nucleotide.
-
AZT-TP stock solution (in RNase-free water).
-
Reaction Buffer (40 mM Tris-HCl pH 7.0-8.0, 20 mM NaCl, 5 mM MgCl₂, 2 mM DTT).
-
RNase inhibitor (e.g., RNasin).
-
DE81 filter paper discs.
-
Wash Buffer (0.2 M Na₂HPO₄).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the reaction buffer, RNase inhibitor, RNA template-promoter duplex (e.g., 2.5 µM), and ApG primer (e.g., 400 µM).
-
Enzyme Addition: Add the purified RdRp complex to the master mix to a final concentration of approximately 250 nM.
-
Inhibitor Addition: Aliquot the enzyme-template mix into reaction tubes. Add varying concentrations of AZT-TP (e.g., from 0.01 µM to 100 µM) or a vehicle control (RNase-free water). Pre-incubate for 10-15 minutes at 30°C.
-
Initiation of Reaction: Start the reaction by adding the NTP mix containing the radiolabeled nucleotide (e.g., 25 µM CTP, 25 µM UTP, and [α-³³P]UTP).
-
Incubation: Incubate the reaction at 37°C for a predetermined linear time course (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding ice-cold EDTA to a final concentration of 50 mM.
-
Filter Binding: Spot the reaction mixture onto DE81 filter paper discs. Allow the spots to air dry completely.
-
Washing: Wash the filter discs three times with 0.2 M Na₂HPO₄ for 5 minutes each to remove unincorporated nucleotides. Follow with a final wash in ethanol.
-
Quantification: Dry the filter discs and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of AZT-TP concentration. Fit the data using a dose-response curve to calculate the IC50 value.
Protocol 2: Chain Termination Analysis by Gel Electrophoresis
This protocol directly visualizes the chain-terminating effect of AZT-TP on RNA synthesis.
Materials:
-
All materials from Protocol 1, except for DE81 filters and scintillation counter.
-
A 5'-end radiolabeled RNA primer (e.g., using T4 Polynucleotide Kinase and [γ-³²P]ATP).
-
A defined, short vRNA template.
-
Gel Loading Buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).
-
Denaturing polyacrylamide gel (e.g., 20-25% polyacrylamide, 7 M urea) and electrophoresis apparatus.
-
Phosphor screen and imager.
Procedure:
-
Reaction Setup: Set up the RdRp reaction as described in Protocol 1 (Steps 1-3), but use a 5'-radiolabeled primer and a non-radiolabeled NTP mix. Include a control reaction with no NTPs and one with no AZT-TP.
-
Initiation and Incubation: Start the reaction by adding the NTP mix and incubate at 37°C for 30-60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of Gel Loading Buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes, then immediately place on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel at a constant power until the dye front reaches the desired position.
-
Visualization: Dry the gel and expose it to a phosphor screen. Image the screen using a phosphor imager.
-
Analysis: Compare the lanes with and without AZT-TP. The presence of AZT-TP should result in the appearance of shorter RNA products corresponding to the positions where AZT-TP was incorporated, leading to chain termination. The full-length product seen in the no-inhibitor control should be significantly reduced.
Visualizations: Workflows and Logical Relationships
Caption: Experimental workflow for evaluating AZT-TP inhibition of RdRp.
References
- 1. Assays to Measure the Activity of Influenza Virus Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays to Measure the Activity of Influenza Virus Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 3. The RNA-dependent RNA polymerase of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. AZT acts as an anti-influenza nucleotide triphosphate targeting the catalytic site of A/PR/8/34/H1N1 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Enzymatic Synthesis of Radiolabeled AZT Triphosphate
AN-AZTTP-001
Introduction
Zidovudine (AZT), or 3′-azido-3′-deoxythymidine, is a nucleoside analog reverse transcriptase inhibitor (NRTI) pivotal in highly active antiretroviral therapy (HAART) for HIV.[1] To exert its antiviral effect, AZT must be intracellularly converted to its active triphosphate form, AZT-5'-triphosphate (AZT-TP).[2][3] This active metabolite acts as a chain terminator during the reverse transcription of the viral RNA genome into DNA, thus halting viral replication.[2][3][4] Radiolabeled AZT-TP is an indispensable tool for researchers studying HIV reverse transcriptase kinetics, mechanisms of drug resistance, cellular metabolism of AZT, and for the development of new antiviral agents. This document provides a detailed protocol for the enzymatic synthesis of radiolabeled AZT-TP.
Principle of Synthesis
The synthesis mimics the natural intracellular phosphorylation pathway of AZT, which is a three-step enzymatic cascade.[5]
-
Step 1: Monophosphorylation. 3'-azido-3'-deoxythymidine (AZT) is phosphorylated to AZT-5'-monophosphate (AZT-MP) by Thymidine Kinase (TK).
-
Step 2: Diphosphorylation. AZT-MP is converted to AZT-5'-diphosphate (AZT-DP) by Thymidylate Kinase (TMPK). This step is known to be the rate-limiting bottleneck in the pathway due to the low affinity of TMPK for AZT-MP.[1][6]
-
Step 3: Triphosphorylation. AZT-DP is finally converted to AZT-5'-triphosphate (AZT-TP) by Nucleoside Diphosphate Kinase (NDPK).
The radiolabel can be incorporated in two primary ways: using [³H]AZT as the starting substrate to label the nucleoside, or by using a radiolabeled phosphate donor like [γ-³²P]ATP in the first phosphorylation step, which labels the terminal phosphate.
Experimental Protocols
Protocol 1: Synthesis of [γ-³²P]AZT-TP
This protocol details a one-pot reaction to synthesize AZT-TP with a radiolabel on the gamma phosphate, starting from non-radiolabeled AZT.
Materials and Reagents:
-
Zidovudine (AZT)
-
[γ-³²P]ATP (Specific activity ≥ 3000 Ci/mmol)
-
Adenosine 5'-triphosphate (ATP), high purity
-
Recombinant Human Thymidine Kinase 1 (TK1)
-
Recombinant Human Thymidylate Kinase (TMPK)
-
Recombinant Human Nucleoside Diphosphate Kinase (NDPK)
-
Reaction Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Thin Layer Chromatography (TLC) plates (PEI Cellulose F)
-
Developing Solvent (e.g., 1.0 M LiCl)
-
HPLC system with an anion-exchange column (e.g., DEAE or SAX)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture on ice.
-
5 µL 10x Reaction Buffer
-
5 µL AZT (10 mM stock)
-
10 µL [γ-³²P]ATP (10 µCi)
-
5 µL ATP (100 mM stock)
-
1 µL Thymidine Kinase (TK1) (1-5 units)
-
2 µL Thymidylate Kinase (TMPK) (2-10 units)
-
1 µL Nucleoside Diphosphate Kinase (NDPK) (2-5 units)
-
Add nuclease-free water to a final volume of 50 µL.
-
Note: The high concentration of non-radiolabeled ATP serves as the phosphate donor for the second and third phosphorylation steps.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For higher yields, the reaction time may be extended, or additional enzymes may be added.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Spot 1 µL of the reaction mixture onto a PEI Cellulose F TLC plate.
-
Develop the plate using 1.0 M LiCl until the solvent front is ~1 cm from the top.
-
Dry the plate and visualize using a phosphorimager or autoradiography.
-
The spots will correspond to ATP, ADP, AZT-DP, and the desired product AZT-TP, separated by their charge.
-
-
Termination: Stop the reaction by heating at 95°C for 5 minutes or by adding 10 µL of 0.5 M EDTA.
-
Purification:
-
Centrifuge the reaction mixture to pellet the denatured enzymes.
-
Purify the supernatant containing [γ-³²P]AZT-TP using anion-exchange HPLC.
-
Elute with a linear gradient of triethylammonium bicarbonate (TEAB) buffer.
-
Collect fractions and monitor radioactivity using a scintillation counter or an in-line detector.
-
Pool the fractions containing the purified product.
-
-
Quantification: Determine the concentration of the purified AZT-TP by UV spectroscopy (λmax = 267 nm).[7] Calculate the final yield and specific activity.
Visualized Workflows and Pathways
Caption: Enzymatic cascade for the phosphorylation of AZT to its active triphosphate form.
References
- 1. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 3. AZT - Molecule of the Month - April 2025 (HTML version) [chm.bris.ac.uk]
- 4. droracle.ai [droracle.ai]
- 5. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Restoration of the antiviral activity of 3′-azido-3′-deoxythymidine (AZT) against AZT-resistant human immunodeficiency virus by delivery of engineered thymidylate kinase to T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AzTTP, Antiviral Nucleotides - Jena Bioscience [jenabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Inefficient Cellular Phosphorylation of AZT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of inefficient cellular phosphorylation of zidovudine (AZT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of AZT activation and why is it inefficient?
A1: Zidovudine (AZT) is a prodrug that requires intracellular phosphorylation to its active triphosphate form, AZT-TP, to inhibit HIV reverse transcriptase. This activation is a three-step process catalyzed by host cellular kinases:
-
AZT → AZT-monophosphate (AZT-MP): Catalyzed by thymidine kinase (TK). Cytosolic thymidine kinase 1 (TK1) is more efficient at this step than mitochondrial thymidine kinase 2 (TK2).[1][2]
-
AZT-MP → AZT-diphosphate (AZT-DP): Catalyzed by thymidylate kinase (TMPK).[1][3]
-
AZT-DP → AZT-triphosphate (AZT-TP): Catalyzed by nucleoside diphosphate kinase.[1]
The primary bottleneck in this pathway is the second step: the conversion of AZT-MP to AZT-DP by thymidylate kinase (TMPK).[3][4][5] Human TMPK is inefficient at phosphorylating AZT-MP, leading to an accumulation of AZT-MP and significantly lower concentrations of the active AZT-TP.[3][5] The rate of AZT-MP phosphorylation by human TMPK is approximately 60-fold lower than that of its natural substrate, thymidine monophosphate (TMP).[3] This inefficiency limits the therapeutic efficacy of AZT.[5]
Q2: My cells show high levels of AZT-MP but very low levels of AZT-TP. Is this expected?
A2: Yes, this is a well-documented phenomenon and the central challenge in AZT therapy. Due to the inefficiency of thymidylate kinase (TMPK) in converting AZT-MP to AZT-DP, high intracellular concentrations of AZT-MP can be achieved, while the levels of the active AZT-TP remain several orders of magnitude lower.[5] This accumulation of AZT-MP with low subsequent conversion is the hallmark of the rate-limiting step in AZT activation.[3]
Q3: What are the main strategies to overcome the inefficient phosphorylation of AZT?
A3: Several strategies are being explored to bypass or enhance the rate-limiting phosphorylation step:
-
Prodrugs: Synthesizing prodrugs of AZT or its phosphorylated forms aims to improve cellular uptake and bypass the inefficient enzymatic steps. Ester prodrugs have been developed to increase the plasma half-life of AZT.[6][7] Additionally, AZT-monophosphate prodrugs have been investigated to directly deliver AZT-MP into cells, although with limited success in some studies.[8] Phosphonate derivatives of AZT are another class of prodrugs that have shown promise, with some demonstrating slow-release properties and reduced toxicity.[9]
-
Enzyme Engineering: Genetically modifying cellular kinases to improve their activity towards AZT-MP is a promising approach. Engineered variants of human thymidylate kinase (TMPK) have been developed that exhibit highly improved activity for the AZT-MP to AZT-DP conversion.[4] Introducing these engineered enzymes into T-cells has been shown to restore AZT's effectiveness against resistant HIV strains by increasing intracellular AZT-TP levels.[3]
-
Gene Therapy: The use of viral vectors to deliver genes encoding for enzymes with enhanced AZT phosphorylation capabilities, such as herpes simplex virus thymidine kinase (HSV-TK), has been explored. Chimeric TK enzymes created through DNA shuffling have shown a significantly enhanced ability to phosphorylate AZT.[10]
-
Combination Therapy: Co-administering AZT with other compounds that may modulate the phosphorylation pathway or cellular nucleotide pools is another strategy. For instance, since AZT competitively inhibits thymidine phosphorylation, manipulating thymidine or uridine levels has been suggested as a way to potentially mitigate toxicity.[11][12]
Troubleshooting Guide
Problem 1: High variability in AZT phosphorylation levels between different cell lines.
-
Possible Cause: The expression and activity of the key phosphorylating enzymes, particularly thymidine kinase (TK1 and TK2) and thymidylate kinase (TMPK), can vary significantly between cell types. For example, TK1 is primarily expressed during the S phase of the cell cycle, while TK2 is constitutively expressed.[1] Therefore, the phosphorylation efficiency can depend on the cell type's replication state and its relative reliance on different nucleotide salvage pathways.[1]
-
Suggested Solution:
-
Characterize Enzyme Expression: If possible, quantify the protein levels or activity of TK1, TK2, and TMPK in your cell lines of interest.
-
Synchronize Cell Cultures: For experiments with replicating cells, synchronizing them in the S phase may reduce variability in AZT phosphorylation by ensuring more consistent TK1 activity.
-
Use a Panel of Cell Lines: When screening for strategies to enhance phosphorylation, use a panel of well-characterized cell lines (e.g., CEM, MT-4, H9) to ensure the observed effects are not cell-type specific.
-
Problem 2: Difficulty in accurately quantifying intracellular AZT-TP due to low concentrations and interference from endogenous nucleotides.
-
Possible Cause: The active metabolite, AZT-TP, is often present at very low intracellular concentrations. Furthermore, endogenous nucleotides can interfere with detection methods.[13]
-
Suggested Solution:
-
Use a Highly Sensitive and Specific Assay: Liquid chromatography with tandem mass spectrometry (LC/MS/MS) is a highly effective method for quantifying AZT and its phosphorylated metabolites.[13][14] Immunoaffinity extraction can be combined with LC/MS/MS to improve specificity by removing interfering endogenous nucleotides.[13]
-
Optimize Sample Preparation: Ensure efficient and reproducible extraction of nucleotides from your cell pellets. A common method involves lysis with a trichloroacetic acid solution, followed by neutralization.[1][15]
-
Cell Counting: Accurately determine the number of cells in each sample to normalize the metabolite concentrations, typically expressed as fmol or pmol per 10^6 cells.[14]
-
Problem 3: Observed cellular toxicity that does not correlate with expected AZT-TP levels.
-
Possible Cause: AZT-induced toxicity may not solely be due to the action of AZT-TP on mitochondrial DNA polymerase γ. An alternative mechanism suggests that AZT itself can be a potent inhibitor of thymidine phosphorylation, particularly by TK2 in non-replicating tissues like the heart and liver.[2][15][16] This inhibition can lead to a depletion of the intracellular TTP pool, which is necessary for mitochondrial DNA replication, causing mitochondrial toxicity.[1][2][15]
-
Suggested Solution:
-
Measure TTP Pools: In addition to AZT metabolites, quantify the intracellular levels of thymidine triphosphate (TTP) to assess if AZT exposure is leading to its depletion.
-
Assess Mitochondrial Function: Use assays to measure mitochondrial DNA content and overall mitochondrial health to determine if the observed toxicity is related to mitochondrial dysfunction.
-
Investigate Competitive Inhibition: Design experiments to see if co-incubation with thymidine can alleviate the toxic effects, which would support the hypothesis of competitive inhibition of thymidine phosphorylation.[11][12]
-
Data Presentation
Table 1: Inhibition of Thymidine Phosphorylation by AZT in Different Systems
| System | Parameter | Value | Reference |
| Isolated Rat Heart Mitochondria | IC₅₀ | 7.0 ± 1.0 µM | [11][16] |
| Isolated Rat Liver Mitochondria | IC₅₀ | 14.4 ± 2.6 µM | [11][15][17] |
| Isolated Perfused Rat Heart | IC₅₀ | 24 ± 4 µM | [2] |
| U-937 Cells (Human Monocytes) | IC₅₀ | 4.4 µM | [1] |
| Raji Cells (Human Lymphoblasts) | IC₅₀ | 7.7 µM | [1] |
| H9c2 Cells (Rat Cardiomyoblasts) | IC₅₀ | 21.9 µM | [1] |
| Isolated Rat Heart Mitochondria | Kᵢ (competitive inhibition) | 10.6 ± 4.5 µM | [11] |
| Isolated Rat Liver Mitochondria | Kᵢ (competitive inhibition) | 14.0 ± 2.5 µM | [11] |
IC₅₀: 50% inhibitory concentration. Kᵢ: Inhibition constant.
Experimental Protocols
Protocol 1: Measurement of Intracellular AZT Phosphorylation by HPLC
This protocol is adapted from methodologies used to analyze phosphorylated metabolites of thymidine and AZT.[1][12][15][18]
Objective: To quantify the intracellular concentrations of AZT, AZT-MP, AZT-DP, and AZT-TP in cultured cells.
Materials:
-
Cell culture medium, flasks, and incubator
-
AZT (and radiolabeled [³H]-AZT if using radiometric detection)
-
Phosphate-buffered saline (PBS), ice-cold
-
10% Trichloroacetic acid (TCA), ice-cold
-
Neutralizing resin (e.g., AG-11A8) or other suitable neutralizing agent
-
Microcentrifuge and tubes
-
HPLC system with a reverse-phase column (e.g., Alltech nucleoside/nucleotide column)[12][15]
-
UV detector (254 nm)[12] and/or in-line scintillation counter[15]
-
Mobile phase buffers (e.g., Buffer A: 60 mM ammonium phosphate, 5 mM tetrabutylammonium phosphate in water; Buffer B: 5 mM tetrabutylammonium phosphate in methanol)[15]
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and grow to the desired confluence (e.g., 70-80% for adherent cells) or concentration (for suspension cells).[1]
-
Incubate the cells with the desired concentration of AZT for the specified time period.
-
-
Cell Harvesting and Lysis:
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation, and discard the supernatant.[1]
-
Adherent Cells: Remove the medium, wash the cell monolayer with ice-cold PBS, and then add ice-cold 10% TCA to the flask.[1]
-
For both cell types, resuspend the cell pellet (or scrape the cells) in a known volume of ice-cold 10% TCA.
-
Incubate on ice for at least 10-20 minutes to allow for protein precipitation.[1][15]
-
-
Extraction of Acid-Soluble Fraction:
-
Centrifuge the TCA lysate at high speed (e.g., 2000 x g for 3 minutes) at 4°C to pellet the precipitated proteins and cell debris.[18]
-
Carefully collect the supernatant, which contains the acid-soluble nucleotides.
-
-
Neutralization:
-
HPLC Analysis:
-
Inject a known volume of the neutralized extract onto the reverse-phase HPLC column.
-
Elute the sample using a gradient of Buffer B into Buffer A. The specific gradient will need to be optimized for your system to achieve good separation of AZT and its phosphorylated forms.
-
Monitor the eluent with a UV detector and, if using a radiolabeled tracer, an in-line scintillation counter.
-
Identify and quantify the peaks corresponding to AZT, AZT-MP, AZT-DP, and AZT-TP by comparing their retention times to known standards.
-
-
Data Normalization:
-
Calculate the concentration of each metabolite and normalize it to the number of cells used in the initial extraction (e.g., pmol/10⁶ cells).
-
Visualizations
Caption: The cellular phosphorylation pathway of AZT to its active triphosphate form.
Caption: A troubleshooting workflow for common issues in AZT phosphorylation experiments.
References
- 1. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoration of the antiviral activity of 3′-azido-3′-deoxythymidine (AZT) against AZT-resistant human immunodeficiency virus by delivery of engineered thymidylate kinase to T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expressing engineered thymidylate kinase variants in human cells to improve AZT phosphorylation and human immunodeficie… [ouci.dntb.gov.ua]
- 5. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ester prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZT and AZT-monophosphate prodrugs incorporating HIV-protease substrate fragment: synthesis and evaluation as specific drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-HIV therapy with AZT prodrugs: AZT phosphonate derivatives, current state and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Directed evolution of thymidine kinase for AZT phosphorylation using DNA family shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3'-Azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a direct assay for measuring intracellular AZT triphosphate in humans peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphorylation of Thymidine and AZT in Heart Mitochondria: Elucidation of a Novel Mechanism of AZT Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3'-Azido-3'-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: a possible mechanism of AZT hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term AZT Exposure Alters the Metabolic Capacity of Cultured Human Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zidovudine (AZT) Intracellular Triphosphate Concentration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zidovudine (AZT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments related to intracellular AZT triphosphate (AZT-TP) concentration.
Frequently Asked Questions (FAQs)
Q1: What is the intracellular activation pathway of AZT?
Zidovudine (AZT) is a prodrug that requires intracellular phosphorylation to its active triphosphate form (AZT-TP) to exert its antiviral effect.[1][2] This process is mediated by host cellular enzymes in a three-step cascade:
-
AZT to AZT-monophosphate (AZT-MP): This initial step is catalyzed by thymidine kinase. Both cytosolic thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2) can perform this conversion.[1][3]
-
AZT-MP to AZT-diphosphate (AZT-DP): Thymidylate kinase is responsible for the phosphorylation of AZT-MP to AZT-DP. This step is considered the rate-limiting step in the activation pathway.[1][2][4]
-
AZT-DP to AZT-triphosphate (AZT-TP): The final phosphorylation to the active AZT-TP is carried out by nucleoside diphosphate kinase.[1][3]
AZT-TP then acts as a competitive inhibitor of the viral reverse transcriptase, leading to the termination of the growing viral DNA chain.[1][5]
Q2: Why am I observing low levels of intracellular AZT-TP despite high extracellular AZT concentrations?
Several factors can contribute to lower-than-expected intracellular AZT-TP levels:
-
Rate-Limiting Phosphorylation: The conversion of AZT-MP to AZT-DP by thymidylate kinase is a known bottleneck in the activation pathway.[4] High concentrations of AZT-MP can accumulate within the cell without efficient conversion to the di- and tri-phosphate forms.[3][4]
-
Cellular Efflux: The ATP-binding cassette (ABC) transporter family, including multidrug resistant-1 (MDR-1) and multidrug resistance-associated proteins (MRPs), can actively efflux both AZT and its monophosphate metabolite from the cell, thereby reducing the intracellular substrate pool for subsequent phosphorylation.[1][2]
-
Cell Type Variability: Different cell types exhibit varying activities of the necessary phosphorylating enzymes. For instance, cells with lower thymidylate kinase activity will naturally produce less AZT-TP.[3]
-
Drug Interactions: Co-administration of other drugs can interfere with AZT's metabolism. For example, ribavirin has been shown to inhibit the formation of AZT anabolites.[6]
Q3: Can AZT itself affect the phosphorylation pathway?
Yes, AZT can act as a competitive inhibitor of thymidine kinase, particularly mitochondrial thymidine kinase 2 (TK2).[3][7] This inhibition can reduce the phosphorylation of endogenous thymidine, potentially leading to a depletion of the intracellular thymidine triphosphate (TTP) pool.[3][8] This is a proposed mechanism for AZT-induced mitochondrial toxicity.[8][9]
Q4: How does the cell cycle influence AZT phosphorylation?
The expression of cytosolic thymidine kinase 1 (TK1) is cell cycle-dependent, with expression primarily occurring during the S phase.[3] In contrast, mitochondrial thymidine kinase 2 (TK2) is constitutively expressed.[3] Therefore, in non-replicating cells, the phosphorylation of AZT is more reliant on TK2.[8] This can be a critical factor in tissues with low cell turnover, such as the heart and liver.[7][8]
Troubleshooting Guides
Issue: Inconsistent AZT-TP measurements between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | Ensure consistent cell density, growth phase, and media composition between experiments. The activity of phosphorylating enzymes can vary with the cell cycle.[3] |
| Sample Preparation | Standardize the cell lysis and extraction procedures. Incomplete extraction can lead to underestimation of intracellular concentrations. |
| Analytical Method Variability | Calibrate analytical instruments (e.g., HPLC, LC-MS/MS) before each run. Use internal standards to account for variations in sample processing and instrument response. |
| Cell Line Integrity | Periodically verify the identity and characteristics of your cell line. Genetic drift can alter enzyme expression and activity over time. |
Issue: High cell toxicity observed at therapeutic concentrations of AZT.
| Potential Cause | Troubleshooting Steps |
| Mitochondrial Toxicity | Assess mitochondrial function using assays for mitochondrial DNA (mtDNA) content, reactive oxygen species (ROS) production, or mitochondrial membrane potential.[10][11] AZT is known to induce mitochondrial dysfunction.[10][12] |
| Depletion of Endogenous Nucleotides | Measure the intracellular pool of thymidine triphosphate (TTP). AZT can inhibit thymidine phosphorylation, leading to TTP depletion.[3][8] |
| Cell Type Sensitivity | Different cell lines exhibit varying sensitivities to AZT.[3][13] Consider using a less sensitive cell line or reducing the AZT concentration if experimentally feasible. |
Quantitative Data Summary
Table 1: IC50 Values for AZT Inhibition of Thymidine Phosphorylation
| Cell Line/System | IC50 (µM) | Reference |
| U-937 (human monocytes) | 4.4 | [3] |
| Raji (human lymphoblasts) | 7.7 | [3] |
| H9c2 (rat cardiomyoblasts) | 21.9 | [3] |
| Isolated Rat Heart Mitochondria | 7.0 ± 1.0 | [8] |
| Isolated Rat Liver Mitochondria | 14.4 ± 2.6 | [8] |
| Isolated Perfused Rat Heart | 24 ± 4 | [9] |
Table 2: Intracellular Concentrations of AZT and its Metabolites
| Cell Type/Condition | AZT (pmol/10⁶ cells) | AZT-MP (pmol/10⁶ cells) | AZT-DP (pmol/10⁶ cells) | AZT-TP (pmol/10⁶ cells) | Reference |
| Molt-4 cells (in vitro, 2 µM AZT) | - | - | - | 1.6 ± 0.7 | [14] |
| PBMCs (in vitro, 2 µM AZT) | - | - | - | 0.011 ± 0.002 | [14] |
| HIV-infected patients (oral AZT) | - | 0.9 - 1.4 (1-2h post-dose) | 0.3 - 0.5 (1-2h post-dose) | 0.3 - 0.5 (1-2h post-dose) | [14] |
| Healthy Chinese males (single 600mg oral dose, Cmax) | 1.083 (Tmax, h) | 1.500 (Tmax, h) | 1.417 (Tmax, h) | 1.583 (Tmax, h) | [15] |
| Newborns (<15 days, AZT-treated) | - | 732 (median) | - | 170 (median) | [16] |
| Newborns (>15 days, AZT-treated) | - | 282 (median) | - | 65.1 (median) | [16] |
Experimental Protocols
Protocol 1: Measurement of Intracellular AZT and its Phosphorylated Metabolites by LC-MS/MS
This protocol is a generalized procedure based on methodologies described in the literature.[15][17]
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere or reach the desired growth phase. b. Treat cells with the desired concentration of AZT for the specified duration.
2. Cell Harvesting and Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Harvest the cells by scraping or trypsinization. c. Centrifuge the cell suspension to obtain a cell pellet. d. Resuspend the cell pellet in a known volume of ice-cold 70% methanol containing an internal standard (e.g., a stable isotope-labeled AZT analog). e. Lyse the cells by vortexing and freeze-thawing three times.
3. Protein Precipitation and Extraction: a. Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein. b. Collect the supernatant containing the intracellular metabolites.
4. Sample Analysis by LC-MS/MS: a. Inject an aliquot of the supernatant onto a suitable liquid chromatography (LC) column (e.g., a reverse-phase C18 column). b. Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). c. Detect and quantify AZT, AZT-MP, AZT-DP, and AZT-TP using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
5. Data Analysis: a. Construct calibration curves for each analyte using standards of known concentrations. b. Determine the concentrations of AZT and its metabolites in the samples by interpolating their peak area ratios to the internal standard on the respective calibration curves. c. Normalize the concentrations to the number of cells used in the extraction.
Visualizations
References
- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Drug interactions with zidovudine phosphorylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddI) and zalcitabine (ddC) on cultured human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AZT-induced mitochondrial toxicity: an epigenetic paradigm for dysregulation of gene expression through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tig.org.za [tig.org.za]
- 15. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AZT Triphosphate (AZT-TP) for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZT triphosphate (AZT-TP) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZT-TP in an in vitro reverse transcriptase (RT) assay?
A1: AZT-TP is the active, triphosphorylated form of the nucleoside analog zidovudine (AZT).[1] It acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.[2][3] Once incorporated, the 3'-azido group of AZT-TP prevents the formation of the next 3'-5' phosphodiester bond, leading to chain termination and halting DNA synthesis.[1][4]
Q2: What is a typical concentration range for AZT-TP in an HIV-1 RT inhibition assay?
A2: The effective concentration of AZT-TP can vary depending on the specific experimental conditions, such as the RT enzyme variant (wild-type vs. resistant) and the concentration of the natural substrate (dTTP). However, typical 50% inhibitory concentrations (IC50) for wild-type HIV-1 RT are in the nanomolar to low micromolar range. For example, one study reported an IC50 of 0.013 µM (13 nM) when the dTTP concentration was 10 µM.[5] Another study observed variable AZT-TP concentrations for 50% enzyme inhibition, ranging from 42 pM at 0.15 µM TTP to 150 pM at 1.0 µM TTP.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.
Q3: How does the concentration of deoxythymidine triphosphate (dTTP) in my assay affect the apparent potency of AZT-TP?
A3: Since AZT-TP is a competitive inhibitor of dTTP, the concentration of dTTP in your assay will directly impact the apparent potency (IC50) of AZT-TP. Higher concentrations of dTTP will require higher concentrations of AZT-TP to achieve the same level of RT inhibition. This is because there is more of the natural substrate to outcompete the inhibitor. It is essential to keep the dTTP concentration constant across all wells in your experiment to ensure reliable and comparable results.
Troubleshooting Guide
Problem 1: Higher than expected IC50 value for AZT-TP.
| Possible Cause | Troubleshooting Step |
| High dTTP Concentration | Verify the final concentration of dTTP in your reaction. If possible, lower the dTTP concentration to increase the relative potency of AZT-TP. Ensure the dTTP concentration is consistent across all experiments for valid comparisons. |
| Degraded AZT-TP Stock | AZT-TP can be unstable. Avoid repeated freeze-thaw cycles.[7] Prepare single-use aliquots of your stock solution. To verify the integrity of your stock, consider running a control experiment with a fresh lot of AZT-TP or a known potent RT inhibitor. |
| Presence of RT Mutations | The HIV-1 RT enzyme used may harbor mutations that confer resistance to AZT.[8][9] These mutations can increase the IC50 value.[2] Sequence the RT gene or use a wild-type enzyme control to verify the genotype. |
| Suboptimal Assay Conditions | Review your assay protocol for optimal concentrations of MgCl2, KCl, and pH.[10] Ensure the incubation time and temperature are appropriate for your enzyme. |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure your pipettes are calibrated. Use low-retention pipette tips. When preparing serial dilutions of AZT-TP, ensure thorough mixing between each dilution step. |
| Inconsistent Reagent Mixing | Gently vortex all master mixes before dispensing into wells to ensure a homogenous solution. |
| Edge Effects on Plate | Evaporation from the outer wells of a microplate can concentrate reagents and lead to variability. To mitigate this, avoid using the outermost wells or fill them with a buffer or water. |
| Contamination of Reagents | Use nuclease-free water and reagents to avoid degradation of RNA templates or DNA primers.[11] |
Problem 3: No inhibition of RT activity observed, even at high AZT-TP concentrations.
| Possible Cause | Troubleshooting Step |
| Inactive AZT-TP | The AZT-TP may have degraded completely. Prepare a fresh dilution from a new stock aliquot. |
| Incorrect Assay Setup | Double-check all reagent concentrations and the order of addition. Ensure that the RT enzyme was added to the reaction.[12] |
| Highly Resistant RT Mutant | The RT enzyme may have a high level of resistance to AZT.[2][3] If possible, test your AZT-TP on a wild-type RT enzyme to confirm its activity. |
| Using AZT instead of AZT-TP | Ensure you are using the triphosphorylated form (AZT-TP), as AZT itself is not active in an in vitro enzymatic assay and requires cellular kinases for activation.[1][4] |
Quantitative Data Summary
Table 1: Reported IC50 and Km Values for AZT-TP against HIV-1 RT
| Parameter | Value | Enzyme | Substrate (dNTP) Concentration | Reference |
| IC50 | 0.013 µM | HIV-1 RT | 10 µM [R-35S]dTTP | [5] |
| IC50 | 42 pM | HIV-1 RT (Isolate 5186) | 0.15 µM TTP | [6] |
| IC50 | 150 pM | HIV-1 RT (Isolate 5186) | 1.0 µM TTP | [6] |
| Km | 0.17 µM | HIV-1 RT | Not Specified | [2][3] |
Experimental Protocols
Protocol 1: Basic HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA-based)
This protocol is a generalized example and should be optimized for your specific laboratory conditions and reagents.[12]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
AZT-TP stock solution
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Template/Primer (e.g., poly(A)/oligo(dT))
-
dNTP mix (dATP, dCTP, dGTP)
-
Biotin-11-dUTP
-
Digoxigenin (DIG)-11-dUTP
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Streptavidin-coated microplate
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Anti-DIG-Peroxidase (POD) antibody
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Peroxidase substrate (e.g., ABTS)
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Stop solution (e.g., 1% SDS)
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Wash Buffer (e.g., PBS with 0.05% Tween-20)
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Plate reader
Procedure:
-
Prepare AZT-TP Dilutions: Perform a serial dilution of your AZT-TP stock solution to create a range of concentrations for the dose-response curve.
-
Prepare Reaction Mix: Prepare a master mix containing the reaction buffer, template/primer, dNTPs, Biotin-11-dUTP, and DIG-11-dUTP.
-
Plate Setup:
-
Add your diluted AZT-TP or control (buffer/DMSO) to the appropriate wells of the streptavidin-coated microplate.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding the diluted HIV-1 RT to all wells except the "no enzyme" controls.
-
-
Incubation: Seal the plate and incubate at 37°C for 1-2 hours.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unincorporated nucleotides.
-
Antibody Incubation: Add the Anti-DIG-POD antibody solution to each well and incubate at 37°C for 1 hour.
-
Washing: Repeat the washing step.
-
Substrate Addition and Signal Detection:
-
Add the peroxidase substrate to each well.
-
Incubate at room temperature in the dark until sufficient color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each AZT-TP concentration relative to the "no inhibitor" control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of AZT-TP action on HIV-1 RT.
Caption: Troubleshooting workflow for AZT-TP assays.
References
- 1. A critical analysis of the pharmacology of AZT and its use in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why Do HIV-1 and HIV-2 Use Different Pathways to Develop AZT Resistance? | PLOS Pathogens [journals.plos.org]
- 3. Why Do HIV-1 and HIV-2 Use Different Pathways to Develop AZT Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A mechanism of AZT resistance: an increase in nucleotide-dependent primer unblocking by mutant HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of HIV-1 resistance to AZT by excision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting AZT Resistance in HIV Reverse Transcriptase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZT resistance in HIV reverse transcriptase (RT) assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of AZT resistance in HIV-1 reverse transcriptase?
A1: AZT resistance in HIV-1 RT is primarily mediated by two distinct mechanisms:
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ATP-Mediated Excision: This is the most common mechanism. Mutations in the RT enzyme, known as thymidine analog mutations (TAMs), enhance the enzyme's ability to remove the incorporated AZT monophosphate from the end of the growing DNA chain. This process uses ATP as a pyrophosphate donor, effectively "unblocking" the DNA chain and allowing replication to continue.[1]
-
Decreased AZT-TP Incorporation: This mechanism involves mutations that reduce the binding affinity of the RT enzyme for AZT-triphosphate (the active form of the drug), making it less likely to be incorporated into the viral DNA.[2]
Q2: Which mutations are most commonly associated with AZT resistance?
A2: A group of mutations known as Thymidine Analog Mutations (TAMs) are primarily responsible for AZT resistance. These are often categorized into two pathways that can accumulate over time. The most common TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[1][3] The Q151M mutation, while less common, can also confer resistance to AZT and other nucleoside reverse transcriptase inhibitors (NRTIs) by affecting AZTTP incorporation.[2]
Q3: What is the difference between genotypic and phenotypic resistance assays?
A3: Genotypic and phenotypic assays are two different methods used to assess HIV drug resistance.
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Genotypic Assays: These tests detect specific mutations in the viral genes that are known to be associated with drug resistance.[4][5] They are generally faster and less expensive than phenotypic assays.[6]
-
Phenotypic Assays: These assays measure the ability of the virus to replicate in the presence of different concentrations of a drug.[7] The results are reported as the fold-change in the amount of drug required to inhibit viral replication by 50% (IC50) compared to a wild-type reference virus.
Q4: When is it appropriate to use a genotypic versus a phenotypic assay for AZT resistance testing?
A4: Genotypic testing is the preferred method for routine resistance monitoring in treatment-naive patients and for those experiencing initial treatment failure, due to its lower cost and faster turnaround time.[4][6] Phenotypic testing is generally reserved for patients with complex treatment histories and multiple resistance mutations, where the combined effect of mutations on drug susceptibility is difficult to predict from the genotype alone.[6][7]
Troubleshooting Guides
Guide 1: Genotypic Assay Failures & Poor Quality Data
This guide addresses common issues encountered during the genotypic analysis of HIV-1 reverse transcriptase for AZT resistance.
| Problem | Potential Cause | Recommended Solution |
| PCR Amplification Failure (No product) | Low viral load (below 500-1000 copies/mL)[4] | - Confirm viral load of the sample. Assays may be successful at lower viral loads (200-1000 copies/mL), but success rates are lower.[2][8]- Increase the input volume of plasma for RNA extraction.- Use a more sensitive, optimized in-house PCR protocol or a commercial kit validated for low viral loads. |
| RNA degradation | - Ensure proper sample collection, processing, and storage at -70°C.- Avoid repeated freeze-thaw cycles of plasma samples. | |
| PCR inhibitors in the sample | - Include an internal control in the PCR to check for inhibition.- Re-extract RNA using a method that efficiently removes inhibitors. | |
| Mismatches between primers/probes and the viral sequence | - Use primers designed to amplify a broad range of HIV-1 subtypes.[7]- If the subtype is known, consider using subtype-specific primers. | |
| Poor Quality Sequencing Data (High background, ambiguous base calls) | Low quantity or quality of PCR product | - Optimize PCR conditions (annealing temperature, primer concentration, etc.) to improve yield and specificity.[9]- Purify the PCR product before sequencing to remove unincorporated dNTPs and primers. |
| Presence of mixed viral populations | - A high number of ambiguous base calls can indicate a mixed population. This is a valid biological result and should be reported.[10]- For clearer results on dominant species, consider subcloning the PCR product before sequencing, or use next-generation sequencing (NGS) to identify and quantify different variants. | |
| Sequencing reaction failure | - Ensure the sequencing primer is correct and of high quality.- Check the sequencing reagents and instrument for proper functioning. |
Guide 2: Interpreting Discordant or Ambiguous Results
This guide provides help in interpreting challenging results from AZT resistance assays.
| Problem | Potential Cause | Recommended Solution |
| Discordant Genotype and Phenotype Results (e.g., Genotype shows resistance mutations, but phenotype is sensitive) | Presence of minority drug-resistant variants not detected by standard population sequencing.[4][11] | - Standard Sanger sequencing may not detect variants that constitute less than 10-20% of the viral population.[12]- Consider using a more sensitive method like next-generation sequencing (NGS) to detect minor variants. |
| Complex interactions between mutations (e.g., antagonistic or synergistic effects). | - Consult HIV drug resistance interpretation algorithms and databases (e.g., Stanford University HIV Drug Resistance Database) for known interactions.[13]- Expert consultation is often necessary to interpret complex mutation patterns.[13] | |
| The specific combination of mutations has an unknown or poorly characterized effect on phenotype. | - This highlights a limitation of current knowledge. The genotypic result should be considered, and a conservative approach to treatment selection is warranted. | |
| Ambiguous Genotypic Results (e.g., detection of novel or unusual mutations) | Natural viral polymorphism not associated with resistance. | - Check HIV sequence databases to see if the mutation has been previously reported and if it is associated with resistance. |
| A true, but rare, resistance mutation. | - If the mutation is in a functionally important region of the reverse transcriptase, it is more likely to be significant.- Phenotypic testing can help to determine the functional consequence of the novel mutation. | |
| Indeterminate or "Equivocal" Assay Results | Technical error during the assay (e.g., cross-contamination, reagent failure).[14] | - Repeat the test with a new aliquot of the sample.- If results remain indeterminate, a new sample should be collected and tested.[14] |
| Very low levels of the target analyte (viral RNA or RT enzyme). | - Confirm the sample meets the minimum requirements for the assay (e.g., viral load). |
Quantitative Data Summary
Table 1: Common AZT Resistance Mutations and their Fold-Change in Resistance
| Mutation(s) | Fold-Change in AZT Resistance (Phenotypic) |
| M41L + T215Y | Intermediate to High |
| K70R | Low |
| D67N + K70R + T215F + K219Q | High |
| Q151M complex | High |
Note: Fold-change values can vary depending on the specific combination of mutations and the assay used. This table provides a general guide.
Experimental Protocols & Workflows
Protocol 1: Standard Genotypic Resistance Assay Workflow
A typical workflow for a Sanger sequencing-based genotypic resistance assay involves the following steps:
-
Viral RNA Extraction: Isolate viral RNA from patient plasma.
-
Reverse Transcription and PCR (RT-PCR): Convert the viral RNA to cDNA and amplify the reverse transcriptase gene region.
-
PCR Product Purification: Clean up the amplified DNA to remove contaminants.
-
Sequencing: Perform Sanger sequencing of the purified PCR product.
-
Data Analysis: Analyze the sequence data to identify mutations associated with drug resistance by comparing it to a wild-type reference sequence.
Protocol 2: Phenotypic Resistance Assay Workflow (Recombinant Virus Assay)
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Amplify Patient-derived RT Gene: As in the genotypic assay, the RT gene is amplified from patient plasma.
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Create Recombinant Virus: The amplified RT gene is inserted into a standardized HIV-1 vector that lacks its own RT gene.
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Viral Stock Production: The recombinant vector is used to produce viral particles that contain the patient's RT.
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Susceptibility Testing: The recombinant virus is used to infect target cells in the presence of serial dilutions of AZT.
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Measure Viral Replication: The amount of viral replication at each drug concentration is measured (e.g., by luciferase reporter gene activity).
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Calculate IC50: The drug concentration that inhibits viral replication by 50% (IC50) is calculated and compared to that of a wild-type reference virus to determine the fold-change in resistance.
Visualizations
Caption: Mechanisms of AZT resistance in HIV-1 Reverse Transcriptase.
Caption: Standard workflow for genotypic resistance testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance of HIV-1 Drug Resistance Testing at Low-Level Viremia and Its Ability to Predict Future Virologic Outcomes and Viral Evolution in Treatment-Naive Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 4. Discordance between genotypic resistance and pseudovirus phenotypic resistance in AIDS patients after long-term antiretroviral therapy and virological failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 6. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Single Real-Time Reverse Transcription-PCR Assay for Detection and Quantification of Genetically Diverse HIV-1, SIVcpz, and SIVgor Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Successful HIV drug resistance testing is possible when viral load is low | aidsmap [aidsmap.com]
- 9. Optimizing your PCR [takarabio.com]
- 10. Evaluation of Sequence Ambiguities of the HIV-1 pol gene as a Method to Identify Recent HIV-1 Infection in Transmitted Drug Resistance Surveys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discordance between Genotypic and Phenotypic Drug Resistance Profiles in Human Immunodeficiency Virus Type 1 Strains Isolated from Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 13. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 14. What does ‘indeterminate’ mean when testing for HIV? | aidsmap [aidsmap.com]
Technical Support Center: Minimizing Off-Target Effects of AZT Triphosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of azidothymidine triphosphate (AZT-TP) on cellular polymerases during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular off-targets of AZT triphosphate?
A1: The primary cellular off-target of this compound is DNA polymerase gamma (pol γ), the mitochondrial DNA polymerase.[1][2] This inhibition is a key factor in the mitochondrial toxicity observed with long-term AZT therapy.[3][4][5] Other cellular DNA polymerases, including DNA polymerase alpha, delta, and epsilon, can also be inhibited, but generally to a lesser extent.[6][7] DNA polymerase beta appears to be the least sensitive among the cellular polymerases.[1][2]
Q2: What is the mechanism of inhibition of cellular polymerases by this compound?
A2: this compound primarily acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP).[1][6][8] By mimicking dTTP, AZT-TP binds to the active site of the polymerase. Once incorporated into the growing DNA chain, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis.[9][10] For DNA polymerase gamma, both competitive and noncompetitive inhibition have been observed.[8]
Q3: How does the selectivity of this compound for HIV reverse transcriptase compare to its effect on cellular polymerases?
A3: this compound exhibits significantly higher selectivity for HIV reverse transcriptase (RT) compared to cellular DNA polymerases.[5][10] This selectivity is the basis of its therapeutic effect. The affinity of AZT-TP for HIV RT is approximately 100-fold greater than for human DNA polymerase alpha.[5] However, its affinity for mitochondrial DNA polymerase gamma is a concern, as it is more sensitive to inhibition than other cellular polymerases.[5]
Q4: What are the expected consequences of off-target inhibition of DNA polymerase gamma in my experiments?
A4: Inhibition of DNA polymerase gamma can lead to mitochondrial DNA (mtDNA) depletion, impaired mitochondrial replication, and overall mitochondrial dysfunction. In a research setting, this can manifest as altered cellular metabolism, increased oxidative stress, and apoptosis. These effects can confound experimental results, particularly in studies involving long-term cell culture or analysis of cellular bioenergetics.
Troubleshooting Guides
Issue 1: High variability in polymerase inhibition assay results.
-
Question: My polymerase inhibition assays with AZT-TP are showing inconsistent IC50 values between experiments. What could be the cause?
-
Answer:
-
Inconsistent Reagent Preparation: Ensure that AZT-TP and dNTP stock solutions are accurately quantified and freshly prepared or properly stored to avoid degradation. Repeated freeze-thaw cycles can degrade triphosphates.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when preparing serial dilutions of the inhibitor. Small volume inaccuracies can lead to significant concentration errors.
-
Enzyme Activity: The activity of the polymerase can vary between batches or with storage time. Always use a consistent source and concentration of the enzyme. It is advisable to perform a standard activity assay for each new batch of polymerase.
-
Reaction Conditions: Maintain consistent reaction conditions, including buffer composition, pH, temperature, and incubation time. Variations in these parameters can significantly affect enzyme kinetics and inhibitor potency.
-
Issue 2: No polymerase inhibition observed even at high AZT-TP concentrations.
-
Question: I am not observing any significant inhibition of my cellular polymerase, even at high concentrations of AZT-TP. What should I check?
-
Answer:
-
AZT-TP Integrity: Verify the integrity of your AZT-TP stock. It may have degraded due to improper storage or handling. Consider purchasing a new, quality-controlled batch.
-
High dTTP Concentration: The inhibitory effect of AZT-TP is competitive with dTTP. If the concentration of dTTP in your assay is too high, it can outcompete the inhibitor. Try reducing the dTTP concentration to a level closer to its Km for the polymerase being tested.
-
Incorrect Polymerase: Confirm that you are using the correct cellular polymerase. As indicated in the data tables below, different polymerases exhibit vastly different sensitivities to AZT-TP. For example, DNA polymerase beta is significantly less sensitive than DNA polymerase gamma.[1][2]
-
Assay Sensitivity: Your assay may not be sensitive enough to detect subtle inhibition. Consider using a more sensitive detection method or optimizing the assay conditions to enhance the signal-to-noise ratio.
-
Issue 3: Unexpected cell death or altered phenotype in cell-based assays.
-
Question: My cells treated with AZT are showing signs of toxicity that are confounding my primary experimental endpoint. How can I mitigate this?
-
Answer:
-
Mitochondrial Toxicity: The observed cytotoxicity is likely due to the off-target inhibition of DNA polymerase gamma, leading to mitochondrial dysfunction.[3][4][5]
-
Dose and Duration: Reduce the concentration of AZT and/or the duration of the treatment to the minimum required to achieve the desired on-target effect.
-
Rescue Experiments: Consider co-treatment with nucleosides, such as thymidine, to competitively overcome the effect of AZT on cellular polymerases. However, be aware that this may also impact the on-target effect.
-
Alternative Nucleoside Analogs: If possible, explore the use of other nucleoside reverse transcriptase inhibitors with a more favorable selectivity profile and lower mitochondrial toxicity.
-
Data Presentation
Table 1: Inhibition of Cellular and Viral Polymerases by this compound (AZT-TP)
| Polymerase | Organism/Virus | Inhibition Constant (Ki) | IC50 | Type of Inhibition | Reference(s) |
| DNA Polymerase α | Human | > 1 mM | > 300 µM | Competitive vs. dTTP | [6][10] |
| DNA Polymerase β | Human | Not significantly inhibited | > 300 µM | - | [1][2][10] |
| DNA Polymerase γ | Human | 1.8 µM (competitive) | 2.3 µM | Mixed (Competitive & Noncompetitive) vs. dTTP | [8] |
| DNA Polymerase δ | Calf Thymus | 250 µM | - | Competitive vs. dTTP | [6] |
| DNA Polymerase ε | Calf Thymus | 320 µM | - | Competitive vs. dTTP | [6] |
| HIV-1 Reverse Transcriptase | Human Immunodeficiency Virus-1 | 0.0075 µM | ~100 nM (wild-type) | Competitive vs. dTTP | [2][4] |
| HIV-1 Reverse Transcriptase | Human Immunodeficiency Virus-1 | - | ~300 nM (AZT-resistant) | Competitive vs. dTTP | [4] |
Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., substrate concentration, buffer composition).
Experimental Protocols
1. DNA Polymerase Inhibition Assay (IC50 Determination)
This protocol is a general guideline for determining the 50% inhibitory concentration (IC50) of AZT-TP for a cellular DNA polymerase using a filter-based assay with radiolabeled nucleotides.
Materials:
-
Purified DNA polymerase (e.g., DNA polymerase gamma)
-
Activated calf thymus DNA (or a suitable synthetic template-primer)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)
-
dNTP mix (dATP, dGTP, dCTP at a final concentration of 100 µM each)
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
This compound (AZT-TP) stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sodium pyrophosphate, 20 mM
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a master mix: In a microcentrifuge tube on ice, prepare a master mix containing the reaction buffer, activated DNA, dNTP mix (excluding dTTP), and [³H]-dTTP.
-
Prepare inhibitor dilutions: Perform serial dilutions of the AZT-TP stock solution in the reaction buffer to create a range of concentrations to be tested.
-
Set up reactions: In separate reaction tubes, add the desired amount of diluted AZT-TP or buffer (for the no-inhibitor control).
-
Initiate the reaction: Add the master mix to each reaction tube, followed by the purified DNA polymerase to initiate the reaction. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range of incorporation.
-
Stop the reaction: Terminate the reactions by adding an equal volume of cold 10% TCA containing 20 mM sodium pyrophosphate.
-
Precipitate DNA: Incubate the tubes on ice for at least 10 minutes to allow the DNA to precipitate.
-
Filter and wash: Filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters three times with cold 10% TCA and then with 95% ethanol to remove unincorporated nucleotides.
-
Quantify incorporation: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate IC50: Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the AZT-TP concentration. The IC50 value is the concentration of AZT-TP that results in 50% inhibition of DNA polymerase activity.
2. Kinetic Analysis of Polymerase Inhibition (Ki Determination)
This protocol outlines the determination of the inhibition constant (Ki) for AZT-TP, assuming competitive inhibition with respect to dTTP.
Procedure:
-
Follow the DNA Polymerase Inhibition Assay protocol (steps 1-9) with the following modifications:
-
Vary the concentration of the substrate, dTTP, across a range of concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the Km of dTTP for the polymerase).
-
For each dTTP concentration, perform the assay with a range of AZT-TP concentrations.
-
-
Data Analysis:
-
For each dTTP concentration, determine the initial velocity (rate of [³H]-dTMP incorporation) at each AZT-TP concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[dTTP]) for each AZT-TP concentration.
-
In the case of competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.
-
The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration. The x-intercept of this secondary plot will be -Ki.
-
Mandatory Visualizations
Caption: Cellular activation of AZT and its mechanism of action on DNA polymerases.
Caption: Workflow for a DNA polymerase inhibition assay.
References
- 1. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. slac.stanford.edu [slac.stanford.edu]
- 6. droracle.ai [droracle.ai]
- 7. The kinetic and chemical mechanism of high-fidelity DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. DNA Polymerases as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of AZT triphosphate mimics in cell extracts
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 3'-azido-3'-deoxythymidine (AZT) triphosphate mimics in cellular extracts.
Troubleshooting Guide
Users frequently encounter challenges related to the degradation of AZT triphosphate mimics during in vitro and cell-based assays. This guide addresses common issues and provides practical solutions.
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of the triphosphate mimic in cell lysate. | Enzymatic degradation by cellular phosphatases and other nucleotidases. | - Use or synthesize chemically modified analogs: Modifications to the triphosphate chain can significantly enhance stability. Consider mimics with altered α, β, or γ phosphate linkages. - Add phosphatase inhibitors: Supplement the cell lysis buffer and reaction mixtures with a cocktail of phosphatase inhibitors. - Maintain low temperatures: Perform all experimental steps on ice to reduce enzymatic activity. - Minimize incubation time: Optimize experimental protocols to reduce the time the mimic is exposed to the cell extract. |
| Inconsistent results between experimental replicates. | - Variable enzymatic activity in cell extracts. - Freeze-thaw cycles of the triphosphate mimic stock solution. | - Normalize cell extracts: Determine the protein concentration of each cell lysate and normalize to ensure consistent enzymatic activity across experiments. - Aliquot stock solutions: Prepare single-use aliquots of the this compound mimic to avoid repeated freeze-thaw cycles which can lead to degradation. |
| Low inhibitory activity of the mimic in enzymatic assays. | - Degradation of the mimic to the less active mono- or diphosphate forms. - Suboptimal assay conditions. | - Verify mimic integrity: Before use, confirm the purity and concentration of the triphosphate mimic using techniques like HPLC. - Optimize assay buffer: Ensure the pH and ionic strength of the assay buffer are optimal for both the target enzyme (e.g., HIV-1 Reverse Transcriptase) and the stability of the mimic. |
| Discrepancy between expected and observed intracellular concentrations. | Cellular efflux or inefficient transport across the cell membrane (if using intact cells). | While this guide focuses on stability in cell extracts, for intact cell experiments, consider the role of nucleoside transporters and efflux pumps.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the degradation of this compound mimics in cell extracts?
A1: The primary degradation pathway for this compound mimics in cell extracts is enzymatic hydrolysis. Cellular enzymes, such as phosphatases and nucleotidases, can cleave the phosphate bonds, converting the active triphosphate form into the less active diphosphate and monophosphate forms, and ultimately to the nucleoside.[2]
Q2: How can chemical modifications improve the stability of this compound mimics?
A2: Chemical modifications of the triphosphate chain can render the mimic resistant to enzymatic degradation. Replacing the bridging oxygen atoms in the phosphate chain with non-hydrolyzable linkages is a common and effective strategy. For instance, substituting the β,γ-bridging oxygen with a difluoromethylene group has been shown to significantly increase the half-life of triphosphate analogs in serum and cell extracts.[3][4] Another successful modification is the introduction of a borano group at the α-phosphate position.[3]
Q3: What are some examples of highly stable this compound mimics?
A3: One of the most notable examples is AZT 5'-α-R(p)()-borano-β,γ-(difluoromethylene)triphosphate (AZT 5'-αB-betagammaCF(2)TP). This compound has been reported to be at least 20-fold more stable than the natural this compound in serum and cell extracts while retaining potent inhibitory activity against HIV-1 reverse transcriptase.[3]
Q4: Are there any commercially available kits to measure the stability of nucleotide analogs?
A4: While specific kits for this compound mimics may not be widely available, the stability can be assessed using standard biochemical techniques. A common approach is to incubate the mimic in the cell extract for various time points and then analyze the remaining triphosphate form by High-Performance Liquid Chromatography (HPLC).
Q5: What is the typical intracellular half-life of this compound?
A5: The intracellular half-life of this compound (AZT-TP) can vary depending on the cell type and conditions. In human peripheral blood mononuclear cells (hPBMCs), the elimination half-life of AZT-TP has been reported to be approximately 4.24 hours.[5][6] In contrast, the monophosphate form (AZT-MP) has a much longer half-life of about 13.43 hours.[5][6]
Quantitative Data Summary
The following table summarizes the stability and pharmacokinetic parameters of AZT and its metabolites.
| Compound | Parameter | Value | Cell Type/Matrix |
| AZT 5'-αB-betagammaCF(2)TP | Relative Stability | ≥20-fold more stable than AZT-TP | Serum and CEM cell extracts |
| This compound (AZT-TP) | Elimination Half-life (t½) | ~4.24 hours | Human PBMCs |
| AZT Diphosphate (AZT-DP) | Elimination Half-life (t½) | ~8.29 hours | Human PBMCs |
| AZT Monophosphate (AZT-MP) | Elimination Half-life (t½) | ~13.43 hours | Human PBMCs |
| AZT | Elimination Half-life (t½) | ~2.02 hours | Plasma |
Data compiled from multiple sources.[3][5][6]
Experimental Protocols
Protocol 1: Assessment of this compound Mimic Stability in Cell Extracts
Objective: To determine the degradation rate of an this compound mimic in a cellular extract.
Materials:
-
This compound mimic
-
Cell line of interest (e.g., CEM, MT-4)
-
Cell lysis buffer (e.g., RIPA buffer) with and without phosphatase inhibitors
-
Phosphate Buffered Saline (PBS)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath at 37°C
-
Microcentrifuge
Methodology:
-
Cell Lysate Preparation:
-
Culture and harvest the cells.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell extract) and determine the protein concentration.
-
-
Stability Assay:
-
Dilute the this compound mimic to a final concentration in the prepared cell extract.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a quenching solution (e.g., ice-cold methanol or perchloric acid).
-
Centrifuge to precipitate proteins.
-
-
HPLC Analysis:
-
Analyze the supernatant from each time point by HPLC to quantify the amount of the intact triphosphate mimic remaining.
-
Use a standard curve of the mimic to determine its concentration.
-
-
Data Analysis:
-
Plot the concentration of the intact mimic against time.
-
Calculate the half-life (t½) of the mimic in the cell extract.
-
Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To evaluate the inhibitory potency of a stable this compound mimic against HIV-1 Reverse Transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
This compound mimic and control inhibitors (e.g., AZT-TP)
-
Poly(A) template and oligo(dT) primer
-
Labeled or fluorescently tagged dNTPs
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates suitable for fluorescence or radioactivity measurement
-
Plate reader
Methodology:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the poly(A)/oligo(dT) template-primer complex.
-
Add serial dilutions of the this compound mimic or control inhibitor.
-
Add the labeled dNTPs.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding HIV-1 RT to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the incorporation of the labeled dNTPs using a plate reader.
-
-
Data Analysis:
-
Plot the RT activity as a function of the inhibitor concentration.
-
Calculate the IC₅₀ value for the this compound mimic.
-
Visualizations
Caption: Workflow for assessing the stability of this compound mimics.
References
- 1. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing AZT-Induced Mitochondrial Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating azidothymidine (AZT)-induced mitochondrial toxicity in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of AZT-induced mitochondrial toxicity?
The primary mechanism is the inhibition of mitochondrial DNA polymerase-gamma (Pol-γ), the exclusive enzyme responsible for replicating mitochondrial DNA (mtDNA).[1][2] AZT, a nucleoside reverse transcriptase inhibitor (NRTI), acts as a chain terminator during DNA synthesis. Its incorporation into mtDNA by Pol-γ leads to the premature termination of mtDNA replication, resulting in mtDNA depletion.[1][2] This, in turn, impairs the synthesis of essential protein subunits of the electron transport chain (ETC), leading to mitochondrial dysfunction.
Q2: Are there other mechanisms involved in AZT's mitochondrial toxicity besides Pol-γ inhibition?
Yes, several other mechanisms contribute to or act independently of Pol-γ inhibition:
-
Oxidative Stress: AZT treatment can lead to an increase in reactive oxygen species (ROS) production by mitochondria.[3][4][5][6][7][8] This oxidative stress can damage mitochondrial components, including mtDNA, proteins, and lipids, further exacerbating mitochondrial dysfunction.[5][6][8]
-
Direct Inhibition of Mitochondrial Enzymes: AZT has been shown to directly inhibit other mitochondrial proteins, such as adenylate kinase and the adenine nucleotide translocator, which are crucial for cellular energy homeostasis.[2]
-
Disruption of Mitochondrial Dynamics: AZT can impair the balance of mitochondrial fusion and fission, leading to an accumulation of dysfunctional mitochondria.[9]
-
Induction of Apoptosis: The culmination of mitochondrial dysfunction, oxidative stress, and mtDNA damage can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[10]
Q3: Do all NRTIs have the same potential for mitochondrial toxicity?
No, the potential for mitochondrial toxicity varies among different NRTIs. This is largely attributed to their differing affinities for Pol-γ. The rank order of affinity for Pol-γ, from highest to lowest, is generally considered to be: ddC > ddI > d4T > AZT > 3TC, ABC, TDF.[11]
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Death in AZT-Treated Cultures
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| AZT concentration is too high. | Review the literature for appropriate AZT concentrations for your specific cell line. Perform a dose-response experiment to determine the optimal concentration that induces mitochondrial toxicity without causing acute, widespread cell death. |
| Contamination of cell culture. | Visually inspect cultures for signs of bacterial or fungal contamination. Perform a mycoplasma test. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock. |
| Suboptimal cell culture conditions. | Ensure the incubator has the correct temperature, CO2, and humidity levels. Verify that the cell culture medium and supplements are not expired and are of high quality. |
| Increased sensitivity of the cell line. | Some cell lines are inherently more sensitive to AZT. Consider using a different, more robust cell line or reducing the AZT concentration and/or exposure time. |
| Induction of apoptosis. | Assess for markers of apoptosis, such as caspase activation or DNA fragmentation (see Experimental Protocols section). If apoptosis is confirmed, consider co-treatment with an apoptosis inhibitor as a control to understand the contribution of apoptosis to the observed cell death. |
Problem 2: Inconsistent or Non-Reproducible Results in Mitochondrial Function Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in cell density at the time of assay. | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase when performing experiments. |
| Inconsistent AZT treatment duration. | Adhere to a strict and consistent timeline for AZT exposure across all experiments. |
| Issues with the mitochondrial function assay itself. | Review the protocol for the specific assay being used (e.g., mitochondrial membrane potential, ROS production). Ensure proper handling and storage of reagents. Include appropriate positive and negative controls in every experiment. For fluorescent probes, check for photobleaching and optimize dye concentration and incubation times. |
| Cell passage number. | High-passage number cells can exhibit altered metabolism and sensitivity to drugs. Use cells within a consistent and low passage number range for all experiments. |
| Fluctuations in incubator conditions. | Minor fluctuations in temperature or CO2 can impact cellular metabolism. Regularly calibrate and monitor incubator performance. |
Quantitative Data Summary
Table 1: Effects of AZT on Mitochondrial Parameters in Different Cell Lines
| Cell Line | AZT Concentration | Exposure Time | Effect on mtDNA Content | Effect on ROS Production | Effect on Mitochondrial Membrane Potential | Reference |
| Human Aortic Endothelial Cells (HAECs) | 1 µM | 3-5 weeks | No significant change | Increased | Decreased | [3] |
| HepG2 (Human Liver Carcinoma) | 50 µM | 4, 10, 14 days | Increased | Increased | Not reported | [11] |
| C2C12 (Mouse Myoblast) | 6, 30, 150 µM | Up to 8 days | Not reported | Increased | Not reported | [4] |
| H9c2 (Rat Cardiomyoblast) | 100 µM | Not specified | No decrease | Increased | Decreased | [9] |
| Rat Myotubes | Not specified | Long-term | Decreased | Not reported | Decreased | [12][13] |
Experimental Protocols
Measurement of Mitochondrial DNA (mtDNA) Content by qPCR
This protocol allows for the quantification of the relative amount of mtDNA compared to nuclear DNA (nDNA).
Materials:
-
DNA extraction kit
-
qPCR instrument
-
qPCR master mix
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
Procedure:
-
Cell Lysis and DNA Extraction:
-
Harvest cells and extract total DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the DNA concentration using a spectrophotometer or fluorometer.
-
-
qPCR Reaction Setup:
-
Prepare separate qPCR reactions for the mitochondrial and nuclear gene targets.
-
Each reaction should contain: qPCR master mix, forward and reverse primers for the target gene, and template DNA.
-
Include a no-template control for each primer set.
-
-
qPCR Cycling Conditions:
-
Use a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.
-
Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value.
-
Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production
This protocol uses the fluorescent dye MitoSOX™ Red to specifically detect mitochondrial superoxide.
Materials:
-
MitoSOX™ Red reagent
-
Live-cell imaging microscope or flow cytometer
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Positive control (e.g., Antimycin A)
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy, 96-well plate for plate reader, or suspension for flow cytometry).
-
-
Dye Loading:
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.
-
Remove the culture medium and wash the cells with warm HBSS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells twice with warm HBSS to remove excess dye.
-
-
Imaging or Flow Cytometry:
-
For microscopy, image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
For flow cytometry, acquire data on a flow cytometer using the appropriate laser and emission filter.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the MitoSOX™ Red signal. An increase in fluorescence indicates higher levels of mitochondrial superoxide.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in ΔΨm.
Materials:
-
TMRM reagent
-
Live-cell imaging microscope or fluorescence plate reader
-
Positive control for depolarization (e.g., FCCP)
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable culture vessel.
-
-
Dye Loading:
-
Prepare a working solution of TMRM (typically 20-100 nM) in warm culture medium.
-
Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C.
-
-
Imaging or Plate Reader Measurement:
-
Without washing, measure the fluorescence intensity using a microscope or plate reader with appropriate filters (e.g., excitation/emission ~548/575 nm).
-
A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Signaling Pathway Diagrams
Caption: AZT-induced oxidative stress pathway in mitochondria.
Caption: Intrinsic apoptosis pathway triggered by AZT.
References
- 1. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Mitochondria in HIV Infection and Associated Metabolic Disorders: Focus on Nonalcoholic Fatty Liver Disease and Lipodystrophy Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Exposure to AZT, but not d4T, Increases Endothelial Cell Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZT-induced mitochondrial toxicity: an epigenetic paradigm for dysregulation of gene expression through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rem.bioscientifica.com [rem.bioscientifica.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Azidothymidine-triphosphate impairs mitochondrial dynamics by disrupting the quality control system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upregulation of Apoptosis Pathway Genes in Peripheral Blood Mononuclear Cells of HIV-Infected Individuals with Antiretroviral Therapy-Associated Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Early effects of AZT on mitochondrial functions in the absence of mitochondrial DNA depletion in rat myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Rate-limiting steps in the metabolic activation of AZT to AZTTP
Welcome to the technical support center for researchers studying the metabolic activation of zidovudine (AZT). This resource provides in-depth answers to frequently asked questions and troubleshooting guidance for common experimental challenges related to the phosphorylation of AZT to its active triphosphate form, AZTTP.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for the activation of AZT?
A1: AZT, a thymidine analog, is a prodrug that requires intracellular phosphorylation to become pharmacologically active. This process is a three-step enzymatic cascade:
-
AZT to AZT-monophosphate (AZT-MP): This initial step is catalyzed by thymidine kinase (TK). Both cytosolic thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2) can perform this conversion.[1][2]
-
AZT-MP to AZT-diphosphate (AZT-DP): AZT-MP is then phosphorylated by thymidylate kinase (TMPK).[1][3][4]
-
AZT-DP to AZT-triphosphate (AZT-TP): The final phosphorylation is carried out by nucleoside diphosphate kinase (NDPK), yielding the active antiviral agent, AZTTP.[1][3][5]
Q2: What is the primary rate-limiting step in the metabolic activation of AZT?
A2: The conversion of AZT-monophosphate (AZT-MP) to AZT-diphosphate (AZT-DP) by the enzyme thymidylate kinase (TMPK) is widely recognized as the rate-limiting step in the activation pathway.[1][2][3][4][6][7] AZT-MP is a very poor substrate for TMPK, which leads to an accumulation of AZT-MP within the cell and significantly lower concentrations of AZT-DP and the active AZTTP.[6][8][9] The phosphorylation of AZT-DP to AZT-TP can also be inefficient.[5]
Q3: Why is thymidylate kinase (TMPK) so inefficient at phosphorylating AZT-MP?
A3: Structural studies indicate that the bulky azido group at the 3' position of the deoxyribose ring in AZT-MP causes steric hindrance.[10] This prevents the P-loop of the thymidylate kinase from adopting the catalytically active closed conformation, thereby severely reducing the rate of phosphorylation by about 60-fold compared to its natural substrate, dTMP.[10]
Q4: Are there other metabolic pathways for AZT besides phosphorylation?
A4: Yes, phosphorylation is a minor pathway in terms of overall AZT clearance.[2] The major metabolic routes are:
-
Glucuronidation: A significant portion of AZT undergoes hepatic metabolism to form an inactive metabolite, zidovudine-5'-glucuronide (GAZT).[8] This pathway accounts for the clearance of 60-75% of an AZT dose in humans.[2][8]
-
Reduction: The azido group of AZT can be reduced to form 3'-amino-3'-deoxythymidine (AMT), a metabolite that is more toxic to hematopoietic cells than AZT itself. This reaction is mediated by cytochrome P450 isoenzymes.[2][8]
Q5: How does AZT enter the target cells?
A5: The uptake of AZT into T-lymphocytes does not appear to rely heavily on the well-known human concentrative or equilibrative nucleoside transporters.[11] While simple diffusion was once hypothesized, evidence suggests a temperature-sensitive, regulated transport mechanism is involved.[11] In macrophages, AZT coupled to low-density lipoprotein (LDL) can be internalized via scavenger receptors.[12]
Troubleshooting Guide
Issue 1: Low or undetectable levels of AZT-DP and AZT-TP in cell lysates.
-
Probable Cause: This is an expected outcome due to the well-documented bottleneck at the thymidylate kinase (TMPK) step.[6][9] AZT-MP is a poor substrate for TMPK, leading to its accumulation while the subsequent phosphorylated forms are present at much lower concentrations.[8] In some cell types, like human aortic endothelial cells, AZT-DP and AZT-TP may be undetectable.[13]
-
Troubleshooting Steps:
-
Increase Cell Number: Concentrate your cell lysate from a larger number of cells (e.g., >10^7) to increase the absolute amount of the target metabolites.
-
Optimize Extraction: Ensure your metabolite extraction protocol (e.g., with cold methanol/acetonitrile) is efficient for phosphorylated nucleosides.
-
Use a Highly Sensitive Assay: Employ a highly sensitive analytical method such as LC-MS/MS, which is better suited for quantifying low-abundance metabolites than standard HPLC-UV.[14]
-
Enrich for Phosphorylated Species: Consider using specialized sample preparation techniques, like solid-phase extraction, to enrich for phosphorylated compounds before analysis.
-
Issue 2: High variability in AZT metabolite concentrations between experiments.
-
Probable Cause: The activity of the phosphorylating enzymes, particularly thymidine kinase 1 (TK1), is highly dependent on the cell cycle, with expression peaking during the S phase.[1] If your cell cultures are not well-synchronized, the proportion of cells actively phosphorylating AZT will vary.
-
Troubleshooting Steps:
-
Cell Synchronization: Synchronize your cell cultures using established methods (e.g., serum starvation followed by serum stimulation, or chemical blockers like hydroxyurea) to ensure a consistent cell cycle phase at the time of AZT treatment.
-
Consistent Cell Density: Plate cells at the same density for all experiments and harvest them at a consistent level of confluency, as cell density can affect proliferation rates.
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Standardize Treatment Time: Use a precise and consistent incubation time with AZT for all experimental replicates and groups.
-
Issue 3: Difficulty separating AZT and its phosphorylated metabolites using HPLC.
-
Probable Cause: AZT and its phosphorylated forms have very different polarities. AZT is relatively nonpolar, while the phosphorylated metabolites are highly polar and will elute very early on a standard reversed-phase (C18) column, often with the solvent front.
-
Troubleshooting Steps:
-
Use an Appropriate Column: For simultaneous analysis, consider ion-pair reversed-phase chromatography. Adding an ion-pairing agent (e.g., tributylamine) to the mobile phase will improve the retention of the highly polar phosphorylated metabolites on a C18 column.
-
Employ Anion-Exchange Chromatography: Anion-exchange columns are specifically designed to separate negatively charged molecules like phosphorylated nucleosides and can provide excellent resolution.
-
Gradient Elution: Develop a gradient elution method. Start with a highly aqueous mobile phase to retain and separate the phosphorylated species, then gradually increase the organic solvent concentration to elute the parent AZT.
-
Data Presentation
Table 1: Kinetic Parameters of Enzymes in the AZT Phosphorylation Pathway
| Enzyme | Substrate | K_m (µM) | V_max (nmol/min/mg) | Efficiency (V_max/K_m) | Notes |
| Thymidine Kinase 2 (human) | AZT | 4.5 | 28.9 | 6.42 | Efficiency is only 2% of that with the natural substrate, thymidine.[15] |
| Thymidine Kinase 2 (rat heart mitochondria) | AZT | 7.5 ± 1.6 | 20.0 ± 1.9 (pmol/mg/h) | - | - |
| Thymidine Kinase 2 (human) | Thymidine | - | - | - | AZT is a competitive inhibitor of thymidine phosphorylation with a K_i of 3.0 µM.[15] |
| Thymidylate Kinase (human) | AZT-MP | - | - | - | Phosphorylation rate is 60-fold lower compared to the natural substrate dTMP.[10] |
Table 2: Intracellular Concentrations of AZT Metabolites in Human Peripheral Blood Mononuclear Cells (PBMCs) from Newborns
| Metabolite | Concentration in first 15 days of life (fmol/10^6 cells) | Concentration after 15 days of life (fmol/10^6 cells) |
| AZT-MP | 732 | 282 |
| AZT-TP | 170 | 65.1 |
| Data from newborns of HIV-infected mothers treated with AZT. Concentrations are significantly higher in the first 15 days of life.[14] |
Experimental Protocols
Protocol 1: Analysis of Intracellular AZT Metabolites by HPLC
This protocol provides a general framework for the extraction and analysis of AZT and its phosphorylated metabolites from cultured cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MOLT-3 or other lymphoid cell lines) at a density of 0.5 x 10^6 cells/mL.
-
Grow cells to the desired density in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with the desired concentration of AZT for a specified time (e.g., 4-24 hours).
-
-
Cell Harvesting and Counting:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Resuspend the pellet in a small volume of PBS and perform a cell count (e.g., using a hemocytometer or automated cell counter) to normalize metabolite concentrations later.
-
-
Metabolite Extraction:
-
Centrifuge the counted cell suspension and discard the supernatant.
-
Add 500 µL of ice-cold 60% methanol to the cell pellet.
-
Vortex vigorously for 30 seconds to lyse the cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Carefully transfer the supernatant (containing the metabolites) to a new microfuge tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Sample Reconstitution and HPLC Analysis:
-
Reconstitute the dried extract in 100 µL of the initial HPLC mobile phase.
-
Centrifuge to remove any insoluble material.
-
Inject 20-50 µL onto the HPLC system.
-
Chromatographic Conditions (Example for Ion-Pair Reversed-Phase):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 10 mM ammonium phosphate with 5 mM tributylamine, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 100% A, ramp to 25% B over 20 minutes, then wash and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 267 nm.
-
-
Quantify metabolites by comparing peak areas to those of known standards (AZT, AZT-MP, AZT-DP, AZT-TP).
-
Visualizations
Caption: The metabolic activation pathway of AZT to its active triphosphate form, AZTTP.
Caption: Troubleshooting workflow for low detection of AZT diphosphate and triphosphate.
References
- 1. Effect of AZT on thymidine phosphorylation in cultured H9c2, U-937, and Raji cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacogenomics of Antiretroviral Drug Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray analysis of azido-thymidine diphosphate binding to nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of Active Site Dynamics Leads to Increased Activity with 3'-Azido-3'-deoxythymidine Monophosphate for F105Y Mutant Human Thymidylate Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potentiating AZT activation: structures of wild-type and mutant human thymidylate kinase suggest reasons for the mutants' improved kinetics with the HIV prodrug metabolite AZTMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3'-Azido-2',3'-dideoxythymidine (zidovudine) uptake mechanisms in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell specific uptake of antiretroviral drugs: AZT coupled to LDL inhibits HIV replication in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-Term Exposure to AZT, but not d4T, Increases Endothelial Cell Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Kinetic Effects on Thymidine Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with AZT triphosphate instability in aqueous solutions
Welcome to the technical support center for AZT triphosphate (AZT-TP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and stability of AZT-TP in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My enzymatic assay using AZT-TP is giving inconsistent results. What could be the cause?
A1: Inconsistent results in enzymatic assays are often linked to the degradation of AZT-TP in your aqueous solution. AZT-TP is susceptible to hydrolysis, which can be influenced by factors such as pH, temperature, and the presence of enzymes like phosphatases. Ensure you are using a freshly prepared solution or have properly stored aliquots.
Q2: What are the primary degradation products of AZT-TP in an aqueous solution?
A2: The primary degradation pathway for AZT-TP in aqueous solution is hydrolysis of the triphosphate chain. This process sequentially removes phosphate groups, leading to the formation of AZT diphosphate (AZT-DP), AZT monophosphate (AZT-MP), and ultimately the parent nucleoside, Zidovudine (AZT). Under certain conditions, such as acidic hydrolysis, further degradation of the AZT molecule itself can occur, with thymine being a potential degradation product[1][2].
Q3: How does pH affect the stability of my AZT-TP solution?
A3: The pH of the aqueous solution is a critical factor in maintaining the stability of nucleoside triphosphates like AZT-TP. Generally, these molecules are more stable in slightly alkaline conditions. Acidic conditions promote hydrolysis of the triphosphate chain. For optimal stability, it is recommended to maintain the pH of your AZT-TP solution above 7.5, with a range of 8.0 to 10.0 being particularly advantageous for minimizing degradation.
Q4: What is the recommended storage temperature for AZT-TP solutions?
A4: To minimize degradation, AZT-TP solutions should be stored frozen. For short-term storage, -20°C is acceptable. For long-term storage, -80°C is recommended to significantly slow down hydrolysis. It is also best practice to store AZT-TP in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation[3].
Q5: Can the type of buffer I use impact the stability of AZT-TP?
A5: Yes, the buffer composition can influence the stability of AZT-TP. While common buffers like Tris-HCl and phosphate-buffered saline (PBS) are often used, it's important to consider potential interactions. For instance, phosphate in the buffer can sometimes participate in enzymatic reactions or affect the equilibrium of phosphate hydrolysis. Tris buffers are generally considered inert in this regard. When preparing your AZT-TP solution, ensure the final pH is within the optimal stability range (pH 7.5-10.0).
Q6: Are there any specific handling precautions I should take when working with AZT-TP solutions?
A6: To ensure the integrity of your AZT-TP solution, always use nuclease-free water and reagents to prevent enzymatic degradation. When thawing an aliquot, do so on ice and keep the solution cold throughout your experiment. Prepare working dilutions immediately before use to minimize the time the solution spends at room temperature.
Troubleshooting Guides
Issue 1: Rapid Loss of AZT-TP Concentration in Solution
-
Possible Cause 1: Incorrect pH.
-
Troubleshooting Step: Measure the pH of your stock and working solutions. If the pH is below 7.5, adjust it to a range of 8.0-10.0 using a suitable base (e.g., NaOH).
-
-
Possible Cause 2: Improper Storage.
-
Troubleshooting Step: Ensure your AZT-TP stock solutions are stored at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Enzymatic Contamination.
-
Troubleshooting Step: Use sterile, nuclease-free pipette tips and tubes. If you suspect contamination from your biological samples, consider including a phosphatase inhibitor in your reaction mixture, if compatible with your assay.
-
Issue 2: Variability Between Experimental Replicates
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Possible Cause 1: Inconsistent Thawing and Handling.
-
Troubleshooting Step: Standardize your procedure for thawing and handling AZT-TP aliquots. Ensure each replicate is treated identically in terms of time on ice and at room temperature.
-
-
Possible Cause 2: Degradation During the Experiment.
-
Troubleshooting Step: For lengthy experiments, prepare fresh dilutions of AZT-TP from a frozen stock at intermediate time points. This minimizes the impact of degradation over time.
-
Quantitative Data on AZT-TP Stability
| Condition | Parameter | Effect on AZT-TP Stability | Recommendation |
| pH | pH < 7.0 | Increased rate of hydrolysis | Maintain pH between 7.5 and 10.0 |
| pH 7.5 - 8.5 | Optimal stability | Ideal for storage and experiments | |
| pH > 9.0 | Generally stable, but extreme alkaline conditions should be avoided | Buffer in the recommended range | |
| Temperature | Room Temp (20-25°C) | Significant degradation over hours | Minimize time at room temperature |
| 4°C | Slow degradation | Suitable for short-term handling (on ice) | |
| -20°C | Good for short- to mid-term storage | Store aliquots for regular use | |
| -80°C | Best for long-term storage | Recommended for archival stocks | |
| Buffer Type | Tris-HCl | Generally inert and a good choice | Recommended for most applications |
| Phosphate (PBS) | Potential for phosphate to influence reactions | Use with caution and consider the specific assay | |
| Divalent Cations | MgCl₂ | Can influence enzymatic reactions involving AZT-TP[3] | Optimize concentration for your specific enzyme |
Experimental Protocols
Protocol for Assessing AZT-TP Stability using HPLC
This protocol outlines a method to determine the stability of AZT-TP in a given aqueous solution over time.
1. Materials:
-
AZT-TP stock solution (of known concentration)
-
Aqueous buffer of interest (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A gradient of a suitable buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) may be required for optimal separation of AZT-TP and its degradation products[4].
-
AZT, AZT-MP, and AZT-DP standards (for peak identification)
2. Procedure:
-
Preparation of Stability Samples:
-
Prepare a solution of AZT-TP in the buffer of interest at a known concentration (e.g., 1 mM).
-
Divide the solution into multiple aliquots in sterile microcentrifuge tubes.
-
Store the aliquots under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
-
Time Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
-
Immediately dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µM) with cold mobile phase A.
-
-
HPLC Analysis:
-
Set the HPLC column temperature (e.g., 30°C) and the UV detection wavelength (e.g., 267 nm).
-
Inject a standard volume of the prepared sample (e.g., 20 µL).
-
Run the HPLC method to separate AZT-TP from its degradation products.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to AZT-TP, AZT-DP, AZT-MP, and AZT by comparing their retention times with those of the standards.
-
Integrate the peak area for AZT-TP at each time point.
-
Calculate the percentage of AZT-TP remaining at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of remaining AZT-TP versus time to determine the degradation kinetics.
-
Visualizations
Caption: Intracellular metabolic activation pathway of Zidovudine (AZT) to its active form, this compound (AZT-TP).
Caption: General experimental workflow for assessing the stability of this compound in aqueous solutions.
References
- 1. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mg2+ dependency of HIV-1 reverse transcription, inhibition by nucleoside analogues and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of AZT Triphosphate Prodrugs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cellular uptake of azidothymidine (AZT) triphosphate prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering AZT triphosphate directly into cells?
A1: The primary challenge lies in the high negative charge of the triphosphate moiety.[1][2][3] The phosphate groups are ionized at physiological pH, making the molecule highly polar and unable to passively diffuse across the lipophilic cell membrane.[1][2] This necessitates the use of prodrug strategies to mask the negative charges and facilitate cellular entry.[4][5][6]
Q2: What are the common prodrug strategies for enhancing the cellular uptake of nucleoside analogs like AZT?
A2: Several prodrug strategies have been developed to improve the cellular permeability of nucleoside analogs.[4][5] These often involve masking the phosphate groups with moieties that are cleaved intracellularly to release the active triphosphate. Common approaches include:
-
ProTide Technology: This approach masks the monophosphate with an aromatic group and an amino acid ester, which are cleaved by intracellular enzymes to release the nucleoside monophosphate.[7]
-
S-acyl-2-thioethyl (SATE), pivaloyloxymethyl (POM), and isopropyloxycarbonyloxymethyl (POC) groups: These are other examples of masking groups used to neutralize the charge of the phosphate moiety.[4]
-
Lipophilic Conjugates: Attaching lipophilic molecules, such as lipids or long-chain fatty acids, can enhance membrane permeability.[8]
-
Nanoparticle-based delivery systems: Encapsulating the prodrug in lipid nanoparticles (LNPs) or liposomes can facilitate cellular uptake.[1][9]
Q3: Why is it advantageous to deliver the triphosphate form of AZT as a prodrug rather than relying on intracellular phosphorylation of AZT?
A3: While AZT can be phosphorylated intracellularly to its active triphosphate form, this process can be inefficient and rate-limiting.[10][11] The first phosphorylation step to AZT monophosphate is often slow, and subsequent phosphorylation steps can also be bottlenecks.[11][12] Delivering the triphosphate directly (in a masked form) bypasses these enzymatic steps, potentially leading to higher intracellular concentrations of the active drug.[13]
Q4: What are some potential reasons for low anti-HIV activity despite successful prodrug synthesis?
A4: Low anti-HIV activity of a synthesized this compound prodrug could be due to several factors:
-
Inefficient intracellular cleavage: The prodrug moiety may not be efficiently cleaved by intracellular enzymes to release the active this compound.[14]
-
Prodrug instability: The prodrug may be unstable in the culture medium or plasma, degrading before it can enter the cells.[14]
-
Cellular efflux: The prodrug or the released active compound may be actively transported out of the cell by efflux pumps.
-
Toxicity: The prodrug itself or its byproducts after cleavage might be cytotoxic, limiting the achievable therapeutic concentration.[10][15]
Troubleshooting Guides
Issue 1: Low Cellular Uptake of the this compound Prodrug
| Possible Cause | Troubleshooting Step |
| High Polarity of the Prodrug | Further modify the prodrug to increase its lipophilicity. This can be achieved by adding longer alkyl chains or more lipophilic aromatic groups to the masking moiety.[6][15] |
| Prodrug Degradation in Media | Assess the stability of the prodrug in the cell culture medium over the time course of the experiment. If degradation is observed, consider shortening the incubation time or using a more stable prodrug design.[14] |
| Inefficient Membrane Translocation | Consider formulating the prodrug into a lipid-based delivery system, such as lipid nanoparticles (LNPs) or liposomes, to facilitate entry into the cells.[1][9] |
| Cellular Efflux | Co-administer the prodrug with known inhibitors of relevant efflux pumps (e.g., P-glycoprotein inhibitors) to see if uptake is enhanced. |
Issue 2: High Cytotoxicity Observed in Cell Culture
| Possible Cause | Troubleshooting Step |
| Inherent Toxicity of the Prodrug Moiety | Synthesize and test the toxicity of the free prodrug moiety (the masking group and linker) to determine if it is contributing to the observed cytotoxicity. If so, a different, less toxic masking group should be considered.[4] |
| Toxicity of Cleavage Byproducts | Identify the intracellular cleavage products of the prodrug and assess their individual cytotoxicity. |
| Off-Target Effects | Evaluate the prodrug's effect on key cellular pathways unrelated to its intended target to identify potential off-target toxicities. |
| Excessive Intracellular Accumulation | Reduce the concentration of the prodrug and/or the incubation time to determine if a lower, non-toxic concentration can still achieve the desired therapeutic effect. |
Data Presentation
Table 1: Comparison of Anti-HIV-1 Activity and Cytotoxicity of various AZT Prodrugs in Peripheral Blood Lymphocytes.
| Prodrug | IC50 (µM) | Cytotoxicity (vs. AZT) |
| AZT | 0.12 | - |
| Morpholine and N-phenylpiperazine-1-acetic acid esters | 0.05 - 0.2 | Generally less cytotoxic |
| 1,4-dihydro-1-methyl-3-nicotinic acid ester | 0.05 - 0.2 | Generally less cytotoxic |
| Retinoic acid ester | 0.05 - 0.2 | More cytotoxic |
| Amino acid esters | 0.05 - 0.2 | Generally less cytotoxic |
| Data synthesized from a study by Parang et al.[16] |
Table 2: Stability of AZT Prodrugs in Human Plasma.
| Prodrug Moiety | Half-life (t1/2) in human plasma (min) |
| Various ester-linked prodrugs | 10 - 240 |
| Data from a study by Parang et al.[16] |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using Radiolabeled Prodrugs
-
Cell Culture: Plate H9 cells (or other relevant cell line) at a density of 1 x 10^6 cells/mL in appropriate cell culture medium.
-
Radiolabeling: Synthesize the this compound prodrug with a radiolabel (e.g., [3H] or [14C]) on a stable position of the molecule.
-
Incubation: Add the radiolabeled prodrug to the cell culture at a final concentration of 10 µM. Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.
-
Cell Lysis: At each time point, harvest the cells by centrifugation. Wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized prodrug. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Scintillation Counting: Measure the radioactivity in an aliquot of the cell lysate using a liquid scintillation counter.
-
Protein Quantification: Determine the total protein concentration in the cell lysate using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Express the cellular uptake as the amount of radioactivity per milligram of total cell protein. Compare the uptake of the prodrug to that of radiolabeled AZT as a control.
Protocol 2: In Vitro Hydrolysis Assay in Human Plasma
-
Prodrug Solution: Prepare a stock solution of the this compound prodrug in a suitable solvent (e.g., DMSO).
-
Plasma Incubation: Dilute the prodrug stock solution in fresh human plasma to a final concentration of 100 µM. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma mixture.
-
Protein Precipitation: Immediately add a protein precipitating agent (e.g., ice-cold acetonitrile) to the aliquot to stop the enzymatic reaction.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by high-performance liquid chromatography (HPLC) to quantify the remaining concentration of the intact prodrug and the appearance of the parent drug (AZT) or its metabolites.
-
Half-life Calculation: Plot the concentration of the intact prodrug versus time and calculate the half-life (t1/2) of the prodrug in human plasma.
Mandatory Visualizations
Caption: Experimental workflow for the development and evaluation of this compound prodrugs.
Caption: Intracellular activation pathway of an this compound prodrug.
References
- 1. Can Nucleic Acid Therapeutics Disrupt the Market by Overcoming Drug Delivery Hurdles | by BIS Research | Medium [bisresearchreports.medium.com]
- 2. Nano Approaches to Nucleic Acid Delivery: Barriers, Solutions, and Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved uptake and retention of lipophilic prodrug to improve treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipophilic Nucleoside Triphosphate Prodrugs of Anti‐HIV Active Nucleoside Analogs as Potential Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Resistance Issues with AZT Triphosphate and Other NRTIs
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering issues related to cross-resistance between 3'-azido-2',3'-dideoxythymidine (AZT, zidovudine) triphosphate and other nucleoside reverse transcriptase inhibitors (NRTIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary biochemical mechanisms of resistance to NRTIs?
There are two primary mechanisms by which HIV-1 reverse transcriptase (RT) develops resistance to NRTIs:
-
Discrimination (or Exclusion): This mechanism involves mutations that enhance the RT's ability to differentiate between the natural deoxynucleoside triphosphate (dNTP) and the NRTI-triphosphate analog.[1][2] The mutant enzyme preferentially binds and incorporates the natural substrate, effectively excluding the drug. Key mutations associated with this pathway include K65R, L74V, Q151M, and M184V.[1][3]
-
Excision (or Primer Unblocking): This mechanism involves the phosphorolytic removal of the incorporated, chain-terminating NRTI monophosphate from the 3' end of the viral DNA.[1] This "unblocks" the primer, allowing DNA synthesis to resume. The primary mechanism for AZT resistance is excision, which uses ATP as a pyrophosphate donor.[4][5][6] Mutations that enhance this activity are known as Thymidine Analogue Mutations (TAMs).[1][3]
Q2: How does resistance to AZT triphosphate specifically develop?
Resistance to AZT is primarily mediated by the excision mechanism.[7] It does not typically involve reduced incorporation of AZT-triphosphate (AZT-TP).[8] Instead, specific mutations in the RT enzyme, known as TAMs, enhance its ability to remove the incorporated AZT-monophosphate (AZT-MP).[4][5]
This excision reaction is a form of pyrophosphorolysis where ATP acts as the pyrophosphate donor, creating an AZT adenosine dinucleoside tetraphosphate (AZTppppA) product and freeing the 3' end of the DNA primer.[4][5][9] The accumulation of TAMs (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) creates a high-affinity ATP-binding site, making the excision process more efficient.[4][5][8]
Q3: My AZT-resistant strain shows unexpected cross-resistance to other NRTIs. Why?
This is a common and complex issue. The cross-resistance profile is determined by the specific combination of mutations present.
-
Thymidine Analogue Mutations (TAMs): These mutations, selected by AZT and stavudine (d4T), are the main drivers of cross-resistance to other NRTIs like abacavir (ABC), didanosine (ddI), and tenofovir (TDF).[1][3][10] There are two distinct TAM pathways that confer different resistance profiles:
-
Multi-drug Resistance Mutations: The Q151M complex, when accompanied by mutations like A62V, V75I, F77L, and F116Y, confers high-level resistance to AZT, ddI, d4T, and ABC.[1][11] Similarly, T69 insertions combined with TAMs lead to broad NRTI resistance.[1]
Q4: What is the role of the M184V mutation in modulating AZT resistance?
The M184V mutation, selected by lamivudine (3TC) and emtricitabine (FTC), is a crucial factor. It confers high-level resistance to 3TC and FTC.[12] However, it has an antagonistic relationship with TAMs and increases susceptibility (resensitizes) to AZT and TDF .[1][13][14][15] Therefore, if your AZT-resistant strain acquires M184V, you may observe a partial or full restoration of sensitivity to AZT in your assays.
Q5: How does the K65R mutation interact with AZT resistance pathways?
The K65R mutation is another key modulator. It is selected by tenofovir, abacavir, and didanosine and confers broad cross-resistance to most NRTIs except for AZT .[3][16] In fact, the K65R mutation increases the susceptibility of the virus to AZT.[13][16] The K65R mutation and TAMs have opposite effects on AZT susceptibility, and K65R is rarely selected in viruses that already harbor TAMs, particularly T215Y.[1]
Q6: How can I experimentally determine the cross-resistance profile of my resistant viral strain?
Determining the cross-resistance profile requires phenotypic or genotypic analysis.
-
Phenotypic Assays: These experiments directly measure the susceptibility of the virus to a panel of drugs. This is typically done by culturing the virus in the presence of serial dilutions of different NRTIs and determining the drug concentration that inhibits viral replication by 50% (IC50).
-
Genotypic Assays: This involves sequencing the reverse transcriptase coding region of the viral genome to identify known resistance mutations.[17] The identified mutational pattern can then be correlated with known cross-resistance profiles using public databases like the Stanford University HIV Drug Resistance Database.
-
Biochemical Assays: For detailed mechanistic studies, you can use cell-free biochemical assays with purified recombinant reverse transcriptase.[18] These assays measure the inhibitory capacity (Ki) of the NRTI-triphosphate analog against the mutant RT enzyme.[19]
Troubleshooting Guide
Problem: An AZT-resistant clone shows unexpected susceptibility to AZT or a broad NRTI-panel in a phenotypic assay.
-
Possible Cause 1: Presence of a resensitizing mutation.
-
Explanation: The viral clone may have acquired a mutation like M184V or K65R. The M184V mutation, in particular, is known to restore phenotypic sensitivity to AZT.[15] The K65R mutation also increases AZT susceptibility.[13]
-
Troubleshooting Step: Perform genotypic sequencing of the RT gene in your clone to check for the presence of M184V, K65R, or other known AZT-resensitizing mutations.
-
-
Possible Cause 2: Antagonism between resistance pathways.
-
Explanation: Certain mutations are mutually exclusive or antagonistic. For instance, the K65R mutation and TAMs are rarely found together.[1] The presence of one may suppress the phenotypic effect of the other.
-
Troubleshooting Step: Analyze the full constellation of mutations in your clone. A complex pattern may lead to a net phenotype that is difficult to predict without comprehensive analysis against a resistance database.
-
-
Possible Cause 3: Inaccurate drug concentrations or assay conditions.
-
Explanation: Errors in the serial dilution of the NRTIs, degradation of the drug stocks (especially the triphosphate forms, which can be unstable), or variations in cell culture conditions can lead to misleading IC50 values.
-
Troubleshooting Step: Re-validate the concentration and purity of your drug stocks. Run a parallel assay with a well-characterized wild-type and a known multi-resistant control virus to ensure the assay is performing as expected. Ensure consistency in cell density, incubation times, and the chosen readout method (e.g., p24 ELISA, RT activity assay).
-
Data Summaries
Table 1: Major NRTI Resistance Mutations and Cross-Resistance Profiles
| Mutation / Class | Selected By | Confers Resistance To | Increases Susceptibility To |
| TAMs (M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) | AZT, d4T | AZT, d4T, ABC, ddI, TDF[1][3][10] | 3TC, FTC (when M184V is present)[1] |
| M184V/I | 3TC, FTC | 3TC, FTC, ABC, ddI[3][16] | AZT , d4T, TDF[13][14][16] |
| K65R | TDF, ABC, ddI, d4T | TDF, ABC, ddI, d4T, 3TC, FTC[3][16] | AZT [13][16] |
| L74V/I | ddI, ABC | ddI, ABC, 3TC[16] | AZT , TDF[16] |
| Q151M Complex | AZT, ddI, d4T | AZT, ddI, d4T, ABC, 3TC[1] | TDF (retains partial activity)[1] |
| T69 Insertions | Thymidine Analogues | All NRTIs (when combined with TAMs)[1] | N/A |
Table 2: Fold-Change in Resistance to NRTIs Conferred by Key Mutations
| Mutation(s) | AZT | 3TC/FTC | TDF | ABC | ddI |
| M41L + T215Y | ~10-fold ↑ | No significant change | ~2-fold ↑ | ~2-3-fold ↑ | ~2-fold ↑ |
| K70R | ~2-5-fold ↑ | No significant change | No significant change | No significant change | No significant change |
| K65R | ~2-fold ↓ | ~2-3-fold ↑ | ~2-fold ↑ | ~3-fold ↑ | ~3-5-fold ↑ |
| M184V | ~2-fold ↓ | >200-fold ↑ | ~2-fold ↓ | ~3-fold ↑ | ~2-4-fold ↑ |
| Q151M Complex | >10-fold ↑ | >10-fold ↑ | ~2-5-fold ↑ | >10-fold ↑ | >10-fold ↑ |
| M184V + TAMs | Susceptibility restored | High-level resistance | Susceptibility restored | Increased resistance | Variable |
Note: Fold-change values are approximate and can vary based on the genetic background of the virus and the specific assay used. "↑" indicates an increase in resistance (higher IC50), while "↓" indicates a decrease in resistance/increase in susceptibility (lower IC50).
Key Experimental Protocols
Protocol 1: Cell-Based Phenotypic Drug Susceptibility Assay
This protocol provides a general workflow for determining the IC50 of NRTIs against an HIV-1 isolate.
-
Virus Stock Preparation: Propagate the HIV-1 isolate (patient-derived or lab-engineered) in a suitable T-cell line (e.g., MT-2, MT-4) or peripheral blood mononuclear cells (PBMCs) to generate a high-titer virus stock. Quantify the stock using a p24 antigen assay or an RT activity assay.
-
Drug Preparation: Prepare stock solutions of NRTIs (e.g., AZT, 3TC, TDF) in an appropriate solvent (e.g., DMSO, water). Perform serial dilutions in cell culture medium to achieve a range of final concentrations that bracket the expected IC50.
-
Assay Plate Setup: Seed target cells (e.g., PBMCs stimulated with PHA and IL-2) in a 96-well plate. Add the serially diluted drugs to the appropriate wells. Include "no drug" (virus control) and "no virus" (cell control) wells.
-
Infection: Add a standardized amount of the virus stock to each well (except cell controls).
-
Incubation: Incubate the plates for 3-7 days at 37°C in a CO2 incubator.
-
Readout: After incubation, collect the cell culture supernatant. Quantify the amount of viral replication in each well using a p24 ELISA.
-
Data Analysis: Plot the percentage of p24 inhibition versus the drug concentration (on a log scale). Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value. The fold-resistance is calculated by dividing the IC50 of the test virus by the IC50 of a drug-sensitive wild-type reference virus.
Protocol 2: Recombinant HIV-1 RT Inhibition Assay (Biochemical)
This assay measures the direct effect of the triphosphorylated NRTI on the enzymatic activity of purified recombinant RT.
-
Reagents and Materials:
-
Purified recombinant HIV-1 RT (wild-type or mutant).
-
NRTI-triphosphates (e.g., AZT-TP).
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP).
-
A DNA/RNA or DNA/DNA template-primer (e.g., poly(rA)/oligo(dT)).
-
A labeled or modified nucleotide for detection (e.g., ³H-dTTP, BrdUTP).
-
Assay buffer (containing MgCl₂, Tris-HCl, DTT).
-
-
Assay Setup: In a microplate, combine the assay buffer, template-primer, and a mixture of dNTPs (including the labeled nucleotide).
-
Inhibitor Addition: Add serial dilutions of the NRTI-triphosphate (e.g., AZT-TP) to the wells. Include a "no inhibitor" control.
-
Enzyme Reaction: Initiate the reaction by adding the purified RT enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction. Quantify the amount of newly synthesized DNA. If using radiolabeled nucleotides, this can be done by precipitating the DNA onto filter mats and measuring radioactivity with a scintillation counter. If using a non-radioactive method like BrdUTP incorporation, an ELISA-based detection method is used.[18][20]
-
Data Analysis: Calculate the percent inhibition of RT activity at each inhibitor concentration. Plot the results and determine the IC50 (concentration of inhibitor required for 50% inhibition of enzymatic activity). The Ki (inhibition constant) can be derived from these values to compare the inhibitory potency against different mutant enzymes.[19]
Visualizations
Mechanisms of NRTI Resistance
Caption: The two primary mechanisms of NRTI resistance in HIV-1 Reverse Transcriptase.
Experimental Workflow for Phenotypic Resistance Testing```dot
digraph "Phenotypic_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#202124"];
Start [label="Start:\nViral Sample\n(Plasma or Isolate)", shape=invhouse, fillcolor="#34A853"]; Propagate [label="1. Virus Propagation\n(Cell Culture)"]; Quantify [label="2. Stock Quantification\n(p24 ELISA / RT Assay)"]; Dilute [label="3. Serial Drug Dilution\n(NRTI Panel)"]; Infect [label="4. Infection of Target Cells\nin 96-well Plates"]; Incubate [label="5. Incubation\n(3-7 days)"]; Readout [label="6. Measure Viral Growth\n(Supernatant p24 ELISA)"]; Analyze [label="7. Data Analysis\n(Non-linear Regression)"]; Result [label="Result:\nIC50 & Fold-Resistance\nValues", shape=house, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Propagate -> Quantify -> Infect; Dilute -> Infect; Infect -> Incubate -> Readout -> Analyze -> Result; }
Caption: Interactions between key mutations and their impact on NRTI drug susceptibility.
References
- 1. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of HIV-1 resistance to AZT by excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. Why Do HIV-1 and HIV-2 Use Different Pathways to Develop AZT Resistance? | PLOS Pathogens [journals.plos.org]
- 7. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural basis of HIV-1 resistance to AZT by excision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiaidssociety.org [thaiaidssociety.org]
- 13. cms.hivdb.org [cms.hivdb.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Potential mechanism for sustained antiretroviral efficacy of AZT-3TC combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of concurrent AZT use on the resistance pathway selected by abacavir-containing regimens [natap.org]
- 17. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Biochemical Mechanism of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Resistance to Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]
Impact of TTP concentration on AZT-TP inhibitory effect in assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with azidothymidine triphosphate (AZT-TP) as a reverse transcriptase (RT) inhibitor, with a specific focus on the impact of thymidine triphosphate (TTP) concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of AZT-TP inhibition of reverse transcriptase?
A1: Azidothymidine (AZT), a nucleoside analog, is phosphorylated in vivo to its active form, AZT-5'-triphosphate (AZT-TP).[1][2][3] AZT-TP acts as a competitive inhibitor of the natural substrate, thymidine triphosphate (TTP), for the active site of reverse transcriptase.[2][3] Upon incorporation into the growing DNA chain, AZT-TP terminates further elongation because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond.[1][3] This premature chain termination prevents the completion of viral DNA synthesis.[1][3]
Q2: How does the concentration of TTP affect the inhibitory activity of AZT-TP?
A2: Due to its competitive mechanism, the inhibitory potency of AZT-TP is highly dependent on the concentration of TTP in the assay. A higher concentration of the natural substrate, TTP, will require a higher concentration of the inhibitor, AZT-TP, to achieve the same level of reverse transcriptase inhibition. This is reflected in an increase in the IC50 value of AZT-TP as the TTP concentration rises. It is crucial to maintain a consistent and known concentration of TTP in your assays to obtain reproducible and comparable results.
Q3: What are typical concentrations of TTP and AZT-TP used in an HIV-1 RT inhibition assay?
A3: The concentrations can vary depending on the specific experimental goals. However, a common starting point for TTP concentration is in the low micromolar range, often around the Km value of the enzyme for TTP to ensure the assay is sensitive to competitive inhibition. For instance, some protocols use a [3H]TTP concentration of 25 µM.[4] The concentrations of AZT-TP are then varied, typically in the nanomolar to low micromolar range, to determine the IC50 value.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or low inhibition observed even at high AZT-TP concentrations. | 1. TTP concentration is too high: Excess TTP is outcompeting the AZT-TP. 2. Degraded AZT-TP: The inhibitor is no longer active. 3. Inactive Reverse Transcriptase: The enzyme is not functioning correctly. | 1. Verify the TTP concentration in your reaction mix. Consider reducing the TTP concentration to a level closer to the enzyme's Km. 2. Use a fresh aliquot of AZT-TP. Store AZT-TP solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Run a control reaction with no inhibitor to ensure the enzyme is active. |
| High variability in IC50 values between experiments. | 1. Inconsistent TTP concentration: Pipetting errors or incorrect stock solution concentration. 2. Variable incubation times or temperatures: Inconsistent reaction conditions can affect enzyme kinetics. 3. Contaminants in the reaction: Presence of inhibitors or interfering substances in the enzyme, template, or nucleotides. | 1. Prepare a fresh TTP stock solution and carefully verify its concentration. Use calibrated pipettes. 2. Ensure precise and consistent incubation times and maintain a constant temperature using a calibrated heat block or water bath. 3. Use high-purity reagents. If contamination is suspected, purify the RNA/DNA template and use fresh enzyme and nucleotide stocks. |
| Unexpectedly high background signal. | 1. Non-specific binding of [3H]TTP: Radiolabeled substrate is binding to the filter or plate in the absence of incorporation. 2. Contamination with genomic DNA: If using a cellular extract, contaminating gDNA can act as a template. | 1. Ensure that the washing steps in your protocol are sufficient to remove unincorporated nucleotides. 2. Treat samples with DNase I to remove any contaminating genomic DNA before starting the assay. |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is a representative method for determining the IC50 of AZT-TP.
Materials:
-
Purified HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) template-primer
-
[3H]TTP (Tritiated thymidine triphosphate)
-
AZT-TP
-
Reaction Buffer (50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
EDTA (0.5 M)
-
Scintillation fluid
-
Filter plates or DE81 filter paper
-
Scintillation counter
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and a fixed concentration of [3H]TTP.
-
Aliquot the Inhibitor: Serially dilute the AZT-TP stock solution to create a range of concentrations. Add the desired volume of each AZT-TP dilution to individual reaction wells or tubes. Include a "no inhibitor" control.
-
Initiate the Reaction: Add the HIV-1 RT to the master mix. Immediately aliquot the complete reaction mix into the wells/tubes containing the AZT-TP dilutions to start the reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 0.5 M EDTA.
-
Capture the Product: Spot the reaction mixtures onto DE81 filter paper or into a filter plate.
-
Wash: Wash the filters several times with a wash buffer (e.g., 2x SSC or 5% sodium phosphate) to remove unincorporated [3H]TTP. Perform a final wash with ethanol.
-
Quantify: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the AZT-TP concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Representative IC50 Values for AZT-TP at Varying TTP Concentrations
| TTP Concentration (µM) | AZT-TP IC50 (nM) |
| 0.5 | 15 |
| 1.0 | 30 |
| 5.0 | 150 |
| 10.0 | 300 |
Note: These are illustrative values. Actual IC50 values will vary depending on the specific enzyme, template-primer, and assay conditions.
Visualizations
Diagram 1: Competitive Inhibition of Reverse Transcriptase by AZT-TP
Caption: Competitive binding of TTP and AZT-TP to the RT active site.
Diagram 2: Experimental Workflow for AZT-TP Inhibition Assay
References
Validation & Comparative
A Comparative Analysis of AZT Triphosphate and its Mimics in the Inhibition of HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of 3'-azido-3'-deoxythymidine triphosphate (AZT-TP), the active form of the first approved anti-HIV drug zidovudine (AZT), and its synthetic mimics on the activity of HIV-1 reverse transcriptase (RT). The objective is to present a clear overview of their comparative potencies, supported by quantitative data and detailed experimental methodologies, to aid in the ongoing development of more effective and stable antiretroviral agents.
Introduction to HIV-1 RT Inhibition by AZT
AZT is a nucleoside reverse transcriptase inhibitor (NRTI) that, once converted to its triphosphate form (AZT-TP) by cellular kinases, acts as a competitive inhibitor of the viral reverse transcriptase.[1] HIV-1 RT is a crucial enzyme for the replication of the virus, as it transcribes the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1] AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA chain. Upon incorporation, the 3'-azido group of AZT-monophosphate (AZT-MP) prevents the formation of the next 3'-5' phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[2] However, the emergence of drug-resistant HIV-1 strains has necessitated the development of novel inhibitors, including mimics of AZT-TP, designed to have improved inhibitory activity, stability, and efficacy against resistant variants.[3][4]
Comparative Inhibitory Potency
A series of AZT triphosphate mimics (AZT P3Ms) have been synthesized and evaluated for their inhibitory effects on HIV-1 RT.[5] Modifications to the triphosphate moiety of AZT-TP have yielded compounds with a wide range of inhibitory activities. The data below summarizes the inhibition constants (Kᵢ) for several AZT P3Ms compared to the parent compound, AZT-TP. A lower Kᵢ value indicates a more potent inhibitor.
| Compound | Kᵢ (nM) |
| This compound (AZT-TP) | ~9.5 |
| AZT 5'-α-Rp-borano-β,γ-(difluoromethylene)triphosphate (6d-I) | 9.5 |
| AZT 5'-α-borano-β,γ-bridge-modified triphosphates (6b-6f) | 9.5 to >>500 |
| AZT P3Ms with α,β-bridge modifications | Weak |
Data sourced from: Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase.[2][5]
The most active mimic, AZT 5'-α-Rp-borano-β,γ-(difluoromethylene)triphosphate (6d-I), demonstrated potency equivalent to that of AZT-TP, with a Kᵢ value of 9.5 nM.[2][5] Notably, this compound also exhibited significantly greater stability in serum and cell extracts, a desirable characteristic for a potential therapeutic agent.[2][5] Modifications at the β,γ-bridge of the triphosphate chain resulted in varied activities, while modifications at the α,β-bridge generally led to a loss of inhibitory potency.[2][5]
Mechanism of Action and Resistance
The primary mechanism of action for both AZT-TP and its active mimics is competitive inhibition of HIV-1 RT.[5][6] However, the development of resistance, often through mutations in the RT enzyme (e.g., D67N, K70R, T215F, K219Q), can reduce the efficacy of these inhibitors.[3] Resistant RT variants can exhibit a decreased binding affinity for AZT-TP and an increased ability to excise the incorporated AZT-MP from the terminated DNA chain, a process known as pyrophosphorolysis.[3][4][7][8] This excision mechanism allows DNA synthesis to resume.
Caption: Mechanism of HIV-1 RT inhibition by AZT-TP and its mimics.
Experimental Protocols
The determination of the inhibitory activity of AZT-TP and its mimics is crucial for their evaluation. A commonly used method is the HIV-1 Reverse Transcriptase Inhibition Assay.
Objective: To quantify the inhibitory effect of compounds on the DNA polymerase activity of HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT)₁₈ template-primer (with 5'-biotinylated oligo(dT)₁₈)
-
[³H]TTP (tritiated deoxythymidine triphosphate)
-
AZT-TP or mimic compounds at various concentrations
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂
-
Quenching Solution: 0.5 M EDTA
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures in a 96-well plate. Each reaction should contain the reaction buffer, a fixed concentration of the poly(rA)-oligo(dT)₁₈ template-primer (e.g., 600 nM), and [³H]TTP (e.g., 25 µM).
-
Inhibitor Addition: Add varying concentrations of AZT-TP or the mimic compound to the respective wells. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of HIV-1 RT (e.g., 25 nM) to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for DNA synthesis.
-
Quenching: Stop the reaction by adding the quenching solution (EDTA) to each well.
-
Detection: Add streptavidin-coated SPA beads to each well. The biotinylated primer-template will bind to the beads. As [³H]TTP is incorporated into the new DNA strand, the radioactivity will be in close proximity to the bead, generating a light signal.
-
Measurement: Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: The amount of incorporated [³H]TTP is proportional to the scintillation count. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.
Caption: Experimental workflow for the HIV-1 RT inhibition assay.
Conclusion
The development of AZT-TP mimics has yielded compounds with inhibitory potencies comparable to the parent drug, but with enhanced stability. The data presented herein highlights the potential of modifying the triphosphate moiety to overcome some of the limitations of existing NRTIs. The detailed experimental protocol provides a standardized method for the continued evaluation and comparison of novel HIV-1 RT inhibitors. Further research into these and other novel mimics is crucial for the development of next-generation antiretroviral therapies that can effectively combat drug-resistant HIV-1 strains.
References
- 1. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mechanism of AZT resistance: an increase in nucleotide-dependent primer unblocking by mutant HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of HIV-1 resistance to AZT by excision - PMC [pmc.ncbi.nlm.nih.gov]
Validation of an Enzymatic Assay for AZT Triphosphate Chain Termination Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzymatic assays designed to validate the chain termination capacity of Azidothymidine triphosphate (AZT-TP), the active metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine (AZT). We will explore various assay methodologies, present comparative quantitative data for AZT-TP and other NRTIs, and provide detailed experimental protocols.
Introduction to AZT-TP and Chain Termination Assays
Azidothymidine (AZT) was the first antiretroviral drug approved for the treatment of HIV infection. Once inside the cell, AZT is phosphorylated to its active form, AZT triphosphate (AZT-TP). AZT-TP acts as a competitive inhibitor of viral reverse transcriptase (RT) and as a chain terminator during the synthesis of viral DNA. Its incorporation into the growing DNA chain prevents the formation of the 3'-5' phosphodiester bond necessary for elongation, thus halting DNA synthesis.
Enzymatic assays are crucial for quantifying the inhibitory potential of AZT-TP and other NRTIs. These assays typically measure the extent of DNA synthesis by a polymerase in the presence of the inhibitor. This guide will compare traditional primer extension assays with more modern, rapid techniques.
Comparative Analysis of Enzymatic Assays
Several methods exist for evaluating the chain termination capacity of AZT-TP. Below is a comparison of three prominent assay types: the traditional Primer Extension Assay, the REverSe TRanscrIptase Chain Termination (RESTRICT) assay, and the REverse transcriptase ACTivity crispR (REACTR) assay.
| Feature | Primer Extension Assay | RESTRICT Assay | REACTR Assay |
| Principle | Measures the length of DNA products synthesized by reverse transcriptase in the presence of an NRTI-TP. Termination is often detected by gel electrophoresis of radiolabeled or fluorescently labeled DNA fragments. | Infers NRTI-TP concentration based on the inhibition of DNA synthesis by HIV RT, measured by an intercalating fluorescent dye. | Measures DNA synthesis by HIV RT using a CRISPR-Cas12a reporter system. Successful DNA synthesis activates Cas12a, leading to a fluorescent signal. |
| Detection Method | Autoradiography or fluorescence imaging of a polyacrylamide gel. | Fluorescence measurement using an intercalating dye (e.g., PicoGreen). | Real-time fluorescence measurement from the collateral cleavage of a reporter molecule by Cas12a. |
| Throughput | Low to medium. Can be laborious. | High. Amenable to plate-based formats. | High. Suitable for high-throughput screening. |
| Key Advantages | Provides direct visualization of chain termination events and product sizes. | Rapid, quantitative, and does not require radioactivity. Can be adapted for point-of-care use. | High sensitivity and specificity. Can measure clinically relevant concentrations in complex samples like cell lysates. |
| Key Disadvantages | Often requires radioactive materials ([³²P]). Can be time-consuming and has lower throughput. | Indirect measurement of chain termination. Signal can be influenced by non-specific inhibitors. | Requires more specialized reagents (CRISPR-Cas12a). |
Quantitative Comparison of AZT-TP and Other NRTI-TPs
The efficacy of a chain-terminating NRTI-TP is determined by its ability to be incorporated by reverse transcriptase and its subsequent prevention of further DNA elongation. Key kinetic parameters used to evaluate this are the Michaelis constant (Km), the catalytic rate constant (kcat), the dissociation constant (Kd), the polymerization rate constant (kpol), and the half-maximal inhibitory concentration (IC50).
Table 1: Pre-Steady-State Kinetic Parameters for NRTI-TP Incorporation by HIV-1 RT
| NRTI-TP | Kd (µM) | kpol (s⁻¹) | Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Fold-change vs. dTTP (Efficiency) | Reference |
| dTTP | 2.5 ± 0.5 | 350 ± 20 | 140 | - | |
| AZT-TP | 6.2 ± 1.2 | 230 ± 10 | 37 | 3.8x less efficient | |
| d4TTP | 8.1 ± 1.5 | 180 ± 10 | 22 | 6.4x less efficient |
Data presented for reactions with 6 mM Mg²⁺. The catalytic efficiency of AZT-TP is notably lower than the natural substrate, dTTP. The efficiency of these analogs can be further reduced in lower, more physiological Mg²⁺ concentrations. For instance, in 0.5 mM Mg²⁺, AZT-TP is incorporated 7.2-fold less efficiently than dTTP.
Table 2: IC50 Values for Various NRTI-TPs
| NRTI-TP | Assay Type | Target Enzyme | IC50 | Reference |
| AZT-TP | FRET-based polymerization | HIV-1 RT | ~100 nM | |
| Tenofovir-DP (TFV-DP) | RESTRICT | HIV-1 RT | Clinically relevant concentrations detectable | |
| Emtricitabine-TP (FTC-TP) | RESTRICT | HIV-1 RT | Clinically relevant concentrations detectable |
IC50 values can vary significantly based on the assay conditions, including the concentrations of competing natural dNTPs and the specific primer-template sequence.
Experimental Protocols
Traditional Primer Extension Assay for AZT-TP Chain Termination
This protocol is a generalized procedure based on common methodologies for assessing chain termination by NRTIs.
Materials:
-
Purified HIV-1 Reverse Transcriptase
-
Synthetic DNA or RNA template and a complementary 5'-end labeled (e.g., with [γ-³²P]ATP or a fluorescent dye) DNA primer
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
AZT-TP and other NRTI-TPs for comparison
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8-20%)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Annealing: Anneal the labeled primer to the template by mixing them in annealing buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Reaction Setup: In separate tubes, prepare reaction mixtures containing the annealed primer/template, reaction buffer, and a mix of all four dNTPs at a fixed concentration (e.g., 5 µM each).
-
Inhibitor Addition: Add varying concentrations of AZT-TP (or other NRTI-TPs) to the respective reaction tubes. Include a no-inhibitor control.
-
Initiation: Start the reaction by adding a fixed amount of HIV-1 RT (e.g., 20 nM).
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reactions by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the dye fronts have migrated an appropriate distance.
-
Visualization: Visualize the DNA fragments using a phosphorimager (for ³²P) or a fluorescence scanner. The presence of shorter DNA fragments in the inhibitor lanes compared to the control lane indicates chain termination.
RESTRICT Assay for Quantifying NRTI-TPs
This protocol is a summary of the REverSe TRanscrIptase Chain Termination (RESTRICT) assay.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Custom DNA templates with a primer-binding domain and a chain-terminating domain designed for the specific NRTI
-
DNA primers
-
Deoxynucleotide triphosphates (dNTPs)
-
Intercalating fluorescent dye (e.g., PicoGreen)
-
Reaction Buffer
-
NRTI-TP standards (e.g., AZT-TP) and samples
Procedure:
-
Reaction Master Mix: Prepare a master mix containing the DNA template, primer, dNTPs, and HIV-1 RT in reaction buffer.
-
Sample/Standard Addition: Aliquot the master mix into a 96-well plate. Add the NRTI-TP standards or unknown samples to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for DNA synthesis.
-
Detection: Add the intercalating dye to each well. The dye will fluoresce upon binding to double-stranded DNA.
-
Readout: Measure the fluorescence intensity using a plate reader. A lower fluorescence signal indicates a higher concentration of the NRTI-TP due to the inhibition of DNA synthesis.
-
Quantification: Generate a standard curve from the fluorescence readings of the known NRTI-TP concentrations and use it to determine the concentration in the unknown samples.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of AZT-TP chain termination and the general workflow of an enzymatic assay for its validation.
Caption: Mechanism of AZT-TP induced DNA chain termination.
Caption: General workflow for an enzymatic chain termination assay.
A Comparative Analysis of AZT Triphosphate and Other Nucleoside Analog Triphosphates in HIV-1 Reverse Transcriptase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of azidothymidine (AZT) triphosphate, the active form of the first approved antiretroviral drug, with other key nucleoside analog triphosphates used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). This analysis focuses on their biochemical potency, cellular toxicity, and resistance profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Pathway of Chain Termination
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are prodrugs that, once inside a host cell, are phosphorylated by cellular kinases to their active triphosphate form.[1][2][3] These triphosphate analogs act as competitive inhibitors of the viral reverse transcriptase (RT), competing with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain.[4][5] Crucially, these analogs lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[3][5]
dot
Comparative Biochemical Potency
The inhibitory potential of nucleoside analog triphosphates against HIV-1 RT is a critical determinant of their antiviral efficacy. This is typically quantified by the 50% inhibitory concentration (IC50) or the inhibitor constant (Ki). A lower value indicates greater potency.
| Nucleoside Analog Triphosphate | Target Enzyme | IC50 (µM) | Ki (µM) | Natural Substrate Competitor | Reference(s) |
| AZT Triphosphate (AZT-TP) | HIV-1 RT | 0.03 - 0.1 | 0.0095 | dTTP | [6][7] |
| Lamivudine Triphosphate (3TC-TP) | HIV-1 RT | - | - | dCTP | [8] |
| Emtricitabine Triphosphate (FTC-TP) | HIV-1 RT | - | - | dCTP | [2] |
| Tenofovir Diphosphate (TDF-DP) | HIV-1 RT | - | 0.022 (RNA-dependent) | dATP | [9] |
| Tenofovir Diphosphate (TDF-DP) | HIV-1 RT | - | 1.55 (DNA-dependent) | dATP | [9] |
Cellular Toxicity Profile
The clinical utility of NRTIs is often limited by their off-target effects on host cellular processes, primarily mitochondrial toxicity.[10] This toxicity is often attributed to the inhibition of human DNA polymerase gamma, the enzyme responsible for mitochondrial DNA replication.[11] The 50% cytotoxic concentration (CC50) is a measure of a drug's toxicity, with a higher value indicating less toxicity. The selectivity index (SI), calculated as CC50/IC50, provides a measure of the drug's therapeutic window.
| Nucleoside Analog | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Zidovudine (AZT) | Various | Varies | - | [10] |
| Lamivudine (3TC) | MT-4 | >100 | - | [8] |
| Emtricitabine (FTC) | MT-2 | >200 | - | [2] |
| Tenofovir (TDF) | Human Lymphocytes | >300 | - | [12] |
Note: CC50 values can vary significantly depending on the cell line and assay used. The data here provides a general comparison.
Resistance Profiles
The emergence of drug-resistant strains of HIV-1 is a major challenge in antiretroviral therapy. Resistance to NRTIs primarily arises from mutations in the viral reverse transcriptase gene.[13] These mutations can either reduce the incorporation of the nucleoside analog triphosphate or enhance its removal from the terminated DNA chain through a process called pyrophosphorolysis.[5][13]
Key Resistance Mutations:
-
Thymidine Analog Mutations (TAMs): A group of mutations (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) primarily selected by thymidine analogs like AZT and stavudine (d4T).[13] These mutations can confer cross-resistance to other NRTIs.[13]
-
M184V/I: This mutation is the hallmark of resistance to lamivudine (3TC) and emtricitabine (FTC).[14] It significantly reduces the antiviral activity of these drugs but can paradoxically increase susceptibility to AZT and tenofovir.[14]
-
K65R: This mutation is selected by tenofovir and abacavir and confers resistance to these and other NRTIs, with the notable exception of AZT, to which it can increase susceptibility.[14]
The propensity to select for resistance mutations and the degree of resistance conferred vary among the different nucleoside analogs. For instance, high-level resistance to AZT often requires the accumulation of multiple TAMs, whereas a single M184V mutation can lead to high-level resistance to 3TC.[5]
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a nucleoside analog triphosphate to inhibit the enzymatic activity of purified HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) or other suitable template-primer
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
Test compounds (nucleoside analog triphosphates)
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Detection system (e.g., radiolabeled dNTPs and scintillation counting, or a non-radioactive ELISA-based method)[15]
Procedure:
-
Prepare a reaction mixture containing the assay buffer, template-primer, and a limiting concentration of the natural dNTP that the analog competes with.
-
Add varying concentrations of the test compound (nucleoside analog triphosphate).
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of newly synthesized DNA using the chosen detection method.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces RT activity by 50%.
dot
Cellular Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a nucleoside analog that is toxic to host cells.
Materials:
-
Human cell line (e.g., MT-4, CEM, or peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium and supplements
-
Test compounds (nucleoside analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates for a period that allows for multiple cell divisions (e.g., 3-5 days).
-
Add MTT reagent to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[16]
In Vitro HIV-1 Resistance Selection Assay
This assay is used to select for drug-resistant viral variants in cell culture.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4)
-
Wild-type HIV-1 stock
-
Cell culture medium
-
Test compound (nucleoside analog)
Procedure:
-
Infect the cell culture with wild-type HIV-1.
-
Culture the infected cells in the presence of a starting concentration of the test compound (typically near the IC50).
-
Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen production).
-
When viral replication is observed, harvest the virus from the supernatant.
-
Use the harvested virus to infect a fresh cell culture in the presence of a higher concentration of the test compound.
-
Repeat this process of dose escalation for several passages.
-
After multiple passages, isolate the viral RNA from the resistant virus and sequence the reverse transcriptase gene to identify resistance-conferring mutations.[17]
Conclusion
This compound laid the foundation for antiretroviral therapy, but the subsequent development of other nucleoside analog triphosphates has led to significant improvements in potency, safety, and resistance profiles. While all NRTIs share a common mechanism of action, their individual biochemical and pharmacological properties differ substantially. Tenofovir and emtricitabine, for example, generally exhibit a better toxicity profile and a different resistance barrier compared to AZT. A thorough understanding of these comparative aspects is crucial for the rational design of new NRTIs and the optimization of existing antiretroviral regimens.
References
- 1. Why Do HIV-1 and HIV-2 Use Different Pathways to Develop AZT Resistance? | PLOS Pathogens [journals.plos.org]
- 2. Emtricitabine: a novel nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 4. Inhibition of multi-drug resistant HIV-1 reverse transcriptase by nucleoside β-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection and Characterization of Human Immunodeficiency Virus Type 1 Variants Resistant to the (+) and (−) Enantiomers of 2′-Deoxy-3′-Oxa-4′-Thio-5-Fluorocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. Increased ability for selection of zidovudine resistance in a distinct class of wild-type HIV-1 from drug-naive persons - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance profile of AZT-resistant HIV variants to other nucleoside analogs
An In-depth Analysis of AZT-Resistant HIV-1 Variants and Their Susceptibility to Other Nucleoside Analogs
For researchers and drug development professionals engaged in the fight against HIV-1, understanding the nuances of antiretroviral resistance is paramount. The emergence of resistance to one drug can have cascading effects on the efficacy of others in the same class, a phenomenon known as cross-resistance. This guide provides a comprehensive comparison of the cross-resistance profiles of HIV-1 variants resistant to zidovudine (AZT), a foundational nucleoside reverse transcriptase inhibitor (NRTI), against other nucleosides. Supported by experimental data, this document aims to be an essential resource for navigating the complexities of NRTI resistance.
The Landscape of AZT Resistance: Thymidine Analog Mutations (TAMs)
Resistance to AZT is primarily mediated by a series of mutations in the viral reverse transcriptase (RT) enzyme, collectively known as thymidine analog mutations (TAMs). These mutations, including M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, do not prevent the incorporation of AZT into the growing viral DNA chain but rather enhance the enzyme's ability to excise the chain-terminating drug, allowing DNA synthesis to resume.[1][2][3] The accumulation of TAMs occurs in a stepwise manner and can lead to high-level resistance to AZT and varying degrees of cross-resistance to other NRTIs.[1]
Two distinct pathways for TAM accumulation have been identified:
-
TAM-1 Pathway: Involves mutations M41L, L210W, and T215Y. This pathway is associated with a higher level of resistance to AZT and broader cross-resistance to other NRTIs.[1]
-
TAM-2 Pathway: Characterized by mutations D67N, K70R, and K219Q/E. This pathway generally confers a lower level of AZT resistance and less extensive cross-resistance.[1]
Cross-Resistance Profile of AZT-Resistant Variants
The presence of TAMs significantly impacts the efficacy of other NRTIs. The following table summarizes the fold-change in resistance (IC50 values) of AZT-resistant HIV-1 variants to other commonly used nucleoside analogs.
| Nucleoside Analog | Key AZT-Resistance Mutations (TAMs) | Fold-Change in Resistance (Approximate) | Key Observations |
| Stavudine (d4T) | Multiple TAMs | High | Significant cross-resistance is observed as both AZT and d4T are thymidine analogs and select for TAMs.[1] |
| Didanosine (ddI) | M41L + T215Y | Moderate | The presence of AZT can diminish the sensitivity of viruses with M41L and T215Y mutations to ddI.[4] The Q151M complex, sometimes selected by ddI in combination with AZT, confers high-level resistance.[5] |
| Zalcitabine (ddC) | M41L + T215Y | Moderate | Similar to ddI, AZT can mediate cross-resistance to ddC in viruses harboring M41L and T215Y mutations.[4] |
| Lamivudine (3TC) | M41L + T215Y | Low / Susceptible | AZT-resistant variants with these TAMs generally do not show cross-resistance to 3TC.[4] The M184V mutation, selected by 3TC, can restore sensitivity to AZT.[4] |
| Abacavir (ABC) | Multiple TAMs (Type 1) | Moderate to High | Type 1 TAMs (M41L, L210W, T215Y) cause higher levels of cross-resistance to abacavir.[5] |
| Tenofovir (TDF) | Multiple TAMs | Low to Moderate | The level of resistance to tenofovir increases with the number of TAMs.[6] However, the M184V mutation can resensitize TAM-containing viruses to tenofovir.[6][7] The K65R mutation, which confers resistance to tenofovir, is antagonistic to TAMs.[8] |
The Antagonistic Relationship: TAMs and Other Resistance Mutations
The genetic landscape of HIV-1 resistance is complex, with certain mutations exhibiting antagonistic relationships.
-
M184V: This mutation, selected by lamivudine and emtricitabine, is the most common NRTI resistance mutation.[5] It causes high-level resistance to these drugs but can increase susceptibility to AZT, stavudine, and tenofovir, a phenomenon known as resensitization.[1][9] The presence of M184V can also delay the emergence of TAMs.[1]
-
K65R: Selected by tenofovir, abacavir, and didanosine, the K65R mutation leads to intermediate resistance to these drugs.[5] Notably, K65R increases susceptibility to AZT.[5] There is a strong in vivo antagonism between K65R and TAMs, meaning they are rarely found on the same viral genome.[8][10]
Experimental Protocols
The data presented in this guide are derived from in vitro drug susceptibility assays. A generalized protocol for these experiments is as follows:
1. Virus Stock Preparation:
-
Site-directed mutagenesis is used to introduce specific TAMs into an infectious molecular clone of HIV-1 (e.g., pNL4-3).
-
The resulting plasmids are transfected into a suitable cell line (e.g., HEK293T) to produce viral stocks.
-
The viral titer is determined, typically by measuring the p24 antigen concentration or by a focal infectivity assay.
2. Drug Susceptibility Assay (Phenotypic Analysis):
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors are stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).
-
A constant amount of the virus stock is used to infect the stimulated PBMCs in the presence of serial dilutions of the nucleoside analogs being tested.
-
The cultures are incubated for a defined period (e.g., 7 days).
-
Viral replication is quantified by measuring the amount of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
3. Data Analysis:
-
The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each drug against both the wild-type and mutant viruses.
-
The fold-change in resistance is determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.
Visualizing Resistance Pathways and Experimental Workflows
To further elucidate the complex relationships in HIV-1 resistance, the following diagrams are provided.
Caption: HIV-1 NRTI resistance pathways.
Caption: In vitro drug susceptibility assay workflow.
References
- 1. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Current Perspectives on HIV-1 Antiretroviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of HIV-1 resistance to AZT by excision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3′-Azido-3′-Deoxythymidine (AZT) Mediates Cross-Resistance to Nucleoside Analogs in the Case of AZT-Resistant Human Immunodeficiency Virus Type 1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. HIV Drug Resistance Mutations in Patients with HIV and HIV-TB Coinfection After Failure of First-Line Therapy: A Prevalence Study in a Resource-Limited Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Double-Edged Sword: AZT Triphosphate's Potent Inhibition of Viral Reverse Transcriptase with Off-Target Effects on Human DNA Polymerases
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of in vitro studies reveals the potent and selective inhibitory action of azidothymidine triphosphate (AZT-TP) on viral reverse transcriptase, the cornerstone of its success in anti-HIV therapy. However, the data also underscores a measurable, albeit significantly lower, inhibitory effect on human mitochondrial DNA polymerase gamma, providing a molecular basis for some of the observed clinical side effects of long-term Zidovudine (AZT) treatment. This guide provides a detailed comparison of the inhibitory effects of AZT-TP on these critical enzymes, supported by experimental data and protocols for researchers in virology and drug development.
Azidothymidine (AZT), a nucleoside analog reverse transcriptase inhibitor (NRTI), is a prodrug that, once taken up by cells, is phosphorylated to its active form, AZT triphosphate (AZT-TP).[1] AZT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral reverse transcriptase enzyme.[2][3] Upon incorporation into the growing viral DNA chain, the 3'-azido group of AZT prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[4] The remarkable efficacy of AZT lies in its high selectivity for HIV reverse transcriptase over human DNA polymerases, with some reports suggesting a 100-fold greater selectivity.[5]
Quantitative Comparison of AZT-TP Inhibition
The following table summarizes the key inhibitory constants (Ki) of this compound (AZT-TP) and a closely related analog, 4'-Azidothymidine triphosphate (ADRT-TP), against viral reverse transcriptase and various human DNA polymerases. A lower Ki value indicates a stronger binding affinity and more potent inhibition.
| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Type of Inhibition | Source |
| Viral Polymerase | ||||
| HIV-1 Reverse Transcriptase (RNA-dependent) | ADRT-TP | 0.009 µM | Competitive with dTTP | [6] |
| HIV-1 Reverse Transcriptase (DNA-dependent) | ADRT-TP | 0.95 µM | Competitive with dTTP | [6] |
| Human Polymerases | ||||
| DNA Polymerase α | ADRT-TP | 62.5 µM | Competitive | [6] |
| DNA Polymerase β | ADRT-TP | 150 µM | Competitive | [6] |
| DNA Polymerase γ (bovine cardiac mitochondria) | AZT-TP | 1.8 ± 0.2 µM | Competitive | [6] |
| DNA Polymerase γ (bovine cardiac mitochondria) | AZT-TP | 6.8 ± 1.7 µM | Noncompetitive | [6] |
Note: Data for ADRT-TP is included as a close structural and functional analog of AZT-TP, providing valuable comparative insights.
The data clearly illustrates the high potency of the azido-nucleoside triphosphate against HIV-1 reverse transcriptase, particularly in its RNA-dependent DNA synthesis activity, which is crucial for the initial stages of viral replication. In contrast, the inhibition of human DNA polymerases α and β is significantly weaker, with Ki values several orders of magnitude higher.
Interestingly, human mitochondrial DNA polymerase γ shows a greater sensitivity to AZT-TP compared to polymerases α and β.[2][3] The competitive Ki of 1.8 µM, while still considerably higher than that for HIV-RT, suggests a potential for off-target inhibition, which is believed to contribute to the mitochondrial toxicity observed in some patients undergoing long-term AZT therapy.[6] It is important to note that while some studies indicate that AZT-TP does not inhibit DNA polymerases alpha and beta, others have shown that these enzymes can incorporate the AZT monophosphate into DNA, leading to chain termination.[2][7] This suggests that under certain conditions, these polymerases can be affected.
Mechanism of Action and Selectivity
The selectivity of AZT-TP for viral reverse transcriptase is a key factor in its therapeutic window. This selectivity is attributed to the higher affinity of the viral enzyme for the analog compared to the human polymerases. The structural differences in the nucleotide-binding sites between the viral reverse transcriptase and human DNA polymerases are thought to be the basis for this preferential inhibition.
dot
Caption: Mechanism of AZT action and its effects on viral and human polymerases.
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of AZT-TP against HIV-1 reverse transcriptase.
1. Reagents and Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT)18 as template-primer
-
[³H]TTP (tritiated deoxythymidine triphosphate)
-
Unlabeled dTTP
-
AZT-TP
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT)18 template-primer, and a mixture of [³H]TTP and unlabeled dTTP.
-
Add varying concentrations of AZT-TP to the reaction mixture.
-
Initiate the reaction by adding the purified HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of incorporated [³H]TTP using a scintillation counter.
-
Calculate the percentage of inhibition for each AZT-TP concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
In Vitro Human DNA Polymerase Inhibition Assay
A similar principle can be applied to measure the inhibition of human DNA polymerases.
1. Reagents and Materials:
-
Purified human DNA polymerase (α, β, or γ)
-
Activated calf thymus DNA (as template-primer)
-
[³H]d TTP
-
Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)
-
AZT-TP
-
Appropriate reaction buffer for the specific polymerase being tested (buffer compositions vary)
-
TCA, glass fiber filters, scintillation fluid, and counter
2. Assay Procedure:
-
Prepare a reaction mixture containing the appropriate reaction buffer, activated calf thymus DNA, and a mixture of all four dNTPs, including [³H]dTTP.
-
Add varying concentrations of AZT-TP to the reaction mixture.
-
Initiate the reaction by adding the purified human DNA polymerase.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and process the samples as described in the HIV-1 RT inhibition assay (steps 5-9).
-
Calculate the percentage of inhibition and determine the IC50 or Ki value for AZT-TP against the specific human DNA polymerase.
References
- 1. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A Transient Kinetic Approach to Investigate Nucleoside Inhibitors of Mitochondrial DNA polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human DNA polymerases alpha and beta are able to incorporate anti-HIV deoxynucleotides into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of AZT Triphosphate Against Diverse HIV-1 Subtypes: A Guide for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of azidothymidine triphosphate (AZT-TP), the active metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT), against various subtypes of Human Immunodeficiency Virus Type 1 (HIV-1). This document is intended to serve as a critical resource for researchers engaged in antiviral drug discovery and development, offering a synthesis of available experimental data, detailed methodologies, and visual representations of key processes.
Introduction to AZT and its Mechanism of Action
Zidovudine, the first antiretroviral agent approved for the treatment of HIV-1 infection, is a synthetic thymidine analog.[1] Upon administration, it is converted intracellularly by host cell kinases to its active triphosphate form, AZT-TP.[2][3] AZT-TP competitively inhibits the viral reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA.[4][5] Incorporation of AZT-TP into the nascent viral DNA chain results in chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[2][5] While AZT has demonstrated significant clinical benefit, the genetic diversity of HIV-1, which is classified into several subtypes and circulating recombinant forms (CRFs), presents a challenge to its universal efficacy.[6]
Comparative Efficacy of AZT Triphosphate Across HIV-1 Subtypes
The intrinsic susceptibility of the reverse transcriptase enzyme from different HIV-1 subtypes to AZT-TP is a critical determinant of the drug's antiviral activity. While extensive research has been conducted on HIV-1 subtype B, which is prevalent in North America and Western Europe, data on non-B subtypes that dominate the global pandemic is more limited.
The available data indicates that while AZT is generally effective against a wide range of HIV-1 subtypes, there can be variations in susceptibility. For instance, some studies have suggested that CRF01_AE may exhibit reduced sensitivity to certain reverse transcriptase inhibitors compared to subtype B. However, a direct and comprehensive comparison of the biochemical efficacy of AZT-TP against purified wild-type reverse transcriptase from a broad array of subtypes is not extensively documented in a single study. The majority of available data comes from cell-based assays using clinical isolates, which can be influenced by a variety of factors beyond the intrinsic properties of the reverse transcriptase enzyme.
Below is a summary of the available quantitative data on the inhibitory activity of this compound against wild-type HIV-1 reverse transcriptase. It is important to note that assay conditions, such as the presence of ATP or pyrophosphate, can influence the measured IC50 values.
| HIV-1 Subtype | Inhibitor | Parameter | Value | Assay Conditions | Reference |
| Wild-Type (likely Subtype B) | AZT-TP | IC50 | ≈ 100 nM | In the presence of 0.5 mM pyrophosphate | [7] |
This table will be updated as more direct comparative data becomes available.
Mechanisms of Resistance to AZT
Resistance to AZT can emerge through two primary mechanisms, both involving mutations in the viral reverse transcriptase:
-
Reduced Incorporation of AZT-TP: Certain mutations can alter the enzyme's active site, leading to a decreased affinity for AZT-TP and a preferential incorporation of the natural substrate, deoxythymidine triphosphate (dTTP). The Q151M mutation is a key example of this mechanism.[8]
-
ATP-Mediated Excision of AZT-MP: This is the more common resistance pathway for HIV-1. A set of mutations, known as thymidine analog mutations (TAMs), enhance the enzyme's ability to remove the incorporated AZT monophosphate (AZT-MP) from the terminated DNA chain. This process utilizes ATP as a pyrophosphate donor, effectively "unblocking" the DNA chain and allowing replication to continue.[8][9] A multi-drug resistant HIV-1 CRF02_AG reverse transcriptase has been shown to utilize the AZTTP discrimination pathway.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are descriptions of common assays used to evaluate the efficacy of AZT-TP against HIV-1 reverse transcriptase.
Fixed-Time Point Reverse Transcriptase Inhibition Assay
This assay quantifies the inhibition of HIV-1 RT activity by measuring the incorporation of a radiolabeled nucleotide into a template-primer duplex.
Materials:
-
Purified recombinant HIV-1 reverse transcriptase
-
Poly(rA)-oligo(dT)18 template-primer (with biotinylated oligo(dT)18)
-
[3H]TTP (tritiated deoxythymidine triphosphate)
-
This compound (AZT-TP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2
-
Quenching Solution: 0.5 M EDTA
-
Streptavidin Scintillation Proximity Assay (SPA) beads
Procedure:
-
Prepare reaction mixtures containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 600 nM of biotinylated poly(rA)-oligo(dT)18, and 25 μM [3H]TTP.
-
Add varying concentrations of AZT-TP (e.g., 0-500 nM) to the reaction mixtures.
-
Initiate the reaction by adding 25 nM of purified HIV-1 RT.
-
Incubate the reactions for 20 minutes at 37°C.
-
Stop the reactions by adding 0.5 M EDTA.
-
Add Streptavidin SPA beads to each reaction.
-
Determine the extent of radionuclide incorporation by scintillation spectrometry.
-
Calculate the IC50 value, which is the concentration of AZT-TP that inhibits 50% of the RT activity.[6]
Colorimetric Reverse Transcriptase Assay (ELISA-based)
This non-radioactive assay measures RT activity by detecting the incorporation of a labeled nucleotide (e.g., digoxigenin-dUTP) into a DNA strand, which is then quantified using an antibody-based colorimetric detection method.
Materials:
-
Purified recombinant HIV-1 reverse transcriptase
-
Poly(A) template and oligo(dT) primer
-
Reaction mixture containing dNTPs, including digoxigenin-labeled dUTP and biotin-labeled dUTP
-
This compound (AZT-TP)
-
Streptavidin-coated microplate
-
Anti-digoxigenin-POD (peroxidase) antibody
-
Colorimetric substrate (e.g., ABTS)
-
Lysis buffer
-
Washing buffer
Procedure:
-
Coat a microplate with streptavidin.
-
Prepare a reaction mixture containing the template/primer, dNTPs (including labeled dUTPs), and varying concentrations of AZT-TP.
-
Add the purified HIV-1 RT to initiate the reaction.
-
Incubate the plate to allow for DNA synthesis and incorporation of labeled nucleotides.
-
The newly synthesized biotin-labeled DNA will bind to the streptavidin-coated plate.
-
Wash the plate to remove unbound reagents.
-
Add an anti-digoxigenin-POD antibody, which will bind to the incorporated digoxigenin-dUTP.
-
Wash the plate again.
-
Add the colorimetric substrate and measure the absorbance to quantify the amount of synthesized DNA.
-
Calculate the IC50 value based on the reduction in signal in the presence of AZT-TP.
Visualizing Key Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Increased ability for selection of zidovudine resistance in a distinct class of wild-type HIV-1 from drug-naive persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of HIV-1 resistance to AZT by excision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural resistance of human immunodeficiency virus type 2 to zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mechanism of AZT resistance: an increase in nucleotide-dependent primer unblocking by mutant HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical characterization of a multi-drug resistant HIV-1 subtype AG reverse transcriptase: antagonism of AZT discrimination and excision pathways and sensitivity to RNase H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Zidovudine Resistance: A Structural and Kinetic Comparison of AZT Triphosphate Binding to Wild-Type and Mutant HIV-1 Reverse Transcriptase
For Immediate Release
A detailed comparative analysis reveals the structural and kinetic underpinnings of zidovudine (AZT) resistance in Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the differential binding of AZT triphosphate (AZT-TP) to wild-type (WT) versus mutant RT, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams. The primary mechanism of high-level AZT resistance is not a diminished affinity for AZT-TP but rather an enhanced, ATP-dependent excision of the incorporated AZT monophosphate (AZT-MP) from the terminated DNA chain, a process facilitated by specific "thymidine analog mutations" (TAMs).
Quantitative Analysis of AZT-TP Interaction with Wild-Type and Mutant HIV-1 RT
Pre-steady-state kinetic analysis reveals subtle differences in the binding affinity and incorporation rate of AZT-TP between WT and a multi-drug resistant (MDR) mutant RT containing the TAMs D67N, K70R, T215Y, and K219Q. Contrary to what might be expected for a resistance mechanism, the mutant enzyme exhibits a slightly tighter binding to AZT-TP. However, the overall efficiency of AZT-MP incorporation is reduced in the mutant.
| Enzyme | Substrate | Dissociation Constant (Kd) µM | Polymerization Rate Constant (kpol) s-1 | Selectivity (kpol/Kd) µM-1s-1 |
| Wild-Type RT | dTTP | Not Reported | Not Reported | Not Reported |
| Wild-Type RT | AZT-TP | 5.0 ± 1.0 | 33 ± 3 | 6.6 |
| Mutant RT (D67N/K70R/T215Y/K219Q) | dTTP | Not Reported | Not Reported | Not Reported |
| Mutant RT (D67N/K70R/T215Y/K219Q) | AZT-TP | 2.0 ± 0.5[1] | 22 ± 2[1] | 11.0 |
Table 1: Pre-steady-state kinetic parameters for AZT-TP incorporation by wild-type and mutant HIV-1 RT with an RNA template. The data shows a 2.5-fold decrease in the Kd for AZT-TP with the mutant RT, indicating a slightly higher affinity, and a 1.5-fold decrease in the rate of polymerization[1].
The Structural Basis of AZT Resistance: An Excision-Based Mechanism
The cornerstone of high-level AZT resistance lies in the ability of mutant RT to remove the chain-terminating AZT-MP. This process is ATP-dependent and is significantly enhanced in RT variants harboring TAMs.
Structural studies, including X-ray crystallography, have elucidated that TAMs do not directly interfere with the binding of AZT-TP at the polymerase active site. Instead, these mutations collectively create a novel, high-affinity ATP-binding site near the N-site (the pre-translocation site of the incoming nucleotide)[2]. This site is not present in the wild-type enzyme. The binding of ATP at this new site facilitates a pyrophosphorolysis-like reaction, where ATP acts as the pyrophosphate donor to excise AZT-MP from the 3'-end of the primer, thus unblocking the DNA chain for further synthesis[2][3].
The binding of the this compound moiety itself is remarkably similar in both wild-type and mutant RTs[2]. The critical difference is the mutant's acquired ability to efficiently bind ATP and utilize it for the excision reaction.
Experimental Protocols
Expression and Purification of Recombinant HIV-1 Reverse Transcriptase
Recombinant p66 and p51 subunits of HIV-1 RT can be expressed in E. coli. A common method involves co-expression of both subunits, with a hexahistidine tag on one subunit (e.g., p51) to facilitate purification.
-
Expression: Transform E. coli BL21(DE3) cells with expression vectors for the p66 and His-tagged p51 subunits. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis: Harvest the cells and lyse them by sonication in a buffer containing Tris-HCl, NaCl, and protease inhibitors.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column extensively and elute the heterodimeric RT using an imidazole gradient.
-
Ion-Exchange Chromatography: Further purify the RT using cation-exchange chromatography (e.g., Mono S column) to separate the heterodimer from any remaining contaminants.
-
Size-Exclusion Chromatography: As a final polishing step, use size-exclusion chromatography to ensure the homogeneity of the p66/p51 heterodimer.
X-ray Crystallography of RT-DNA-AZT-TP Complex
Obtaining high-resolution crystal structures is crucial for understanding the molecular interactions.
-
Complex Formation: Purified HIV-1 RT is incubated with a synthetic DNA template-primer and AZT-TP. The DNA is often designed with a 3'-dideoxy nucleotide at the primer terminus to trap the complex in a pre-translocation state. To stabilize the complex for crystallization, a disulfide cross-linking strategy between a cysteine mutant of RT (e.g., Q258C in the p66 thumb) and a modified base in the DNA can be employed[4].
-
Crystallization: The RT-DNA-AZT-TP complex is concentrated and subjected to vapor diffusion crystallization trials. Hanging or sitting drops are set up by mixing the complex solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer (e.g., MES or Tris), and salts (e.g., NaCl). Crystals typically grow over several days to weeks.
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a known RT structure as a search model, followed by iterative cycles of model building and refinement[5][6].
ATP-Dependent AZT-MP Excision Assay
This assay directly measures the primary mechanism of AZT resistance.
-
Substrate Preparation: A DNA primer is 5'-end-labeled with 32P and annealed to a longer template DNA. The primer is then extended by one nucleotide with AZT-TP in the presence of RT, and the resulting AZTMP-terminated primer-template is purified.
-
Excision Reaction: The 32P-labeled AZTMP-terminated substrate is incubated with wild-type or mutant RT in a reaction buffer containing physiological concentrations of ATP (typically 1-5 mM) and a mixture of the four dNTPs[3][7].
-
Time Course and Analysis: Aliquots are removed at various time points and the reaction is quenched. The products are resolved on a denaturing polyacrylamide sequencing gel.
-
Quantification: The gel is exposed to a phosphor screen, and the amount of the initial AZTMP-terminated primer and the extended product (resulting from excision and subsequent DNA synthesis) are quantified. The rate of excision can then be calculated[8].
Visualizing the Mechanism of AZT Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of HIV-1 resistance to AZT by excision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Excision of AZTMP by Drug-Resistant Human Immunodeficiency Virus Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. Assembly, purification and crystallization of an active HIV-1 reverse transcriptase initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZT resistance of simian foamy virus reverse transcriptase is based on the excision of AZTMP in the presence of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of AZT Triphosphate Incorporation by Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic parameters of azidothymidine triphosphate (AZT-TP) incorporation by HIV-1 Reverse Transcriptase (RT), benchmarked against the natural substrate deoxythymidine triphosphate (dTTP) and other nucleoside reverse transcriptase inhibitors (NRTIs). The information herein is supported by experimental data from peer-reviewed studies to aid in the understanding and development of antiretroviral therapies.
Introduction
Zidovudine, commonly known as AZT, was the first approved antiretroviral medication for HIV-1.[1] Its active form, AZT triphosphate (AZT-TP), acts as a chain-terminating inhibitor of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.[2][3] Understanding the kinetics of AZT-TP incorporation is fundamental for elucidating its mechanism of action, predicting its efficacy, and designing novel inhibitors with improved therapeutic profiles. This guide summarizes key kinetic data, details the experimental protocols for their determination, and provides a visual representation of the underlying mechanisms.
Comparative Kinetic Data
The efficacy of a nucleoside analog inhibitor is determined by its ability to be incorporated by RT and to compete with the natural deoxynucleoside triphosphate (dNTP) substrate. The key kinetic parameters are the dissociation constant (Kd), which reflects the binding affinity of the nucleotide to the enzyme-template complex, and the rate of incorporation (kpol), which represents the catalytic step. The catalytic efficiency is expressed as the ratio kpol/Kd.
The following tables summarize the pre-steady-state kinetic parameters for the incorporation of AZT-TP and other relevant thymidine analogs by HIV-1 RT. A significant factor influencing these kinetics is the concentration of magnesium ions (Mg2+), a critical cofactor for the polymerase reaction.[1][4]
Table 1: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by HIV-1 RT at High Mg2+ (6 mM) [1][4]
| Nucleotide | Kd (µM) | kpol (s-1) | Catalytic Efficiency (kpol/Kd) (µM-1s-1) | Fold-difference in Efficiency vs. dTTP |
| dTTP | 4.5 ± 0.8 | 330 ± 20 | 73.3 | 1.0 |
| AZT-TP | 5.2 ± 1.2 | 220 ± 10 | 42.3 | 1.7 |
| d4TTP | 8.1 ± 1.5 | 180 ± 10 | 22.2 | 3.3 |
| ddTTP | 6.5 ± 1.3 | 150 ± 10 | 23.1 | 3.2 |
Table 2: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by HIV-1 RT at Low, Physiological Mg2+ (0.5 mM) [1][4]
| Nucleotide | Kd (µM) | kpol (s-1) | Catalytic Efficiency (kpol/Kd) (µM-1s-1) | Fold-difference in Efficiency vs. dTTP |
| dTTP | 5.1 ± 1.1 | 95 ± 5 | 18.6 | 1.0 |
| AZT-TP | 6.3 ± 1.5 | 16 ± 1 | 2.5 | 7.4 |
| d4TTP | 9.2 ± 2.1 | 11 ± 1 | 1.2 | 15.5 |
| ddTTP | 7.8 ± 1.8 | 21 ± 2 | 2.7 | 6.9 |
Key Observations:
-
At high Mg2+ concentrations, AZT-TP is incorporated with only a modest 1.7-fold reduction in efficiency compared to dTTP.[1][4]
-
However, at more physiologically relevant low Mg2+ concentrations, the catalytic efficiency of AZT-TP incorporation is significantly reduced by 7.4-fold compared to dTTP.[1][4] This highlights the importance of performing kinetic analyses under conditions that mimic the cellular environment.
-
The primary reason for the decreased efficiency at low Mg2+ is a more pronounced decrease in the rate of incorporation (kpol) for AZT-TP, rather than a change in its binding affinity (Kd).[1][4]
-
Other thymidine analogs, such as d4TTP and ddTTP, also exhibit reduced incorporation efficiency, particularly at low Mg2+ concentrations.[1][4]
Experimental Protocols
The kinetic parameters presented above are typically determined using pre-steady-state kinetic analysis, which allows for the direct measurement of the rates of substrate binding and incorporation in a single turnover of the enzyme.
Pre-Steady-State Kinetic Analysis using Rapid Quench-Flow Technique
This method is employed to measure the rates of individual steps in the enzymatic reaction, providing a detailed understanding of the catalytic cycle.
Materials:
-
Purified HIV-1 Reverse Transcriptase (RT)
-
5'-32P-labeled DNA primer annealed to a DNA or RNA template
-
Deoxynucleoside triphosphates (dNTPs), including AZT-TP and other analogs
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, and varying concentrations of MgCl2)
-
Quench solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Complex Formation: A pre-incubated solution of HIV-1 RT and the 5'-32P-labeled primer/template complex is rapidly mixed with a solution containing the dNTP of interest (e.g., AZT-TP) and MgCl2 in a quench-flow apparatus.[1][4]
-
Reaction Incubation: The reaction is allowed to proceed for various short time intervals, typically in the millisecond range.[1][4]
-
Quenching: The reaction is stopped at each time point by the addition of a quench solution, such as EDTA, which chelates the Mg2+ ions essential for the polymerase activity.
-
Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Data Quantification: The amount of extended primer (product) at each time point is quantified using phosphorimaging.
-
Data Analysis: The product concentration is plotted against time, and the data are fitted to a single exponential equation to determine the observed rate constant (kobs).
-
Determination of Kd and kpol: The kobs values are then plotted against the dNTP concentration. This hyperbolic plot is fitted to the Michaelis-Menten equation to determine the Kd and kpol.[1][4]
Mandatory Visualizations
Experimental Workflow for Pre-Steady-State Kinetic Analysis
Caption: Workflow for pre-steady-state kinetic analysis of nucleotide incorporation by HIV-1 RT.
Mechanism of AZT-TP Incorporation and Chain Termination
Caption: Mechanism of AZT activation and inhibition of HIV-1 reverse transcriptase.[2][5][6]
Conclusion
The kinetic analysis of AZT-TP incorporation reveals that its efficacy as an HIV-1 RT inhibitor is highly dependent on the intracellular concentration of Mg2+. While AZT-TP is a good substrate for RT, its incorporation is less efficient than the natural substrate dTTP, particularly under physiological Mg2+ conditions. This comparative kinetic data is crucial for the rational design of new NRTIs with improved incorporation efficiencies and for understanding the mechanisms of drug resistance. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational understanding for researchers in the field of antiretroviral drug development.
References
- 1. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZT - Molecule of the Month - April 2025 (HTML version) [chm.bris.ac.uk]
A Comparative Analysis of Zidovudine (AZT) Hepatotoxicity Versus Other Reverse Transcriptase Inhibitors
For Immediate Release
[City, State] – A comprehensive review of experimental data reveals significant differences in the hepatotoxic profiles of various reverse transcriptase inhibitors (RTIs), a cornerstone of HIV treatment. This guide provides a detailed comparison of the liver toxicity associated with Zidovudine (AZT) and other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), offering valuable insights for researchers and drug development professionals.
The primary mechanism underlying the hepatotoxicity of many NRTIs, particularly older agents like AZT, is mitochondrial toxicity.[1][2] This occurs through the inhibition of mitochondrial DNA polymerase gamma (Pol-γ), an enzyme crucial for mitochondrial DNA replication.[1][2] Inhibition of Pol-γ leads to mtDNA depletion, impaired oxidative phosphorylation, decreased ATP production, and increased production of reactive oxygen species (ROS), culminating in cellular damage and apoptosis.[3]
Quantitative Comparison of Hepatotoxicity
The following table summarizes the incidence of severe hepatotoxicity (defined as Grade 3 or 4 elevation in liver enzymes, ALT/AST) associated with AZT and other commonly used reverse transcriptase inhibitors. Data is compiled from various clinical studies and reflects the relative risk of liver injury.
| Drug Class | Drug Name | Incidence of Severe Hepatotoxicity (Grade 3/4 ALT/AST Elevation) | Primary Mechanism of Hepatotoxicity |
| NRTI | Zidovudine (AZT) | Moderate to High | Mitochondrial Toxicity, Oxidative Stress[1][2][4] |
| NRTI | Stavudine (d4T) | High | Mitochondrial Toxicity[1][4] |
| NRTI | Didanosine (ddI) | High | Mitochondrial Toxicity[1][4] |
| NRTI | Abacavir (ABC) | Low | Hypersensitivity Reaction, Mitochondrial Toxicity[5] |
| NRTI | Lamivudine (3TC) | Low | Minimal Mitochondrial Toxicity[5] |
| NRTI | Emtricitabine (FTC) | Low | Minimal Mitochondrial Toxicity[5] |
| NRTI | Tenofovir (TDF/TAF) | Low | Minimal Mitochondrial Toxicity[5] |
| NNRTI | Nevirapine (NVP) | High (8.9% - 15.6%)[6][7][8] | Hypersensitivity Reaction, Direct Cytotoxicity[5] |
| NNRTI | Efavirenz (EFV) | Moderate (4.5% - 10.8%)[6][7] | Hypersensitivity Reaction[5] |
| NNRTI | Etravirine (ETR) | Low | Generally well-tolerated[9] |
| NNRTI | Rilpivirine (RPV) | Low | Generally well-tolerated[10] |
Note: The incidence of hepatotoxicity can be influenced by various factors, including pre-existing liver conditions (e.g., hepatitis B or C co-infection), alcohol use, and concomitant medications.[5] The data presented represents a general comparison under typical clinical usage.
Signaling Pathways in RTI-Induced Hepatotoxicity
The following diagram illustrates the key signaling pathways involved in hepatotoxicity induced by reverse transcriptase inhibitors, with a focus on the mechanisms associated with NRTIs like AZT.
Figure 1: Signaling pathway of AZT-induced mitochondrial hepatotoxicity.
Experimental Workflow for Assessing Hepatotoxicity
The evaluation of drug-induced hepatotoxicity in a research setting typically follows a multi-step experimental workflow, as depicted below.
Figure 2: Experimental workflow for in vitro hepatotoxicity assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the in vitro assessment of drug-induced liver injury.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate hepatocytes (e.g., HepG2 cells) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Expose the cells to varying concentrations of AZT and other RTIs for 24, 48, or 72 hours. Include a vehicle control group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.[11]
Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed and treat cells with RTIs as described in the MTT assay protocol.
-
Probe Loading: After drug treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[12][13]
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.
-
Cell Seeding and Treatment: Seed and treat cells with RTIs as described previously.
-
JC-1 Staining: After treatment, incubate the cells with the JC-1 staining solution (5 µg/mL) for 15-30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (Ex/Em ~514/529 nm). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[14][15]
Conclusion
The available data clearly indicate that AZT and other first-generation NRTIs possess a higher potential for hepatotoxicity compared to newer reverse transcriptase inhibitors. This difference is primarily attributed to a greater propensity to induce mitochondrial dysfunction and oxidative stress. The experimental protocols outlined provide a robust framework for the continued evaluation and comparison of the hepatotoxic profiles of novel antiretroviral agents, facilitating the development of safer therapeutic options for individuals living with HIV.
References
- 1. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. bioquochem.com [bioquochem.com]
- 4. 14. COMPLICATIONS ARISING FROM HIV TREATMENT [aids.gov.hk]
- 5. Hepatotoxicity | Johns Hopkins HIV Guide [hopkinsguides.com]
- 6. researchhub.com [researchhub.com]
- 7. mdpi.com [mdpi.com]
- 8. Hepatotoxicity associated with nevirapine or efavirenz-containing antiretroviral therapy: role of hepatitis C and B infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 10. NNRTI and Liver Damage: Evidence of Their Association and the Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. himedialabs.com [himedialabs.com]
The Antagonistic Dance of Zidovudine and Stavudine: A Tale of Competing Triphosphates
A deep dive into the molecular antagonism between two cornerstone HIV therapies reveals a crucial lesson in drug-drug interactions. At the heart of this rivalry lies a competition for phosphorylation, a critical step for their antiviral activity. This guide dissects the intricate biochemical interplay between zidovudine (AZT) and stavudine (d4T), providing researchers, scientists, and drug development professionals with a comprehensive overview of their antagonistic relationship at the triphosphate level, supported by experimental data.
The clinical journey of combination antiretroviral therapy has been marked by both triumphs and challenges. One of the key lessons learned has been the critical importance of understanding the potential for antagonistic interactions between drugs. The combination of zidovudine and stavudine, two thymidine analogue nucleoside reverse transcriptase inhibitors (NRTIs), serves as a classic example of such an antagonism, rooted in their shared metabolic pathway.[1][2][3] In vitro and in vivo studies have consistently demonstrated that the co-administration of these two drugs leads to a reduction in the antiviral efficacy of stavudine, a phenomenon directly linked to their competition at the intracellular phosphorylation level.[4][5]
The Phosphorylation Pathway: A Shared Route to Activation
Both zidovudine and stavudine are prodrugs that require intracellular phosphorylation to their active 5'-triphosphate forms to exert their anti-HIV effects.[6][7] This multi-step process is initiated by the cellular enzyme thymidine kinase (TK), which catalyzes the conversion of the parent drug to its monophosphate derivative. Subsequently, thymidylate kinase and other cellular kinases further phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate metabolite.[3] It is this initial phosphorylation step, catalyzed by thymidine kinase, that is the primary site of the antagonistic interaction between zidovudine and stavudine.[4][5]
Competition at the Kinase: Zidovudine's Higher Affinity
The crux of the antagonism lies in the differential affinity of thymidine kinase for zidovudine and stavudine. Experimental data has shown that zidovudine has a significantly higher affinity for thymidine kinase, with some studies suggesting it is over 100-fold greater than that of stavudine.[5] This competitive inhibition means that in the presence of zidovudine, the phosphorylation of stavudine to its monophosphate form is markedly reduced.[4] Consequently, lower levels of the active stavudine triphosphate are formed, diminishing its antiviral activity.
Quantitative Evidence of Antagonism
In vitro studies using peripheral blood mononuclear cells (PBMCs) have provided clear quantitative evidence of this antagonism. The presence of zidovudine significantly inhibits the formation of stavudine phosphates.
| Stavudine (3 µM) Phosphorylation | Total Phosphates (pmol/10⁶ cells) | % of Control |
| Control (Stavudine alone) | 5.79 ± 3.24 | 100% |
| + Zidovudine (0.3 µM) | 3.23 ± 2.65 | 55.8% |
| + Zidovudine (3 µM) | 1.73 ± 1.29† | 29.9% |
| + Zidovudine (30 µM) | 1.09 ± 1.35† | 18.8% |
| P < 0.01, †P < 0.001. Data are presented as mean ± SD (n=6).[4] |
Conversely, the phosphorylation of zidovudine is only minimally affected by the presence of stavudine, even at high concentrations.
| Zidovudine (0.02 µM) Phosphorylation | Total Phosphates (pmol/10⁶ cells) | % of Control |
| Control (Zidovudine alone) | 3.48 ± 1.03 | 100% |
| + Stavudine (0.2 µM) | 3.42 ± 0.60 | 98.3% |
| + Stavudine (2 µM) | 3.13 ± 0.67 | 89.9% |
| + Stavudine (20 µM) | 2.62 ± 0.53† | 75.3% |
| †P < 0.05. Data are presented as mean ± SD.[4] |
In vivo data corroborates these in vitro findings. A study examining the intracellular levels of d4T-triphosphate in patients found significantly lower concentrations in those receiving combination therapy with zidovudine compared to those on stavudine monotherapy.[5]
| Treatment Group | Mean Intracellular d4T-triphosphate (fmol/10⁶ cells) |
| Stavudine (d4T) alone (n=4) | 65 |
| Zidovudine + Stavudine (n=2) | 10 |
Experimental Protocols
The following methodologies were employed in key studies to investigate the antagonistic interaction between zidovudine and stavudine.
In Vitro Phosphorylation Assay
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) were stimulated with phytohemagglutinin (10 µg/mL) for 72 hours to induce cell proliferation, as thymidine kinase activity is cell cycle-dependent.[3][4]
-
Drug Incubation: Stimulated PBMCs were incubated with either [³H]stavudine (e.g., 3 µM) in the presence of varying concentrations of zidovudine, or [³H]zidovudine (e.g., 0.02 µM) with varying concentrations of stavudine.[4] Incubation times varied, for instance, 24 hours for stavudine and 5 hours for zidovudine.[4]
-
Metabolite Extraction: After incubation, cells were washed to remove extracellular drug and then lysed. Intracellular phosphorylated metabolites (anabolites) were extracted, typically using a methanol-based method.[8]
-
Quantification: The radiolabeled anabolites were separated and quantified using high-performance liquid chromatography (HPLC).[4]
In Vivo Intracellular Triphosphate Measurement
-
Patient Samples: Blood samples were collected from HIV-infected patients receiving either stavudine monotherapy or a combination regimen including zidovudine and stavudine.[5]
-
Cell Separation: PBMCs were isolated from the whole blood samples.
-
Metabolite Extraction and Analysis: Intracellular triphosphorylated anabolites of zidovudine and stavudine were separated from other cellular components using ion-exchange solid-phase extraction.[5] This was followed by enzymatic digestion to yield the corresponding nucleosides. The final samples were then analyzed using a validated high-performance liquid chromatography-mass spectrometric (HPLC-MS) assay.[5]
Clinical Implications and Conclusion
The clear and consistent evidence of an antagonistic relationship between zidovudine and stavudine at the triphosphate level has had significant clinical implications. The co-administration of these two drugs is now contraindicated.[1][2][3][9] This case serves as a powerful reminder of the importance of understanding the intracellular pharmacology of drugs, particularly those that share metabolic pathways. For researchers and drug development professionals, the story of zidovudine and stavudine underscores the necessity of conducting thorough in vitro and in vivo interaction studies to ensure the optimal efficacy and safety of combination therapies. The competition for a single enzyme, thymidine kinase, ultimately dictates the clinical utility of this drug pairing, highlighting the delicate balance of molecular interactions that can determine therapeutic success or failure.
References
- 1. In vivo antagonism with zidovudine plus stavudine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Intracellular phosphorylation of zidovudine (ZDV) and other nucleoside reverse transcriptase inhibitors (RTI) used for human immunodeficiency virus (HIV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Influence of prior exposure to zidovudine on stavudine phosphorylation in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
Synergistic Antiviral Effects of AZT Triphosphate and Non-Nucleoside Reverse-Transcriptase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of nucleoside reverse-transcriptase inhibitors (NRTIs) and non-nucleoside reverse-transcriptase inhibitors (NNRTIs) forms a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV). This guide provides a comparative analysis of the synergistic effects observed when combining the active form of zidovudine (AZT), AZT triphosphate, with various NNRTIs. The data presented herein, derived from in vitro studies, highlights the potential for enhanced efficacy and reduced drug dosages, offering valuable insights for further research and development in antiretroviral therapy.
Mechanism of Synergistic Action
The synergistic interaction between this compound and NNRTIs stems from their distinct but complementary mechanisms of action targeting the HIV-1 reverse transcriptase (RT) enzyme. AZT, a thymidine analog, is intracellularly phosphorylated to its active triphosphate form (AZT-TP). AZT-TP acts as a chain terminator; upon incorporation into the growing viral DNA strand by RT, it halts further elongation due to the absence of a 3'-hydroxyl group.
NNRTIs, on the other hand, are allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, reducing its flexibility and catalytic efficiency. A key aspect of the synergy lies in the ability of NNRTIs to inhibit the ATP-mediated removal of the incorporated AZT monophosphate from the terminated DNA chain.[1] This prolongs the chain-terminated state, thereby enhancing the overall inhibitory effect of AZT.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AZT Triphosphate
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical compounds like Azidothymidine triphosphate (AZT-TP) is a critical component of laboratory safety and environmental responsibility. As the active metabolite of Zidovudine (AZT), a potent antiretroviral agent, AZT-TP requires careful management to mitigate potential health risks and ensure regulatory compliance.[1] This guide provides essential, step-by-step procedures for the safe disposal of AZT triphosphate, promoting a secure research environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. While specific toxicological data for the triphosphate form is not as prevalent as for the parent compound, it should be handled with the same high degree of caution as other biologically active nucleoside analogs.[2]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[2]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any aerosols.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves. | [2] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood. | [2] |
| Accidental Skin/Eye Contact | Flush with copious amounts of water and seek medical attention. | [2] |
| Storage | Tightly sealed container in a cool, dry, well-ventilated area. | [2] |
| Waste Classification | Hazardous Chemical Waste. | [3] |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) or hazardous waste management department. Do not attempt to dispose of this material down the drain or in regular trash.[3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired this compound powder in its original container or a compatible, well-sealed waste container. Any materials contaminated with this compound, such as weigh boats, pipette tips, and gloves, should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[2][4]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[2]
-
Include the full chemical name: "Azidothymidine triphosphate."[2]
-
Indicate the approximate quantity of the waste.[2]
-
Add any other information required by your institution, such as the date and the name of the generating laboratory.[2]
3. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3] This area should be secure and away from general laboratory traffic.
4. Arrange for Pickup and Disposal:
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup of the waste.[2]
-
Follow their specific procedures for waste transfer and documentation.
5. Decontamination:
-
Thoroughly decontaminate the work area and any equipment used during the handling of this compound. Use an appropriate cleaning agent as recommended by your institution's safety protocols.
Experimental Protocols and Data Presentation
Currently, there are no publicly available, standardized experimental protocols for the chemical deactivation or neutralization of this compound for disposal purposes. The recommended procedure is to treat it as hazardous chemical waste and dispose of it through a licensed hazardous waste disposal company arranged by your institution's EHS department.[3]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling AZT Triphosphate
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling AZT (azidothymidine) triphosphate. Adherence to these guidelines is essential for ensuring personal safety and proper disposal of materials. This guidance is intended for researchers, scientists, and professionals in drug development.
While some Safety Data Sheets (SDS) may classify AZT triphosphate as a non-hazardous substance, its parent compound, AZT (Zidovudine), is recognized as a carcinogen. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) and handling procedures is mandatory.
I. Personal Protective Equipment (PPE) Requirements
All personnel handling this compound must use the following PPE to minimize exposure risk. These recommendations are based on standard laboratory safety protocols for handling potentially hazardous chemicals.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[1] |
| Eye Protection | Safety goggles with side-shields.[1] | To protect eyes from splashes.[1] |
| Body Protection | Impervious laboratory coat or gown.[1] | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area is required. A respirator may be necessary if there is a risk of aerosol formation. | To prevent inhalation of any airborne particles. |
| General Hygiene | Accessible safety shower and eye wash station.[1][2] | For immediate decontamination in case of accidental exposure.[1][2] |
II. Experimental Protocols: Safe Handling and Emergency Procedures
A. Standard Handling Protocol:
-
Preparation: Before handling this compound, ensure the work area is clean and uncluttered. Confirm that a safety shower and eye wash station are accessible.[1][2]
-
Donning PPE: Put on all required PPE as listed in the table above.
-
Handling: Conduct all work with this compound within a properly functioning fume hood or other ventilated enclosure to minimize inhalation exposure.[2] Avoid the formation of dust and aerosols.[2]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Doffing PPE: Remove PPE in the designated area, avoiding self-contamination. Dispose of single-use PPE as outlined in the disposal plan.
B. Emergency First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek prompt medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1][2] A physician should be consulted.[1][2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin cardiopulmonary resuscitation (CPR).[1][2] Avoid mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water.[1][2] Do not induce vomiting.[1][2] Seek immediate medical attention.[1][2]
III. Operational and Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Spill Management:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and any contaminated surfaces into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
B. Waste Disposal:
All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be disposed of as chemical waste.
-
Collect all waste in designated, clearly labeled, and sealed containers.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup. Do not dispose of this compound waste down the drain.[1]
IV. Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
